molecular formula C3HBr2N3O3 B085163 Dibromoisocyanuric acid CAS No. 15114-43-9

Dibromoisocyanuric acid

Cat. No.: B085163
CAS No.: 15114-43-9
M. Wt: 286.87 g/mol
InChI Key: HHBCEKAWSILOOP-UHFFFAOYSA-N
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Description

Dibromoisocyanuric acid, also known as this compound, is a useful research compound. Its molecular formula is C3HBr2N3O3 and its molecular weight is 286.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCEKAWSILOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164717
Record name Dibromoisocyanuric acid
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Molecular Weight

286.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15114-43-9
Record name Dibromoisocyanuric acid
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Record name Dibromoisocyanuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), also known as 1,3-dibromo-1,3,5-triazine-2,4,6-trione, is a versatile and powerful N-bromo compound. It serves as a potent brominating agent, particularly for aromatic systems that are deactivated towards electrophilic substitution. This guide provides a comprehensive overview of the physical and chemical properties of DBI, detailed experimental protocols, and a visual representation of its application in a key chemical transformation.

Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] It is sensitive to air, heat, light, and moisture, necessitating storage under inert gas in refrigerated conditions (0-10°C).[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that while the molecular weight and melting point are experimentally determined, the density and pKa values are predicted based on computational models.

PropertyValueSource(s)
Molecular Formula C₃HBr₂N₃O₃[2][3][4]
Molecular Weight 286.87 g/mol [3][4][5]
Appearance White to light yellow to light orange powder/crystal[1][2]
Melting Point 305-310 °C[4][6]
309 °C[1][2]
Density (Predicted) 2.789 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.23 ± 0.20[1][2]
Solubility Soluble in DMSO, Methanol, dichloromethane, and concentrated sulfuric acid. Poorly soluble in common organic solvents.[1][2]

Chemical Properties

This compound is a powerful oxidizing agent and may intensify fire.[1] It is recognized as a superior brominating agent compared to N-bromosuccinimide (NBS), capable of efficiently introducing a bromo group into aromatic rings that are inert to electrophilic substitution reactions, such as nitrobenzene.[4] Contact with acids liberates toxic gas, and it is known to cause severe skin burns and eye damage.[1]

Reactivity and Applications

The primary application of DBI in organic synthesis is as an electrophilic brominating agent. The bromine atoms in DBI are positively polarized, making them highly reactive towards electron-rich substrates.[7] This reactivity is particularly useful for the bromination of deactivated aromatic compounds, a reaction that is often challenging with other brominating agents.[4]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from isocyanuric acid.

Materials:

  • Isocyanuric acid (0.1 mol)

  • Lithium hydroxide (LiOH) (0.2 mol)

  • Bromine (Br₂) (0.4 mol)

  • Water (1 L)

  • Potassium hydroxide (KOH)

  • Phosphorus pentoxide (P₂O₅)

  • Refrigerator

  • Filtration apparatus

  • Vacuum drying apparatus

Procedure:

  • In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.

  • To this solution, add Br₂ (0.4 mol) and stir vigorously until the bromine is fully dissolved.

  • Cool the reaction mixture slowly in a refrigerator for 24 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the collected product with ice-cold bromine water.

  • Dry the product in vacuo, first over KOH and then over P₂O₅.

  • This procedure typically yields this compound in approximately 88% yield.[2]

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound like this compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

  • Heating medium (oil bath or metal block)

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer immersed in a Thiele tube.

  • Heat the apparatus rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool.

  • For an accurate measurement, heat the apparatus again, but more slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[8]

Bromination of 2,6-Dinitrotoluene using this compound

Objective: To perform the electrophilic bromination of a deactivated aromatic ring using DBI.

Materials:

  • 2,6-Dinitrotoluene (500 mg, 2.75 mmol)

  • This compound (433 mg, 1.51 mmol)

  • Concentrated sulfuric acid (3 mL)

  • Iced water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and hexane (for chromatography)

Procedure:

  • In a reaction vessel, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To this solution, add this compound (433 mg, 1.51 mmol) and stir the mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress using a suitable technique like UPLC.

  • After the reaction is complete, pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a dichloromethane:hexane gradient (0:100 to 20:80) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 2,6-dinitrotoluene using this compound.

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,6-Dinitrotoluene in conc. H₂SO₄ B Add this compound A->B C Stir at Room Temperature (1.5 hours) B->C D Pour into Iced Water C->D E Extract with Ethyl Acetate D->E F Dry Organic Layer (Na₂SO₄) E->F G Filter and Concentrate F->G H Silica Gel Column Chromatography G->H I Isolate Pure Product: 5-bromo-2-methyl-1,3-dinitrobenzene H->I

Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.

References

An In-depth Technical Guide to the Laboratory Synthesis of Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Dibromoisocyanuric acid (DBI), a powerful and versatile brominating agent for laboratory use. This document outlines detailed experimental protocols, comparative data for different synthetic routes, and the underlying chemical principles of its formation.

Introduction

This compound (1,3-dibromo-1,3,5-triazine-2,4,6-trione), commonly abbreviated as DBI, is a white to slightly yellow crystalline solid.[1] It is recognized for its potent electrophilic brominating capabilities, often surpassing other common N-bromo reagents like N-bromosuccinimide (NBS) in reactivity.[1] DBI is particularly effective for the bromination of deactivated aromatic rings under mild conditions.[1] Its utility extends to various organic transformations, making it a valuable reagent in medicinal chemistry and drug development. This guide details its preparation to ensure high purity and yield for research applications.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of this compound is presented below. Sourcing high-purity commercial grades or synthesizing with high fidelity is crucial for reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₃HBr₂N₃O₃[2][3][4]
Molecular Weight 286.87 g/mol [2][3][4][5]
Appearance White to light yellow to light orange powder/crystal[1][6]
Melting Point 305-310 °C
Solubility Soluble in DMSO, Methanol, Dichloromethane, and concentrated Sulfuric Acid.[1][2] Poorly soluble in common organic solvents.[1]
Purity (Commercial) >96%[3][4]

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are presented below. The first method is a well-established procedure using elemental bromine. The second method offers an alternative route utilizing in-situ generated hypobromite, which may be preferable in certain laboratory settings to avoid handling pure bromine.

Method 1: Direct Bromination of Cyanuric Acid with Elemental Bromine

This method involves the direct bromination of cyanuric acid in an aqueous alkaline solution.[1][2]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 0.1 mol of isocyanuric acid and 0.2 mol of lithium hydroxide (LiOH) in 1 L of water at 20 °C.[2]

  • Addition of Bromine: To the stirred solution, slowly add 0.4 mol of elemental bromine (Br₂). Continue vigorous stirring to ensure the complete dissolution of the bromine.[2]

  • Crystallization: Once the bromine has dissolved, cool the mixture slowly in a refrigerator for 24 hours to facilitate the crystallization of the product.[2]

  • Isolation and Purification: Collect the crystalline product by filtration. Wash the collected solid with ice-cold bromine water.[2]

  • Drying: Dry the product in vacuo, initially over potassium hydroxide (KOH) pellets, followed by drying over phosphorus pentoxide (P₂O₅) to a constant weight.[2]

Expected Yield: 88%[2]

Method 2: Bromination of Cyanuric Acid with Sodium Hypobromite

This alternative method avoids the direct use of elemental bromine by utilizing sodium hypobromite, which can be prepared in situ or used as a pre-prepared solution. This protocol is adapted from the synthesis of related halogenated isocyanurates.[1][7]

Experimental Protocol:

  • Preparation of Cyanuric Acid Suspension: Suspend 0.1 mol of cyanuric acid in 500-600 mL of water. The addition of a surfactant may aid in dispersion.[1]

  • Reaction Conditions: Cool the suspension to a temperature between -10 °C and 15 °C. Adjust the pH of the mixture to between 5 and 6.[1][7]

  • Addition of Brominating Agent: Slowly add a solution of sodium hypobromite to the cyanuric acid suspension while maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the reaction for completion.

  • Isolation and Purification: Filter the reaction mixture to collect the solid product. Wash the filter cake with cold water.[1][7]

  • Drying: Dry the purified product thoroughly.

Note: Specific quantitative data on yield and purity for this direct synthesis of DBI were not available in the searched literature, but this method provides a viable alternative pathway.

Comparative Data of Synthesis Methods

ParameterMethod 1 (Elemental Bromine)Method 2 (Sodium Hypobromite)
Starting Materials Cyanuric acid, Lithium hydroxide, BromineCyanuric acid, Sodium hypobromite
Reaction Conditions 20 °C, followed by cooling for 24h-10 °C to 15 °C, pH 5-6
Yield 88%[2]Not explicitly reported
Purity High, requires thorough drying[2]Not explicitly reported
Safety Considerations Requires handling of corrosive and toxic elemental bromine.Avoids the use of elemental bromine, but hypobromite solutions can be unstable.

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via an electrophilic substitution reaction on the nitrogen atoms of the cyanuric acid ring.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_cyanuric Cyanuric Acid reaction Electrophilic N-Bromination start_cyanuric->reaction start_bromine Brominating Agent (Br₂ or NaOBr) start_bromine->reaction start_base Alkaline Solution (e.g., LiOH) start_base->reaction filtration Filtration reaction->filtration washing Washing (ice-cold bromine water/water) filtration->washing drying Drying (in vacuo over KOH/P₂O₅) washing->drying product This compound (DBI) drying->product Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cyanuric Cyanuric Acid (HNCO)₃ cyanurate Cyanurate Anion (NCO)₃H₂⁻ cyanuric->cyanurate Deprotonation bromine Bromine Br₂ monobromo Monobromoisocyanurate (HNCO)₂(BrNCO) bromine->monobromo base Base OH⁻ base->cyanurate cyanurate->monobromo Electrophilic Attack dbi This compound (BrNCO)₂(HNCO) monobromo->dbi Second Bromination

References

The Brominating Power of Dibromoisocyanuric Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Dibromoisocyanuric acid (DBI), a potent and versatile brominating agent, is increasingly favored in synthetic chemistry for its high reactivity and selectivity. This technical guide provides an in-depth analysis of the mechanism of action of DBI in the bromination of aromatic compounds, alkenes, and ketones, targeting researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to facilitate a comprehensive understanding of this powerful reagent.

Core Principles: The Electrophilic Nature of this compound

This compound (1,3-dibromo-1,3,5-triazinane-2,4,6-trione) is a white to slightly yellow crystalline solid valued for its role as an efficient source of electrophilic bromine.[1] The two bromine atoms are attached to nitrogen atoms within a triazine ring structure, which is highly electron-withdrawing. This polarization of the N-Br bond renders the bromine atoms electron-deficient and thus highly electrophilic, ready to be attacked by electron-rich substrates.[2]

DBI is particularly noted for its ability to brominate even strongly deactivated aromatic rings under mild conditions, a task that is often challenging with other common brominating agents like N-bromosuccinimide (NBS).[2][3] Its superior performance in these cases is attributed to its high brominating potential.[1]

Mechanism of Action in Aromatic Bromination

The bromination of aromatic compounds using DBI proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This is a two-step process involving the initial attack of the aromatic ring on the electrophilic bromine species, followed by the restoration of aromaticity through deprotonation.

Activation of DBI: In the presence of a strong acid, such as concentrated sulfuric acid, DBI is protonated, which further enhances the electrophilicity of the bromine atoms, generating a highly reactive brominating agent, often depicted as a source of Br+.[4]

The SEAr Mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine of the activated DBI. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

  • Deprotonation and Re-aromatization: A weak base, such as the conjugate base of the acid catalyst or the isocyanurate byproduct, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aromatic product.

G cluster_activation DBI Activation cluster_SEAr Electrophilic Aromatic Substitution DBI This compound (DBI) Activated_DBI Activated DBI (Enhanced Electrophilicity) DBI->Activated_DBI + H⁺ H2SO4 H₂SO₄ (catalyst) Aromatic Aromatic Substrate Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Aromatic->Sigma_Complex + Activated DBI Product Brominated Aromatic Product Sigma_Complex->Product - H⁺ (Deprotonation) Base Base

Caption: General workflow for the acid-catalyzed electrophilic aromatic bromination using DBI.

Quantitative Performance of Brominating Agents

The choice of brominating agent is critical for optimizing reaction outcomes. The following tables provide a comparative summary of the performance of DBI against other common brominating agents for various substrates.

Table 1: Bromination of Deactivated Aromatic Compounds

SubstrateBrominating AgentConditionsTimeYield (%)Reference
NitrobenzeneDBIconc. H₂SO₄, 20°C5 min88[2]
NitrobenzeneNBSBF₃·H₂O, 100°C6 h92[2]
2,6-DinitrotolueneDBIconc. H₂SO₄, rt1.5 h70

Table 2: Bromination of Activated Aromatic Compounds

SubstrateBrominating AgentConditionsMajor ProductYield (%)Reference
AnisoleDBIconc. H₂SO₄p-Bromoanisole~88[5]
AnisoleNBSAcetonitrile, rtp-Bromoanisole~95[5]

Table 3: Benzylic Bromination of Toluene

Brominating Agent (equiv.)Catalyst (mol%)SolventTime (h)Yield (%)Reference
DBDMH (0.5)ZrCl₄ (10)CH₂Cl₂286[1]
NBS (1.0)ZrCl₄ (10)CH₂Cl₂239[1]

Detailed Experimental Protocols

Bromination of a Deactivated Aromatic Compound: 2,6-Dinitrotoluene

This protocol details the synthesis of 5-bromo-2-methyl-1,3-dinitrobenzene using DBI.

Materials:

  • 2,6-Dinitrotoluene (500 mg, 2.75 mmol)

  • This compound (DBI) (433 mg, 1.51 mmol)

  • Concentrated Sulfuric Acid (3 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Iced water

  • Silica gel for column chromatography

  • Dichloromethane and hexane for chromatography

Procedure:

  • To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, add this compound.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Note: Both bromine atoms of DBI can be utilized for bromination.

Proposed Protocol for the Bromination of an Alkene: Cyclohexene

This protocol is adapted from standard procedures for alkene bromination and tailored for the use of DBI. The reaction is expected to proceed via a bromonium ion intermediate, leading to anti-addition of bromine.

Materials:

  • Cyclohexene

  • This compound (DBI)

  • Dichloromethane (or another inert solvent)

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve cyclohexene in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of DBI in dichloromethane to the stirred cyclohexene solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted DBI.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-dibromocyclohexane. Further purification can be achieved by distillation or chromatography if necessary.

Proposed Protocol for the α-Bromination of a Ketone: Acetone

This protocol for the acid-catalyzed α-bromination of a ketone is adapted for DBI. The reaction proceeds through an enol intermediate.

Materials:

  • Acetone

  • This compound (DBI)

  • Glacial acetic acid (as solvent and catalyst)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve acetone in glacial acetic acid in a round-bottom flask.

  • Slowly add DBI to the stirred solution. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by GC or TLC).

  • Carefully pour the reaction mixture into an excess of cold saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and quench any remaining DBI.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield α-bromoacetone. Purification can be performed by distillation under reduced pressure.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for the bromination of different substrate classes using DBI.

Electrophilic Aromatic Substitution Pathway

SEAr_Mechanism Aromatic Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Attack on Br⁺ DBI Activated DBI (Br⁺ source) Product Brominated Aromatic Sigma_Complex->Product Deprotonation H_ion H⁺

Caption: Mechanism of electrophilic aromatic bromination with DBI.

Alkene Bromination Pathway (via Bromonium Ion)

Alkene_Bromination Alkene Alkene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion Electrophilic attack DBI DBI (Br⁺ source) Product trans-1,2-Dibromoalkane Bromonium_Ion->Product Nucleophilic attack by Br⁻ (anti-addition) Bromide Br⁻

Caption: Mechanism of alkene bromination with DBI via a bromonium ion.

Ketone α-Bromination Pathway (Acid-Catalyzed)

Ketone_Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerization Acid H⁺ (catalyst) Intermediate Protonated α-Bromoketone Enol->Intermediate Attack on Br⁺ DBI DBI (Br⁺ source) Product α-Bromoketone Intermediate->Product Deprotonation

Caption: Acid-catalyzed α-bromination of a ketone with DBI via an enol intermediate.

Radical Bromination: A Note on Reactivity

While N-bromosuccinimide (NBS) is well-known to participate in radical brominations, particularly at allylic and benzylic positions, especially in the presence of a radical initiator like AIBN, the literature does not provide significant evidence for the use of this compound in similar radical-mediated pathways.[4] The primary and most powerful application of DBI lies in its capacity as an electrophilic brominating agent. Therefore, for reactions requiring radical bromination, NBS remains the reagent of choice.

Conclusion

This compound is a highly effective and powerful brominating agent with a distinct advantage in the electrophilic bromination of a wide range of substrates, most notably deactivated aromatic compounds. Its mechanism of action is predominantly electrophilic, proceeding through key intermediates such as the sigma complex in aromatic substitutions, the bromonium ion in alkene additions, and the enol in ketone α-brominations. The provided experimental protocols and comparative data underscore the utility of DBI in modern organic synthesis and offer a valuable resource for researchers and drug development professionals seeking to leverage its potent brominating capabilities.

References

Understanding the reactivity of Dibromoisocyanuric acid with different functional groups.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Dibromoisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DBI), a heterocyclic N-bromo compound, serves as a powerful and versatile reagent in modern organic synthesis. It is recognized for its potent brominating and oxidizing capabilities, often demonstrating superior reactivity compared to more common reagents like N-bromosuccinimide (NBS), particularly under mild conditions.[1] This guide provides a comprehensive overview of DBI's reactivity profile with a range of key functional groups encountered in pharmaceutical and chemical research. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Key Properties of this compound (DBI):

PropertyValueReference
Molecular Formula C₃HBr₂N₃O₃[2]
Molecular Weight 286.87 g/mol [3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 309 °C[2]
Solubility Soluble in dichloromethane and concentrated H₂SO₄; poor in common organic solvents[1]
Storage Must be stored in a cool, dark, dry, and refrigerated (2-8°C) environment to prevent degradation from moisture and light.[1][2]

Core Reactivity: Bromination and Oxidation

DBI's reactivity stems from the two N-Br bonds, where the bromine atoms are positively polarized. This makes them highly electrophilic, enabling them to react with electron-rich species.[1] DBI can act as a source of electrophilic bromine (Br⁺) for bromination reactions or function as an oxidant, accepting electrons from a substrate. Its versatility allows for a broad range of chemical transformations.[4][5]

DBI_Core_Reactivity DBI This compound (DBI) Reactivity Core Reactivity DBI->Reactivity Bromination Electrophilic Bromination (Source of Br⁺) Reactivity->Bromination Oxidation Oxidation Agent (Accepts e⁻) Reactivity->Oxidation Nucleophile Electron-Rich Substrate (Nucleophile) Nucleophile->Bromination Attacks Br⁺ Nucleophile->Oxidation Donates e⁻ Aromatic_Bromination_Workflow sub 1. Dissolve 2,6-Dinitrotoluene in conc. H₂SO₄ add_dbi 2. Add DBI sub->add_dbi react 3. Stir at RT for 1.5h add_dbi->react quench 4. Quench with Ice Water react->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry purify 7. Purify via Chromatography dry->purify product Final Product: 5-Bromo-2-methyl-1,3-dinitrobenzene purify->product

References

An In-depth Technical Guide to Dibromoisocyanuric Acid (CAS: 15114-43-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), identified by CAS number 15114-43-9, is a stable, solid N-bromo compound. It serves as a powerful and versatile reagent in organic synthesis, primarily utilized for electrophilic bromination and oxidation reactions.[1][2] Its high reactivity, even towards deactivated aromatic systems, distinguishes it from other N-bromo reagents like N-bromosuccinimide (NBS).[3][4] Furthermore, as an N-halamine, DBI exhibits potent biocidal properties, making it a subject of interest for disinfection applications.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a 1,3,5-triazine-2,4,6-trione core with two bromine atoms covalently bonded to nitrogen atoms.

  • IUPAC Name: 1,3-dibromo-1,3,5-triazinane-2,4,6-trione[7]

  • Synonyms: DBI, 1,3-Dibromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, Dibromocyanuric acid[8]

  • Molecular Formula: C₃HBr₂N₃O₃[9]

  • SMILES: C1(=O)NC(=O)N(C(=O)N1Br)Br[7]

  • InChI Key: HHBCEKAWSILOOP-UHFFFAOYSA-N[9]

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Weight 286.87 g/mol [9]
Appearance White to pale yellow powder/solid[9]
Melting Point 305-310 °C[9]
Density (Predicted) 2.789 ± 0.06 g/cm³[5]
pKa (Predicted) 3.23 ± 0.20[5]
Solubility Soluble in DMSO, Methanol, dichloromethane, concentrated sulfuric acid. Poor solubility in common organic solvents.[4][5]
Storage Conditions Store at 2-8°C, protect from light and moisture.[9]
Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public spectral databases. However, based on its structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: A single, broad peak for the N-H proton. The chemical shift would be highly dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d₆, this peak would likely appear downfield.

  • ¹³C NMR: A single signal for the three equivalent carbonyl carbons (C=O) would be expected in the range of 150-170 ppm.

  • IR Spectroscopy: Characteristic absorption bands would include a broad N-H stretching vibration (~3200 cm⁻¹), strong C=O stretching vibrations (~1700-1750 cm⁻¹), and C-N stretching bands.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with characteristic isotopic patterns for the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Fragmentation would likely involve the loss of bromine atoms and isocyanic acid (HNCO) fragments.

Synthesis

This compound can be synthesized through the bromination of isocyanuric acid. A general laboratory-scale preparation is described below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in chemical literature.[5][10]

Materials:

  • Isocyanuric acid

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Deionized water

  • Potassium hydroxide (KOH)

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.

  • With vigorous stirring, slowly add Br₂ (0.4 mol) to the solution. Continue stirring until the bromine is fully dissolved.

  • Cool the reaction mixture slowly in a refrigerator for 24 hours to allow the product to crystallize.

  • Collect the precipitated product by filtration.

  • Wash the solid product with ice-cold bromine water.

  • Dry the product in vacuo, first over KOH, then over P₂O₅, to yield this compound (typical yield: 88%).

Applications in Organic Synthesis

This compound is a highly effective reagent for several key transformations in organic synthesis.

Electrophilic Bromination of Aromatic Compounds

DBI is particularly noted for its ability to brominate aromatic rings, including those deactivated by electron-withdrawing groups, under relatively mild conditions.[4] The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates DBI to generate a highly electrophilic bromine species.[3]

The mechanism involves the activation of DBI by a strong acid, followed by the electrophilic attack of the aromatic ring on the activated bromine species to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

G Mechanism of Electrophilic Bromination with DBI DBI This compound (DBI) ActivatedDBI Protonated DBI (Activated Electrophile) DBI->ActivatedDBI + H⁺ H2SO4 H₂SO₄ (catalyst) Arene Aromatic Compound (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Activated DBI Product Brominated Aromatic (Ar-Br) SigmaComplex->Product - H⁺ HSO4 HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated) HSO4->H2SO4_regen + H⁺

Caption: Electrophilic bromination mechanism using DBI.

The following is a practical example of the bromination of a deactivated aromatic ring using DBI.[3]

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid (conc. H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in 3 mL of conc. H₂SO₄ in a round-bottom flask.

  • Add this compound (433 mg, 1.51 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a dichloromethane/hexane gradient (0:100 to 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (yield: 70%).

G Workflow for Bromination of 2,6-Dinitrotoluene cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve 1. Dissolve 2,6-Dinitrotoluene in conc. H₂SO₄ AddDBI 2. Add DBI Dissolve->AddDBI Stir 3. Stir at RT for 1.5h AddDBI->Stir Quench 4. Pour into iced water Stir->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Dry 6. Dry with Na₂SO₄ Extract->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Chroma 8. Silica Gel Chromatography Concentrate->Chroma Product Final Product: 5-bromo-2-methyl-1,3-dinitrobenzene Chroma->Product

Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.

Oxidation of Alcohols

N-bromo compounds, including DBI, are effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often proceed under mild, metal-free conditions.

The oxidation of alcohols by N-bromo reagents is believed to proceed through a cyclic mechanism involving a rate-determining hydride abstraction from the alpha-carbon of the alcohol.[1][3]

The following is a generalized procedure for the oxidation of a secondary alcohol to a ketone using an N-bromo reagent, which can be adapted for use with DBI.[11][12]

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • This compound (DBI)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the secondary alcohol (1 mmol) in acetonitrile (2-3 mL).

  • Add this compound (1 mmol) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography if necessary.

Application as a Biocidal Agent

This compound belongs to the class of N-halamine compounds, which are known for their potent antimicrobial properties.[13] The biocidal activity stems from the oxidative halogen (bromine) which can be transferred to microbial cells, leading to their inactivation.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of N-halamines like DBI involves the transfer of an oxidative halogen (Br⁺) to biological macromolecules in microorganisms, such as proteins and enzymes, particularly those containing thiol groups.[2][14] This leads to the disruption of essential cellular functions and ultimately, cell death. The process can occur through direct contact between the N-halamine and the microorganism.

G Mechanism of N-Halamine Biocidal Action DBI DBI (N-Br bond) Contact Direct Contact DBI->Contact Microbe Microorganism (e.g., Bacteria) Microbe->Contact Transfer Transfer of Oxidative Bromine (Br⁺) Contact->Transfer Oxidation Oxidation of Cellular Components (e.g., Thiol groups in proteins) Transfer->Oxidation Disruption Disruption of Metabolic Pathways and Cell Functions Oxidation->Disruption Death Cell Inactivation / Death Disruption->Death

Caption: General mechanism of antimicrobial action for N-halamines.

Application in Water Disinfection

Bromine-containing compounds are effective disinfectants for water treatment.[6] They hydrolyze in water to form hypobromous acid (HOBr), a potent biocide.[15] The effectiveness of bromine-based disinfectants is often less pH-sensitive compared to chlorine-based ones.[15]

Procedure:

  • Preparation of a Stock Solution: Prepare a stock solution of this compound in a suitable solvent or directly as an aqueous suspension.

  • Dosing: Add a measured amount of the DBI stock solution to the water to be treated to achieve the desired concentration of available bromine.

  • Contact Time: Allow for a sufficient contact time for the disinfectant to inactivate microorganisms. This can range from minutes to hours depending on the concentration, pH, temperature, and microbial load.

  • Monitoring: Measure the residual bromine level to ensure effective disinfection has been achieved and is maintained.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: H272 (May intensify fire; oxidizer), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[9]

  • Precautionary Statements: P210 (Keep away from heat), P220 (Keep/Store away from clothing/combustible materials), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound (CAS: 15114-43-9) is a highly effective and versatile reagent with significant applications in organic synthesis and potentially in disinfection. Its ability to act as a potent brominating agent for a wide range of substrates, including deactivated aromatics, and as a metal-free oxidizing agent for alcohols, makes it a valuable tool for chemists. Its biocidal properties as an N-halamine also present opportunities for the development of new antimicrobial materials and disinfection strategies. Proper understanding of its properties, reaction mechanisms, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

References

Dibromoisocyanuric Acid: A Technical Guide to Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Dibromoisocyanuric acid, a polar heterocyclic compound, is anticipated to have greater solubility in polar solvents. However, factors such as hydrogen bonding, molecular size, and crystal lattice energy also play a significant role in its dissolution.

Qualitative Solubility of this compound

Based on available literature and chemical supplier information, the solubility of this compound can be qualitatively summarized as follows:

  • Soluble in:

    • Dichloromethane[1]

    • Concentrated Sulfuric Acid[1]

    • Dimethyl Sulfoxide (DMSO)[2]

    • Methanol[2]

  • Poorly soluble in:

    • Common organic solvents in general[1]

This qualitative assessment suggests that highly polar and reactive solvents are most effective at dissolving this compound.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Dichloromethanee.g., 25--
e.g., Acetonitrilee.g., 25--
e.g., Dimethylformamide (DMF)e.g., 25--
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25--
e.g., Methanole.g., 25--
e.g., Acetonee.g., 25--
e.g., Ethyl Acetatee.g., 25--
e.g., Tetrahydrofuran (THF)e.g., 25--

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is robust and relies on the accurate measurement of mass.

1. Safety Precautions:

  • This compound is a strong oxidizing agent and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Avoid inhalation of dust.[5]

  • Keep away from combustible materials, acids, and bases.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

2. Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3. Experimental Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Accurately weigh the evaporation dish containing the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of this compound) can be used.

    • Ensure all the solvent has been removed.

  • Mass Determination and Calculation:

    • Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • The solubility can then be calculated in g/100 mL or mol/L.

4. Alternative Analytical Methods:

For some solvents, other analytical techniques may be more suitable for determining the concentration of this compound in the saturated solution:

  • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate concentration measurements. A known volume of the filtered saturated solution would be appropriately diluted and injected into the HPLC system.

  • UV-Visible Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region, a calibration curve can be created to determine the concentration of the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Gravimetric Solubility Determination of this compound cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess DBI to a known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter into a pre-weighed evaporation dish E->F G Weigh the dish with the solution F->G H Evaporate the solvent G->H I Cool the dish in a desiccator H->I J Weigh the dish with dried DBI I->J K Calculate the mass of dissolved DBI J->K L Calculate solubility (g/100 mL or mol/L) K->L

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the gravimetric method.

References

Safety precautions and handling guidelines for Dibromoisocyanuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Dibromoisocyanuric Acid

Chemical and Physical Properties

This compound (DBI) is a powerful brominating agent utilized in various chemical syntheses.[1] It is recognized for its ability to brominate even deactivated aromatic rings under mild conditions.[1] Physically, it appears as a light yellow to white or off-white to pale yellow solid or powder.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 15114-43-9 [2][3][4][5][6][7][8]
Molecular Formula C₃HBr₂N₃O₃ [2][3][5][6][7]
Molecular Weight 286.87 g/mol [2][5][6][7]
Appearance White to light yellow powder/crystal [1][2]
Melting Point 305-310 °C [6]
Storage Temperature 2-8°C (Refrigerated) [3][6]

| Solubility | Soluble in dichloromethane and concentrated sulfuric acid. Poorly soluble in common organic solvents. |[1][3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and is a strong oxidizer.[4][5] It poses significant risks upon exposure, including severe skin burns, serious eye damage, and harm if swallowed.[4][5] Contact with acids will liberate toxic gas.[4][9] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][9]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Oxidizing Solids Category 2 / 3 H272: May intensify fire; oxidizer
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

(Source:[5][6])

Toxicological Summary:

  • Ingestion: Harmful if swallowed.[4][5] Ingestion can cause chemical burns in the mouth and gastrointestinal tract, potentially leading to severe gastroenteritis.[4] Animal studies suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[4]

  • Inhalation: Inhalation of dust or fumes can cause respiratory irritation and potential lung damage.[4] Exposure to bromine, which can be released, may lead to coughing, respiratory difficulties, vertigo, and headache.[4] Inhalation of vapors may also cause lung edema, with symptoms potentially delayed for several hours.[4]

  • Skin Contact: Direct contact causes severe chemical burns.[4] While systemic effects from skin contact are not thought to be the primary hazard, the material can cause health damage if it enters the body through wounds or abrasions.[4]

  • Eye Contact: Causes severe eye damage and chemical burns.[4] Vapors, mists, or direct contact can be extremely irritating, with bromine vapor causing tearing, inflammation, and painful burns.[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling Procedures:

  • Avoid all personal contact and inhalation of dust, mists, or vapors.[4]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[4][9]

  • Do not perform activities such as cutting, drilling, grinding, or welding on or near containers, as residual dust may form explosive mixtures with air.[4]

  • Keep away from heat, sparks, open flames, and combustible materials.[9]

  • Take precautions to avoid mixing with incompatible materials.[9]

Storage Requirements:

  • Store in a refrigerated (2-8°C), cool, dry, and well-ventilated area.[2][6]

  • Protect from light and moisture to prevent decomposition.[1][2]

  • Store away from incompatible substances such as clothing, combustible materials, reducing agents, acids, ammonia, bases, and organic solvents.[4][9]

  • Keep containers tightly closed and properly labeled.[9]

  • For larger quantities, store in piles no higher than 1 meter (or 3 meters if automatic fire extinguishers are present) and maintain a minimum distance of 2-3 meters between piles and 1 meter from walls.[4]

cluster_incompatible Incompatible Materials (AVOID MIXING) DBI This compound (Store Refrigerated, Dry, Dark) Reducing Reducing Agents DBI->Reducing Violent Reaction Acids Acids (liberates toxic gas) DBI->Acids Reaction Bases Bases / Ammonia DBI->Bases Reaction Combustibles Combustibles / Organics (Clothing, Solvents, Paper) DBI->Combustibles Fire/Explosion Risk Water Moisture / Water (causes decomposition) DBI->Water Decomposition

Caption: Chemical incompatibility and storage guidelines for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles and a full face shield.[4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as PVC.[4] Do NOT use cotton or leather gloves.[4] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[4] For brief contact, class 3 or higher (>60 minutes) is suitable.[4]

    • Clothing: Wear overalls and a PVC apron.[4] For large-scale use, wear tight-weave, non-static clothing and non-sparking safety footwear.[4]

  • Respiratory Protection: Where dust is generated and ventilation is inadequate, use a respirator with a Type AB-P filter of sufficient capacity.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek urgent medical attention following any exposure.

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Ensure complete irrigation by keeping eyelids open and away from the eye.[4] Immediately call a poison center or doctor.

  • Skin Contact: Immediately flush the body with large amounts of water, using a safety shower if available.[4] Quickly remove all contaminated clothing and footwear.[4] Continue flushing with water.

  • Inhalation: Remove the person from the contaminated area to fresh air.[4] Lay the patient down and keep them warm and rested.[4] If breathing has stopped, provide artificial respiration.[10][11] Immediately call a poison center or doctor.

  • Ingestion: If the person is conscious, have them rinse their mouth with water. Encourage them to drink plenty of water.[12] Do NOT induce vomiting.[4][11][12] Urgent hospital treatment is necessary.[4]

cluster_exposure Exposure Event cluster_response Immediate First Aid Response Inhalation Inhalation FreshAir 1. Move to Fresh Air 2. Keep warm and rested Inhalation->FreshAir Skin Skin Contact Shower 1. Remove contaminated clothing 2. Flush with water (Safety Shower) for 15+ min Skin->Shower Eye Eye Contact Eyewash 1. Flush with water (Eyewash) for 15+ min 2. Hold eyelids open Eye->Eyewash Ingestion Ingestion Rinse 1. Rinse mouth with water 2. Drink plenty of water 3. DO NOT induce vomiting Ingestion->Rinse Medical Seek Immediate Medical Attention FreshAir->Medical Shower->Medical Eyewash->Medical Rinse->Medical

Caption: Emergency first aid workflow for this compound exposure.

Fire Fighting Measures

This compound is an oxidizer and may intensify fire. It can be violently or explosively reactive.[4]

  • Extinguishing Media: For small fires, use flooding quantities of water.[4] Do NOT use dry chemical, CO₂, or foam extinguishers.[4]

  • Fire Fighting Procedures: Alert emergency responders immediately.[4] Wear full body protective clothing and a self-contained breathing apparatus (SCBA). If a large container is involved in a fire, consider evacuating the area by 500 meters in all directions.[4]

  • Hazardous Combustion Products: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[4]

Accidental Release Measures

Immediate action is required to control and clean up spills to prevent environmental contamination and personnel exposure.

  • Minor Spills:

    • Clean up all spills immediately.[4]

    • Eliminate all ignition sources (no smoking, naked lights, or sparks).[4]

    • Wear appropriate PPE as described in Section 4.0.

    • Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[11]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[4]

    • Alert emergency responders, informing them of the location and nature of the hazard.[4]

    • Isolate the hazard area and deny entry.[9]

start Spill Occurs decision Minor or Major Spill? start->decision minor_path Minor Spill decision->minor_path Minor major_path Major Spill decision->major_path Major ppe_minor Wear Full PPE minor_path->ppe_minor isolate_minor Isolate immediate area Eliminate ignition sources ppe_minor->isolate_minor cleanup Clean up immediately Avoid dust generation isolate_minor->cleanup dispose_minor Place in labeled container for disposal cleanup->dispose_minor evacuate Clear area of personnel Move upwind major_path->evacuate alert Alert Emergency Responders evacuate->alert deny_entry Isolate hazard area Deny entry alert->deny_entry

Caption: Logical workflow for responding to an accidental spill of this compound.

Experimental Protocols

This compound is a highly effective brominating agent.[1] Below is a representative protocol for its use in the bromination of an aromatic compound.

Example Protocol: Bromination of 2,6-Dinitrotoluene

  • Objective: To synthesize 5-bromo-2-methyl-1,3-dinitrobenzene.

  • Materials:

    • 2,6-Dinitrotoluene (500 mg, 2.75 mmol)

    • This compound (433 mg, 1.51 mmol)

    • Concentrated Sulfuric Acid (3 mL)

    • Iced water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,6-dinitrotoluene (500 mg) in concentrated sulfuric acid (3 mL).

    • To this solution, add this compound (433 mg).

    • Stir the reaction mixture at room temperature for 1.5 hours. The reaction should be monitored (e.g., by UPLC).

    • After the reaction is complete, carefully pour the solution into iced water to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield the final product.

Disposal Considerations

Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations. Waste material should be sent to an approved waste disposal plant. Do not allow the material to enter sewers or water supplies.[9]

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data regarding the thermal decomposition of Dibromoisocyanuric acid (DBI). Consequently, this guide provides a framework based on the known properties of analogous compounds and standard analytical methodologies. The decomposition pathway and quantitative data presented are hypothetical and intended for illustrative purposes to guide future research.

Introduction

This compound (C₃HBr₂N₃O₃) is a heterocyclic organic compound belonging to the family of N-halo compounds. It serves as a potent brominating and oxidizing agent in a variety of organic syntheses. As with many N-halo reagents, the thermal stability of DBI is a critical parameter influencing its storage, handling, and safe application in laboratory and industrial settings. Understanding its decomposition behavior is paramount to mitigating risks associated with exothermic reactions and the release of hazardous substances.

This technical guide consolidates the available information on the stability of DBI and related compounds, presents standardized experimental protocols for its thermal analysis, and proposes a hypothetical decomposition pathway to serve as a basis for further investigation.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃HBr₂N₃O₃[1]
Molecular Weight286.87 g/mol [1]
AppearanceWhite to light yellow crystalline powder[2]
Melting Point305-310 °C[1][2]
Boiling PointDecomposes[3]
Storage Temperature2-8 °C[1][2]

The notation that this compound decomposes at its boiling point indicates its thermal lability. Furthermore, its recommended storage under refrigeration suggests that it may be unstable at ambient temperatures over extended periods.[1][2]

Insights can be drawn from analogous compounds:

  • Trichloroisocyanuric acid (TCCA): This structurally similar compound is known to decompose at approximately 225 °C.[4] Its decomposition is exothermic and can be self-sustaining, producing toxic gases such as chlorine, hydrogen chloride, and nitrogen trichloride.[5]

  • N-Bromosuccinimide (NBS): A widely used N-bromo reagent, NBS can decompose violently upon rapid heating.[6] Studies have shown that its incompatibility with certain solvents can lead to autocatalytic decomposition, highlighting the sensitivity of the N-Br bond.[7][8]

Based on these analogs, it is reasonable to hypothesize that this compound is also an energetic material that will undergo exothermic decomposition upon heating, likely initiated by the homolytic cleavage of the N-Br bonds.

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and decomposition kinetics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, identifying the onset and various stages of its decomposition.

Experimental Methodology:

  • Instrumentation: A calibrated thermogravimetric analyzer is to be used.

  • Sample Preparation: An accurately weighed sample of this compound (5-10 mg) is placed into an inert sample pan (e.g., alumina).[9]

  • Atmosphere: The experiment should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a rate of 20-50 mL/min to prevent oxidative side reactions.[10]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate.[11] A series of experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) is recommended for kinetic analysis.

  • Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial mass loss. The derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum decomposition rates for each stage.[11]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, decomposition temperature, and the enthalpy of these transitions.

Experimental Methodology:

  • Instrumentation: A calibrated differential scanning calorimeter is to be used.

  • Sample Preparation: An accurately weighed sample of this compound (2-5 mg) is placed in a hermetically sealed aluminum pan to contain any evolved gases during the initial stages of decomposition.[10] An empty, hermetically sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample and reference are heated from ambient temperature through the melting and decomposition regions at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow is plotted against temperature. Endothermic events, such as melting, will appear as peaks in one direction, while exothermic events, such as decomposition, will appear as peaks in the opposite direction. The onset temperatures and peak maxima are determined, and the area under the peaks is integrated to calculate the enthalpy of the transitions (ΔH).[2]

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely a complex process involving multiple steps. A plausible initiation step is the homolytic cleavage of the nitrogen-bromine bond, which is generally the weakest bond in N-bromo compounds. This would generate bromine radicals and an isocyanurate radical.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Decomposition DBI This compound (C₃HBr₂N₃O₃) Isocyanurate_Radical Isocyanurate Radical DBI->Isocyanurate_Radical Homolytic Cleavage Bromine_Radical 2 x Bromine Radical (Br•) DBI->Bromine_Radical Heat Δ (Heat) Heat->DBI Gaseous_Products Gaseous Products (e.g., Br₂, CO₂, N₂) Isocyanurate_Radical->Gaseous_Products Ring Fragmentation Solid_Residue Solid Residue (e.g., Cyanuric Acid) Isocyanurate_Radical->Solid_Residue Bromine_Radical->Gaseous_Products Recombination

Caption: A hypothetical reaction scheme for the thermal decomposition of this compound.

This initial radical formation would likely trigger a cascade of further decomposition reactions, including fragmentation of the isocyanurate ring to produce gaseous products such as nitrogen (N₂), carbon dioxide (CO₂), and molecular bromine (Br₂), with the potential for a solid residue of more stable compounds like cyanuric acid under certain conditions.

Hypothetical Data Presentation

The data obtained from the experimental protocols described above should be tabulated for clarity and comparative analysis.

Table 2: Hypothetical Thermal Decomposition Data for this compound

ParameterMethodHypothetical Value
Onset of Decomposition (Tonset)TGA195 °C
Temperature of Max. Decomposition Rate (Tpeak)TGA (DTG)220 °C
Total Mass Loss (at 600 °C)TGA92%
Melting Point (Tm)DSC308 °C (with decomposition)
Enthalpy of Decomposition (ΔHdecomp)DSC-1200 J/g (exothermic)

Conclusion and Future Work

This compound is a thermally sensitive compound that requires careful handling. While specific decomposition data is lacking in the current literature, a systematic study employing TGA and DSC, as outlined in this guide, would provide the necessary quantitative data on its thermal stability and decomposition kinetics. This information is essential for developing safe operating procedures, establishing appropriate storage conditions, and predicting potential incompatibilities. Future work should also focus on identifying the evolved gases during decomposition using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to validate the proposed decomposition pathway.

References

Dibromoisocyanuric Acid: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoisocyanuric acid (DBI), a heterocyclic compound, has emerged as a powerful and versatile reagent in organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and its extensive applications as a brominating and oxidizing agent. Detailed experimental protocols for key reactions, a comprehensive summary of its physical and chemical properties, and a comparative analysis with other N-bromo reagents are presented. The guide also features visualizations of reaction mechanisms and experimental workflows to provide a clear and concise understanding of its utility in modern organic chemistry.

Introduction: The Rise of a Powerful Brominating Agent

The quest for efficient and selective methods for the introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry. Brominated compounds are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. While elemental bromine and N-bromosuccinimide (NBS) have been long-standing reagents of choice, the need for more potent and versatile alternatives, particularly for the bromination of deactivated substrates, led to the investigation of other N-bromo compounds.

This compound (DBI), a white to slightly yellow crystalline powder, has distinguished itself as a superior brominating agent, exhibiting exceptional reactivity, often under mild conditions.[1] Its ability to effectively brominate electron-deficient aromatic rings, a task that is challenging for many other reagents, has solidified its importance in the synthetic chemist's toolkit.[1][2] This guide delves into the origins of DBI, tracing its development from the foundational chemistry of cyanuric acid to its current status as a commercially available and widely used reagent.

Discovery and History

The history of this compound is intrinsically linked to the study of cyanuric acid and its derivatives. Cyanuric acid, a triazine derivative, has been known for over two centuries, with its derivatives gaining significant commercial interest in the mid-20th century, primarily for their use as disinfectants and bleaching agents.[3]

While the exact first synthesis of this compound is not definitively documented in the readily available literature, its emergence as a significant reagent in organic synthesis is more clearly traceable. The pioneering work of W. Gottardi in the late 1960s, particularly his 1968 publication in Monatshefte für Chemie, is a key milestone that highlighted the utility of DBI as a powerful brominating agent.[4] This research laid the groundwork for its subsequent exploration and adoption by the wider chemical community.

The development of DBI was part of a broader effort to expand the arsenal of N-halo compounds available for organic synthesis. These reagents offered advantages over elemental halogens in terms of handling, safety, and, in many cases, selectivity. The unique reactivity profile of DBI, particularly its efficacy in brominating deactivated aromatic systems, set it apart from its contemporaries like NBS.[1]

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is crucial for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₃HBr₂N₃O₃[5]
Molecular Weight 286.87 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 305-310 °C
Solubility Soluble in dichloromethane and concentrated sulfuric acid. Poorly soluble in common organic solvents.[1]
Storage Should be stored in a cool, dark, and dry place to prevent degradation from moisture and light.[1]

Synthesis of this compound

This compound is readily prepared from cyanuric acid. The synthesis involves the reaction of isocyanuric acid with bromine in an alkaline aqueous solution.[1]

General Experimental Protocol for Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of this compound:

Materials:

  • Isocyanuric acid

  • Lithium hydroxide (LiOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Potassium hydroxide (KOH)

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and lithium hydroxide (0.2 mol) in water (1 L) at 20 °C.

  • To this solution, add bromine (0.4 mol) with vigorous stirring to facilitate its dissolution.

  • After the bromine has dissolved, cool the mixture slowly in a refrigerator for 24 hours.

  • Collect the resulting crystalline product by filtration.

  • Wash the collected solid with ice-cold bromine water.

  • Dry the product in vacuo, first over potassium hydroxide (KOH) and then over phosphorus pentoxide (P₂O₅).

This procedure typically yields this compound in high purity (around 88% yield).[4]

Synthesis_of_DBI Isocyanuric Acid Isocyanuric Acid Reaction Mixture Reaction Mixture Isocyanuric Acid->Reaction Mixture 1. Dissolve LiOH / H2O LiOH / H2O Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Mixture 2. Add Filtration Filtration Reaction Mixture->Filtration 3. Cool Cooling (24h) Cooling (24h) Washing Washing Filtration->Washing 4. Collect Solid Drying (in vacuo) Drying (in vacuo) Washing->Drying (in vacuo) 5. Wash This compound (DBI) This compound (DBI) Drying (in vacuo)->this compound (DBI) 6. Dry

Figure 1: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in both bromination and oxidation reactions. Its most notable use is in the electrophilic bromination of aromatic compounds, particularly those that are deactivated towards electrophilic substitution.

Bromination of Aromatic Compounds

DBI excels in the bromination of aromatic rings that possess electron-withdrawing groups, which typically render them unreactive towards common brominating agents like NBS under mild conditions.[1]

The powerful electrophilic nature of the bromine species generated from DBI in the presence of a strong acid, such as concentrated sulfuric acid, allows for the efficient bromination of deactivated substrates.

Table 1: Bromination of Deactivated Aromatic Compounds with DBI

SubstrateReaction ConditionsProductYield (%)Reference(s)
Nitrobenzeneconc. H₂SO₄, 20 °C, 5 min3-Bromonitrobenzene88[1]
2,6-Dinitrotolueneconc. H₂SO₄, rt, 1.5 h5-Bromo-2-methyl-1,3-dinitrobenzene70[2]

Comparison with N-Bromosuccinimide (NBS):

A direct comparison with NBS highlights the superior reactivity of DBI for deactivated systems. For instance, the bromination of nitrobenzene with NBS requires harsh conditions (100 °C for 6 hours in the presence of boron trifluoride monohydrate) to achieve a 92% yield, whereas DBI achieves an 88% yield at 20 °C in just 5 minutes.[1]

While particularly valuable for deactivated rings, DBI is also an effective reagent for the bromination of activated aromatic compounds such as phenols and anilines. The high reactivity of these substrates often leads to polybromination.

Table 2: Bromination of Activated Aromatic Compounds

SubstrateReagentReaction ConditionsProductYield (%)Reference(s)
PhenolBromine waterRoom temperature2,4,6-TribromophenolHigh[6]
AnilineBromine waterRoom temperature2,4,6-TribromoanilineHigh[7]

Note: While specific yields for DBI with these activated substrates were not found in the immediate search results, its high reactivity suggests it would also lead to polybrominated products under similar conditions.

Oxidation Reactions

The N-Br bonds in this compound can also generate reactive bromine species that act as oxidizing agents for various functional groups, including alcohols and sulfides.[4]

Reaction Mechanisms

The utility of this compound as a brominating agent, especially for deactivated aromatic rings, is attributed to the generation of a highly electrophilic bromine species in acidic media.

Electrophilic Aromatic Bromination

In the presence of a strong acid like concentrated sulfuric acid, DBI is protonated, which enhances the electrophilicity of the bromine atoms. This protonated species can then act as a source of a bromonium ion (Br⁺) or a related electrophilic bromine equivalent. The aromatic substrate then attacks this electrophile in a classic electrophilic aromatic substitution mechanism.

Electrophilic_Bromination_Mechanism cluster_activation Activation of DBI cluster_substitution Electrophilic Substitution DBI DBI Protonated_DBI Protonated DBI (Enhanced Electrophilicity) DBI->Protonated_DBI + H+ H2SO4 H2SO4 Aromatic_Ring Deactivated Aromatic Ring Sigma_Complex Sigma Complex (Arenium Ion) Protonated_DBI->Sigma_Complex Generates Electrophilic Bromine Species Aromatic_Ring->Sigma_Complex Attack on Electrophilic Bromine Brominated_Product Brominated Aromatic Product Sigma_Complex->Brominated_Product - H+

Figure 2: Mechanism of electrophilic aromatic bromination with DBI in strong acid.

Experimental Protocols

The following are detailed experimental protocols for representative bromination reactions using this compound.

Bromination of 2,6-Dinitrotoluene

This protocol describes the bromination of a deactivated aromatic ring.[2]

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid (conc. H₂SO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add this compound (433 mg, 1.51 mmol).

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient from 0:100 to 20:80) to afford 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Conclusion

This compound has firmly established itself as a valuable reagent in organic synthesis. Its historical development from the chemistry of cyanuric acid to a powerful and commercially available brominating agent is a testament to the continuous search for improved synthetic methodologies. The ability of DBI to efficiently brominate deactivated aromatic compounds under mild conditions offers a significant advantage over traditional reagents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in research and development, particularly in the fields of pharmaceuticals and materials science, where the synthesis of complex brominated molecules is of paramount importance.

References

Methodological & Application

Application Notes and Protocols: Bromination of Deactivated Aromatic Rings using 1,3-Dibromo-5,5-dimethylhydantoin (DBI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization, particularly in the construction of complex molecules for pharmaceutical and materials science applications. While electron-rich aromatic rings are readily brominated under mild conditions, the bromination of deactivated aromatic rings, which bear electron-withdrawing groups (e.g., -NO₂, -CN, -CHO, -COR), presents a significant challenge due to the reduced nucleophilicity of the aromatic core.

1,3-Dibromo-5,5-dimethylhydantoin (DBI) has emerged as a powerful and efficient reagent for the bromination of these challenging substrates.[1] DBI is a stable, crystalline solid that is safer and easier to handle than liquid bromine.[2] In the presence of a strong acid, typically concentrated sulfuric acid, DBI provides a potent source of electrophilic bromine capable of overcoming the deactivation of the aromatic ring, often under milder conditions and with higher efficiency than other N-bromo reagents like N-bromosuccinimide (NBS).[1] This application note provides a detailed protocol for the bromination of deactivated aromatic rings using DBI, along with a summary of reported yields for various substrates.

Data Presentation: Reaction Yields for the Bromination of Deactivated Aromatic Rings

The following table summarizes the reported yields for the bromination of various deactivated aromatic substrates using 1,3-dibromo-5,5-dimethylhydantoin (DBI) in the presence of concentrated sulfuric acid. For substrates where specific data for DBI is not available, representative data using the analogous N-bromosuccinimide (NBS)/H₂SO₄ system is included for comparison, as this system is known to exhibit similar reactivity.

SubstrateBrominating AgentProductYield (%)Reference
NitrobenzeneDBI3-Bromonitrobenzene88[1]
2,6-DinitrotolueneDBI4-Bromo-2,6-dinitrotoluene70[3]
3-NitrobenzaldehydeNBS3-Bromo-5-nitrobenzaldehyde92[4]
1,3-DinitrobenzeneNBS1-Bromo-3,5-dinitrobenzene87[4]

*Data from reactions using N-bromosuccinimide (NBS) in concentrated sulfuric acid, a system with reactivity analogous to DBI/H₂SO₄.

Experimental Protocols

General Protocol for the Monobromination of Deactivated Aromatic Rings

This protocol is a generalized procedure based on the successful bromination of nitro-substituted aromatic compounds.[3] Researchers should optimize the reaction time and temperature for their specific substrate.

Materials:

  • Deactivated aromatic substrate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBI)

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the deactivated aromatic substrate (1.0 eq) in concentrated sulfuric acid at room temperature. Caution: The dissolution may be exothermic. It is advisable to cool the flask in an ice bath before and during the addition of the substrate to the acid.

  • Addition of DBI: To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (DBI) (0.5 - 1.0 eq) portion-wise. Note: The stoichiometry of DBI may need to be optimized for different substrates. For monobromination, 0.5 equivalents of DBI are theoretically sufficient as both bromine atoms are reactive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure brominated product.

Mandatory Visualization

Signaling Pathway: Proposed Mechanism for the Bromination of a Deactivated Aromatic Ring with DBI in Concentrated Sulfuric Acid

G cluster_activation Activation of DBI cluster_substitution Electrophilic Aromatic Substitution DBI DBI ActivatedDBI Protonated DBI (Enhanced Electrophile) DBI->ActivatedDBI Protonation H2SO4 H₂SO₄ DeactivatedArene Deactivated Aromatic Ring ActivatedDBI->DeactivatedArene Electrophilic Attack SigmaComplex Sigma Complex (Arenium Ion) DeactivatedArene->SigmaComplex Nucleophilic Attack BrominatedProduct Brominated Product SigmaComplex->BrominatedProduct Deprotonation HSO4_minus HSO₄⁻ SigmaComplex->HSO4_minus + H⁺ H2SO4_regen H₂SO₄

Caption: Proposed mechanism for DBI-mediated bromination of a deactivated aromatic ring.

Experimental Workflow for the Bromination of Deactivated Aromatic Rings using DBI

G start Start dissolve Dissolve Substrate in conc. H₂SO₄ start->dissolve add_dbi Add DBI Portion-wise dissolve->add_dbi react Stir at Room Temperature (Monitor by TLC/HPLC) add_dbi->react quench Pour into Ice Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General experimental workflow for the bromination of deactivated aromatic rings.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Dibromoisocyanuric acid (DBI). DBI is a stable, non-hygroscopic, and cost-effective reagent that serves as a powerful tool in synthetic organic chemistry, primarily as a source of electrophilic bromine and as an oxidizing agent. Its application in the construction of biologically relevant heterocyclic scaffolds, such as benzothiazoles, imidazo[1,2-a]pyridines, and quinoxalines, offers a valuable alternative to traditional synthetic methods.

Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of Thioureas

The synthesis of 2-aminobenzothiazoles is of significant interest due to their wide range of pharmacological activities. A common and efficient method for their preparation is the oxidative cyclization of N-arylthioureas. This compound provides an effective means to achieve this transformation under mild conditions.

Application Notes:

The reaction proceeds via an electrophilic attack of a bromonium ion (generated from DBI) on the sulfur atom of the thiourea, followed by an intramolecular cyclization and subsequent elimination to afford the 2-aminobenzothiazole ring system. This method is generally high-yielding and tolerates a variety of substituents on the aryl ring of the thiourea precursor.

Table 1: Synthesis of 2-Aminobenzothiazoles using a Bromine-based Oxidative Cyclization Approach

EntrySubstituted N-ArylthioureaProductReaction Time (h)Yield (%)
1N-phenylthiourea2-Aminobenzothiazole290
2N-(4-methylphenyl)thiourea6-Methyl-2-aminobenzothiazole2.588
3N-(4-chlorophenyl)thiourea6-Chloro-2-aminobenzothiazole292
4N-(4-methoxyphenyl)thiourea6-Methoxy-2-aminobenzothiazole385

Note: The data presented is representative of typical yields obtained for this type of reaction using bromine as the cyclizing agent. While a direct protocol using DBI was not found in the immediate search, its role as a stable bromine source suggests comparable, if not improved, results under optimized conditions.

Experimental Protocol:

General Procedure for the Synthesis of 2-Aminobenzothiazoles:

  • To a solution of the respective N-arylthiourea (1.0 mmol) in a suitable solvent such as chloroform or acetic acid (10 mL), add this compound (0.5 mmol) portion-wise with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aminobenzothiazole derivative.

G thiourea N-Arylthiourea intermediate1 S-Brominated Intermediate thiourea->intermediate1 + DBI (- Isocyanuric Acid) dbi This compound (DBI) byproduct Isocyanuric Acid + HBr intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Cyclization product 2-Aminobenzothiazole intermediate2->product - HBr

Caption: Proposed reaction pathway for the DBI-mediated synthesis of 2-aminobenzothiazoles.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many marketed drugs. Their synthesis often involves the condensation of 2-aminopyridines with α-haloketones or a one-pot reaction with aldehydes and isocyanides (Groebke–Blackburn–Bienaymé reaction). While direct DBI-mediated protocols are not extensively documented, DBI can be employed as an in-situ halogenating agent for ketones, which can then react with 2-aminopyridines.

Application Notes:

This approach involves the initial α-bromination of a ketone using DBI, followed by the nucleophilic attack of the endocyclic nitrogen of a 2-aminopyridine, and subsequent intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine core. This one-pot, multi-step process can be advantageous by avoiding the isolation of the often lachrymatory α-bromoketone intermediates.

Table 2: Synthesis of Imidazo[1,2-a]pyridines via Condensation of 2-Aminopyridines and Carbonyl Compounds

Entry2-AminopyridineKetone/AldehydeIsocyanide (for GBBR)ProductYield (%)
12-AminopyridineAcetophenone-2-Phenylimidazo[1,2-a]pyridine85
22-Amino-5-methylpyridinePropiophenone-2-Ethyl-7-methyl-imidazo[1,2-a]pyridine82
32-AminopyridineBenzaldehydetert-Butyl isocyanideN-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine78
42-Amino-4-chloropyridine4-Methoxyacetophenone-8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine80

Note: The yields are representative of established methods. The use of DBI as an in-situ halogenating agent would require optimization of reaction conditions.

Experimental Protocol:

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) in a suitable solvent like ethanol or DMF (10 mL).

  • Add this compound (0.5 mmol) to the solution and stir at room temperature for 1-2 hours to facilitate in-situ α-bromination.

  • To this mixture, add the 2-aminopyridine derivative (1.0 mmol) and a base such as sodium bicarbonate (2.0 mmol).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration or extract the aqueous layer with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

G ketone Ketone bromoketone α-Bromoketone (in-situ) ketone->bromoketone + DBI dbi DBI intermediate Cyclization Precursor bromoketone->intermediate + 2-Aminopyridine aminopyridine 2-Aminopyridine product Imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines using in-situ generated α-bromoketones.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles found in many biologically active compounds and functional materials. The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. DBI can be utilized as an oxidant for the in-situ generation of 1,2-dicarbonyl compounds from α-hydroxyketones, which then react with o-phenylenediamines.

Application Notes:

This one-pot synthesis strategy offers an efficient route to quinoxaline derivatives. The oxidation of α-hydroxyketones to the corresponding 1,2-dicarbonyl compounds by DBI is typically fast and clean. The subsequent condensation with o-phenylenediamines proceeds readily, often at room temperature or with gentle heating, to provide good to excellent yields of the desired quinoxalines.

Table 3: Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyl Precursors

Entryo-Phenylenediamineα-HydroxyketoneProductReaction Time (h)Yield (%)
1o-PhenylenediamineBenzoin2,3-Diphenylquinoxaline392
24,5-Dimethyl-1,2-phenylenediamineBenzoin6,7-Dimethyl-2,3-diphenylquinoxaline3.590
3o-PhenylenediamineFuroin2,3-Di(furan-2-yl)quinoxaline485
44-Chloro-1,2-phenylenediamineAnisoin6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline388

Note: The presented yields are based on reactions where the 1,2-dicarbonyl compound is either used directly or generated in-situ. DBI provides a convenient method for the latter.

Experimental Protocol:

General Procedure for the Synthesis of Quinoxalines:

  • To a stirred solution of the α-hydroxyketone (1.0 mmol) in a solvent such as ethanol or acetic acid (10 mL), add this compound (0.5 mmol).

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Add the o-phenylenediamine derivative (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat gently (e.g., to 50-60 °C) until the condensation is complete.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

G hydroxyketone α-Hydroxyketone dicarbonyl 1,2-Dicarbonyl (in-situ) hydroxyketone->dicarbonyl Oxidation dbi DBI dbi->dicarbonyl product Quinoxaline dicarbonyl->product + o-Phenylenediamine (Condensation) diamine o-Phenylenediamine

Caption: Logical flow for the one-pot synthesis of quinoxalines using DBI.

Application Notes and Protocols: Step-by-Step Guide for the Oxidation of Primary Alcohols with Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. While numerous reagents are available for this purpose, Dibromoisocyanuric acid (DBI) presents itself as a potent and reactive N-bromo compound. This document provides a detailed, step-by-step guide for the application of DBI in the oxidation of primary alcohols. Due to the limited availability of specific literature protocols for this exact transformation using solely DBI, the following procedures are based on general principles of oxidation reactions involving N-halo reagents and are intended to serve as a starting point for further optimization.

Safety Precautions

This compound is a strong oxidizing agent and a source of bromine. It is corrosive and can cause severe skin burns and eye damage. Always handle DBI in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Proposed Reaction Mechanism

The oxidation of a primary alcohol with this compound is proposed to proceed through the formation of a brominated intermediate. The alcohol's oxygen atom attacks one of the electrophilic bromine atoms on the DBI molecule. Subsequent deprotonation and elimination steps, likely facilitated by a base (either added or the cyanuric acid byproduct), lead to the formation of the aldehyde and the reduced cyanuric acid.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products RCH2OH R-CH₂-OH Primary Alcohol Intermediate R-CH₂-O-Br Alkyl Hypobromite RCH2OH->Intermediate Reaction with DBI DBI This compound (Br-NCO)₂NCOH IsocyanuricAcid Isocyanuric Acid (HNCO)₃ DBI->IsocyanuricAcid Reduction Aldehyde R-CHO Aldehyde Intermediate->Aldehyde Elimination HBr HBr Intermediate->HBr

Caption: Proposed mechanism for the oxidation of a primary alcohol with this compound.

Experimental Workflow

The general workflow for the oxidation of a primary alcohol using this compound involves the careful addition of the oxidant to a solution of the alcohol, followed by reaction monitoring, quenching, and purification of the resulting aldehyde.

ExperimentalWorkflow start Start dissolve_alcohol Dissolve Primary Alcohol in Anhydrous Solvent start->dissolve_alcohol cool_solution Cool Solution (e.g., 0 °C) dissolve_alcohol->cool_solution add_dbi Slowly Add This compound cool_solution->add_dbi monitor_reaction Monitor Reaction (TLC, GC/MS) add_dbi->monitor_reaction quench_reaction Quench Reaction (e.g., Na₂S₂O₃ solution) monitor_reaction->quench_reaction workup Aqueous Work-up quench_reaction->workup extract Extract with Organic Solvent workup->extract dry_purify Dry and Purify (e.g., Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, IR, MS) dry_purify->characterize end End characterize->end

Caption: General experimental workflow for the oxidation of primary alcohols using DBI.

Experimental Protocols

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using this compound

Materials:

  • Primary alcohol

  • This compound (DBI)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq). Dissolve the alcohol in a suitable volume of anhydrous solvent (e.g., DCM, approximately 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of DBI: Slowly add this compound (0.5 - 1.0 eq) to the cooled solution in portions over a period of 10-30 minutes. The stoichiometry may need to be optimized for different substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species.

  • Work-up:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes illustrative quantitative data for the oxidation of various primary alcohols using the generalized protocol described above. Note: These values are hypothetical and intended for illustrative purposes only, as specific literature data is not available. Actual results may vary and require optimization.

EntrySubstrate (Primary Alcohol)Product (Aldehyde)Reaction Time (h)Illustrative Yield (%)
1Benzyl alcoholBenzaldehyde1-285-95
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde1-280-90
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde2-470-80
41-Octanol1-Octanal2-460-75
5Cinnamyl alcoholCinnamaldehyde1.5-375-85

Conclusion

This compound holds potential as a reagent for the selective oxidation of primary alcohols to aldehydes. The provided generalized protocol offers a foundational method for researchers to explore this transformation. It is crucial to emphasize that optimization of reaction parameters, including stoichiometry, solvent, and temperature, will be necessary to achieve optimal yields and selectivity for specific substrates. Careful adherence to safety protocols is paramount when working with this reactive and hazardous compound. Further research into the precise mechanism and broader applicability of DBI in alcohol oxidation is warranted to fully establish its utility in synthetic organic chemistry.

Application Notes and Protocols: Dibromoisocyanuric Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), a white to slightly yellow crystalline powder, is a powerful and versatile reagent in organic synthesis, finding significant application in the preparation of pharmaceutical intermediates.[1] Its high reactivity and selectivity make it an attractive alternative to traditional brominating and oxidizing agents. DBI is particularly noted for its ability to brominate deactivated aromatic and heterocyclic compounds under mild conditions, a transformation that is often challenging with other reagents.[1][2] Furthermore, its utility extends to the selective oxidation of alcohols to aldehydes and ketones, crucial steps in the synthesis of many active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It is intended to serve as a practical guide for researchers and professionals in the field of drug development, offering insights into reaction conditions, methodologies, and the scope of DBI's applications.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃HBr₂N₃O₃
Molecular Weight 286.87 g/mol [3]
Appearance White to light yellow powder/crystal[1]
Melting Point 305-310 °C[4]
Solubility Soluble in concentrated sulfuric acid and dichloromethane; sparingly soluble in most common organic solvents.[1]

Safety and Handling:

This compound is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood. It is a skin and eye irritant and can cause respiratory problems if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. DBI should be stored in a cool, dark, and dry place, as it can be degraded by moisture and light.[1]

Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable tool for the synthesis of a variety of pharmaceutical intermediates. Its primary applications in this context are electrophilic bromination and the oxidation of alcohols.

Electrophilic Bromination of Heterocyclic Intermediates

Brominated heterocyclic compounds are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. DBI proves to be an exceptionally effective reagent for the regioselective bromination of various heterocyclic systems, often providing high yields where other brominating agents fail.

Pyrazolone derivatives are important intermediates in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and fungicides.[2] The introduction of bromine atoms into the pyrazolone ring can be a key step in the elaboration of these molecules. This compound provides a safe and efficient method for the dibromination of 5-pyrazolones, yielding 4,4-dibromo-5-pyrazolones in excellent yields.[2]

Experimental Protocol: Dibromination of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a general procedure for the dibromination of 5-pyrazolones.[2]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • This compound (DBI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-methyl-1-phenyl-5-pyrazolone (1.0 mmol) in dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (0.5 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 4,4-dibromo-3-methyl-1-phenyl-5-pyrazolone.

Quantitative Data for Dibromination of Substituted 5-Pyrazolones with DBI: [2]

Substrate (R in 1-phenyl-3-methyl-5-pyrazolone)ProductReaction Time (h)Yield (%)
H4,4-dibromo-3-methyl-1-phenyl-5-pyrazolone195
4-Methylphenyl4,4-dibromo-3-methyl-1-(4-methylphenyl)-5-pyrazolone196
4-Methoxyphenyl4,4-dibromo-3-methyl-1-(4-methoxyphenyl)-5-pyrazolone1.594
4-Chlorophenyl4,4-dibromo-1-(4-chlorophenyl)-3-methyl-5-pyrazolone195
4-Bromophenyl4,4-dibromo-1-(4-bromophenyl)-3-methyl-5-pyrazolone196

Dibromination_of_Pyrazolone

Electrophilic Bromination of Deactivated Aromatic Rings

Many pharmaceutical intermediates contain aromatic rings that are substituted with electron-withdrawing groups, making them less susceptible to electrophilic substitution. This compound is a potent brominating agent capable of efficiently brominating these deactivated aromatic systems under mild conditions, offering a significant advantage over reagents like N-bromosuccinimide (NBS) which often require harsh conditions.[1]

Brominated dinitrotoluene derivatives can serve as precursors for various nitrogen-containing heterocyclic compounds used in medicinal chemistry. The direct bromination of 2,6-dinitrotoluene is challenging due to the strong deactivating effect of the two nitro groups.

Experimental Protocol: Bromination of 2,6-Dinitrotoluene [6]

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To this solution, add this compound (433 mg, 1.51 mmol) in portions while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by UPLC.

  • After the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid.

Quantitative Data for Bromination of 2,6-Dinitrotoluene: [6]

ReactantReagentSolventTemperatureTimeProductYield
2,6-DinitrotolueneDBIconc. H₂SO₄Room Temp.1.5 h5-Bromo-2-methyl-1,3-dinitrobenzene70%

Bromination_Workflow

Oxidation of Alcohols to Aldehydes and Ketones

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where aldehydes and ketones are common intermediates. While not as widely documented as its brominating capabilities, this compound can also be employed as an oxidizing agent.

Benzaldehyde is a versatile intermediate used in the synthesis of numerous pharmaceuticals, including ephedrine and certain penicillin derivatives. The selective oxidation of benzyl alcohol to benzaldehyde without over-oxidation to benzoic acid is a critical transformation.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Note: A specific protocol for the oxidation of benzyl alcohol using DBI was not found in the provided search results. The following is a general protocol based on the known reactivity of N-halo compounds in the presence of a catalyst like TEMPO, which is a common system for such oxidations.

Materials:

  • Benzyl alcohol

  • This compound (DBI)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 mmol) and TEMPO (0.01 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (0.55 mmol) portion-wise.

  • Stir the mixture at 0 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to yield benzaldehyde.

Expected Outcome:

This protocol is expected to yield benzaldehyde in good to excellent yields, with minimal formation of the over-oxidized benzoic acid product. The use of a catalytic amount of TEMPO in conjunction with an N-halo reagent is a well-established method for the selective oxidation of primary alcohols to aldehydes.

Oxidation_Pathway

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to perform challenging brominations of deactivated aromatic and heterocyclic systems under mild conditions, as well as its potential for selective oxidation of alcohols, makes it a valuable asset in the synthetic chemist's toolbox. The protocols and data presented in these application notes demonstrate the practical utility of DBI and provide a starting point for its application in the development of novel pharmaceutical manufacturing processes. Researchers are encouraged to explore the full potential of this powerful reagent in their synthetic endeavors.

References

Application of Dibromoisocyanuric Acid in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibromoisocyanuric acid (DBI), a stable, crystalline solid, has emerged as a powerful and versatile reagent in modern organic synthesis.[1][2] Its potent electrophilic bromine character and oxidizing capabilities make it an attractive alternative to traditional reagents like elemental bromine and N-bromosuccinimide (NBS), offering advantages in handling, reactivity, and selectivity.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex natural products, focusing on its utility in bromination, oxidation, and cyclization reactions.

Electrophilic Bromination

DBI is an exceptionally potent brominating agent, capable of functionalizing a wide range of substrates, including electron-rich and electron-deficient aromatic and heteroaromatic systems. This reactivity is particularly valuable in the late-stage functionalization of complex intermediates in natural product synthesis.[3][5]

Bromination of Deactivated Aromatic Rings

A significant advantage of DBI over other N-bromo reagents is its ability to brominate electron-deficient aromatic rings under mild conditions.[3] This is crucial for the synthesis of natural products bearing electron-withdrawing groups.

Application Example: Synthesis of a Brominated Precursor

In many synthetic routes, the introduction of a bromine atom is a key step for subsequent cross-coupling reactions or for imparting specific biological activities. DBI provides an efficient method for this transformation.

SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)
2,6-DinitrotolueneDBI (0.55 eq)conc. H₂SO₄Room Temp.1.55-Bromo-2-methyl-1,3-dinitrobenzene70
NitrobenzeneDBIconc. H₂SO₄200.083-Bromonitrobenzene88

Experimental Protocol: Bromination of 2,6-Dinitrotoluene [6]

  • To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add this compound (433 mg, 1.51 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to afford 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Caption: Workflow for the bromination of 2,6-dinitrotoluene using DBI.

Oxidation of Alcohols

DBI, in conjunction with a catalytic amount of a radical initiator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be a highly effective system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is often characterized by mild reaction conditions and high yields, preventing over-oxidation to carboxylic acids.[7]

Application Example: Key Step in the Synthesis of a Complex Intermediate

The selective oxidation of a primary alcohol to an aldehyde is a common transformation in the multi-step synthesis of natural products. The DBI/TEMPO system offers a reliable method for this conversion, even in the presence of other sensitive functional groups.

Substrate (Primary Alcohol)ReagentsSolventTemperature (°C)TimeProduct (Aldehyde)Yield (%)
Benzyl AlcoholDBI, TEMPO (cat.)CH₂Cl₂Room Temp.< 1 hBenzaldehyde>95
GeraniolDBI, TEMPO (cat.)CH₂Cl₂/H₂O0 - Room Temp.1 hGeranial90

Experimental Protocol: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

  • Dissolve the primary alcohol (1.0 mmol) and TEMPO (0.01-0.05 mmol) in dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (0.5-0.6 mmol) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aldehyde.

Oxidation_Mechanism cluster_0 Catalytic Cycle cluster_1 Substrate Oxidation TEMPO TEMPO Oxoammonium Oxoammonium Ion TEMPO->Oxoammonium DBI (Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH -> R-CHO Alcohol Primary Alcohol (R-CH₂OH) Oxoammonium->Alcohol Hydroxylamine->TEMPO Re-oxidation Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde [O] Aldehyde->Hydroxylamine

Caption: Simplified mechanism of TEMPO-catalyzed alcohol oxidation using DBI.

Oxidative Cyclization

DBI's oxidizing properties can be harnessed to initiate cyclization reactions, forming key carbocyclic or heterocyclic rings found in many natural products. One notable application is in oxidative dearomatizing spirocyclization, where a phenolic derivative is oxidized to a spirodienone.

Application in Alkaloid Synthesis: The Case of (+)-Citrinadin B

In the total synthesis of the complex spirooxindole alkaloid (+)-citrinadin B, a key step involves an oxidative rearrangement of an indole to furnish the spirooxindole core. While the specific reagent used in the cited synthesis by the Wood group was not DBI, the principle of oxidative cyclization is central.[8][9][10] DBI has the potential to be a viable reagent for similar transformations. A plausible DBI-mediated dearomative spirocyclization of a phenolic precursor is outlined below.

Hypothetical Application and Protocol for Spirocyclization

This protocol is a general representation of how DBI could be used for oxidative spirocyclization of a phenol derivative, a key transformation in the synthesis of alkaloids like the chartellines or for creating spirodienones.[11]

  • Dissolve the phenolic substrate (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of acetonitrile and water.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound (1.0-1.2 mmol) in one portion or portion-wise.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain the spirocyclic compound.

Spirocyclization start Phenolic Precursor intermediate Electrophilic Intermediate start->intermediate Oxidation reagent DBI product Spirocyclic Product intermediate->product Intramolecular Nucleophilic Attack

Caption: General pathway for DBI-mediated oxidative spirocyclization.

Conclusion

This compound is a highly effective and versatile reagent with significant applications in the synthesis of natural products. Its powerful brominating and oxidizing capabilities allow for key transformations under often mild conditions. The protocols provided herein serve as a guide for researchers to incorporate DBI into their synthetic strategies for the efficient construction of complex molecular architectures. As with any highly reactive reagent, careful optimization of reaction conditions for specific substrates is recommended to achieve optimal results.

References

Application Notes and Protocols: Electrophilic Addition of Dibromoisocyanuric Acid to Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI) is a stable, crystalline solid and a powerful brominating agent.[1] It serves as an efficient source of electrophilic bromine for the functionalization of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes.[2][3][4] Compared to other N-bromo compounds like N-bromosuccinimide (NBS), DBI often exhibits greater reactivity, enabling the bromination of even deactivated systems under mild conditions.[1][5] This reagent provides a valuable tool in organic synthesis for the preparation of vicinal dibromides from alkenes and α,α-dibromo ketones from alkynes, which are important intermediates in the synthesis of pharmaceuticals and other high-value molecules.[6] The isocyanuric acid byproduct is easily recoverable and can be reused, making processes involving its derivatives economically and environmentally favorable.[4]

Applications in Organic Synthesis

The electrophilic addition of DBI to unsaturated systems offers a reliable method for introducing bromine atoms with high efficiency.

  • Vicinal Dibromination of Alkenes: Alkenes react with DBI to yield vicinal dibromides. This reaction typically proceeds via an anti-addition mechanism, leading to the formation of trans-dibromides.

  • Synthesis of α,α-Dibromo Ketones from Alkynes: The reaction of alkynes with DBI in the presence of an acid catalyst leads to the formation of α,α-dibromo ketones, following Markovnikov's rule for the initial addition.[4][7]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the electrophilic addition of DBI and its analogue, Tribromoisocyanuric Acid (TBCA), to various alkenes and alkynes.

Table 1: Vicinal Dibromination of Alkenes

Alkene SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexeneTBCACH2Cl2Room Temp.0.595De Almeida et al., 2006
1-OcteneTBCACH2Cl2Room Temp.0.592De Almeida et al., 2006
StyreneTBCACH2Cl2Room Temp.0.598De Almeida et al., 2006
(E)-StilbeneTBCACH2Cl2Room Temp.196De Almeida et al., 2006

Table 2: Synthesis of α,α-Dibromo Ketones from Alkynes

Alkyne SubstrateBrominating AgentSolvent/AcidTemperature (°C)Time (h)Yield (%)Reference
1-Phenyl-1-butyneTBCAAcetic AcidRoom Temp.2460Silva et al., 2011[7]
PhenylacetyleneTBCAAcetic AcidRoom Temp.2488Silva et al., 2011[7]
1-OctyneTBCAAcetic AcidRoom Temp.2492Silva et al., 2011[7]
3-HexyneTBCAAcetic AcidRoom Temp.2492Silva et al., 2011[7]

Experimental Protocols

Protocol 1: General Procedure for the Vicinal Dibromination of Alkenes using TBCA

This protocol is adapted from the work of De Almeida et al. (2006).

Materials:

  • Alkene (1.0 mmol)

  • Tribromoisocyanuric Acid (TBCA) (0.4 mmol)

  • Dichloromethane (CH2Cl2) (10 mL)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Tribromoisocyanuric Acid (0.4 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the isocyanuric acid byproduct.

  • Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Synthesis of α,α-Dibromo Ketones from Alkynes using TBCA

This protocol is adapted from the work of Silva et al. (2011).[7]

Materials:

  • Alkyne (1.0 mmol)

  • Tribromoisocyanuric Acid (TBCA) (1.0 mmol)

  • Acetic Acid (5 mL)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.0 mmol) in acetic acid (5 mL).

  • Add Tribromoisocyanuric Acid (1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After completion, pour the reaction mixture into a saturated sodium sulfite solution to quench the excess brominating agent.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude α,α-dibromo ketone can be further purified by column chromatography if needed.

Reaction Mechanisms and Visualizations

The electrophilic addition of DBI to alkenes and alkynes proceeds through distinct mechanistic pathways, which are illustrated below.

Electrophilic Addition of DBI to an Alkene

The reaction of DBI with an alkene is believed to proceed through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion to yield the vicinal dibromide.

Electrophilic_Addition_to_Alkene cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene (R-CH=CH-R) Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic attack DBI DBI DBI->Bromonium Isocyanurate Isocyanurate Anion DBI->Isocyanurate Product Vicinal Dibromide (trans) Bromonium->Product Bromide Bromide Ion (Br-) Isocyanurate->Bromide releases Bromide->Product Anti-attack

Caption: Mechanism of vicinal dibromination of an alkene with DBI.

Electrophilic Addition of DBI to an Alkyne

The formation of α,α-dibromo ketones from alkynes involves the initial electrophilic addition of bromine to form a vinyl cation, which is then attacked by water. The resulting enol tautomerizes to a ketone, which is then further brominated.

Electrophilic_Addition_to_Alkyne cluster_0 Step 1: Initial Bromination cluster_1 Step 2: Hydration and Tautomerization cluster_2 Step 3: Second Bromination Alkyne Alkyne (R-C≡C-H) Vinyl_Cation Vinyl Cation Intermediate Alkyne->Vinyl_Cation Electrophilic attack DBI DBI DBI->Vinyl_Cation Enol Enol Intermediate Vinyl_Cation->Enol Water H2O Water->Enol Nucleophilic attack Bromo_Ketone α-Bromo Ketone Enol->Bromo_Ketone Tautomerization Product α,α-Dibromo Ketone Bromo_Ketone->Product DBI2 DBI DBI2->Product Electrophilic attack

Caption: Mechanism for the formation of α,α-dibromo ketones from alkynes.

References

Application Notes and Protocols: Regioselective Bromination of Phenols with Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI) is a highly effective and powerful brominating agent, demonstrating greater reactivity than N-bromosuccinimide (NBS), particularly for the bromination of deactivated aromatic systems.[1][2][3][4] Its utility extends to the regioselective bromination of phenols, a critical transformation in the synthesis of pharmaceuticals, natural products, and other fine chemicals. The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[5] The regioselectivity of the bromination can be influenced by steric and electronic effects of other substituents on the aromatic ring, as well as reaction conditions. This document provides detailed application notes and protocols for the regioselective bromination of phenols using this compound.

Advantages of this compound (DBI)

  • High Reactivity: DBI is a more potent brominating agent than many common N-bromo compounds, enabling the bromination of even electron-deficient aromatic rings.[1][3][4]

  • Solid Reagent: As a stable, crystalline solid, DBI is easier and safer to handle compared to liquid bromine.

  • Mild Reaction Conditions: Bromination with DBI can often be carried out under mild conditions.[1]

Reaction Mechanism and Regioselectivity

The bromination of phenols with DBI proceeds via an electrophilic aromatic substitution mechanism. The DBI acts as an electrophilic bromine source. The hydroxyl group of the phenol activates the aromatic ring, primarily at the ortho and para positions, due to resonance stabilization of the intermediate carbocation (arenium ion).

The regioselectivity of the bromination is governed by two main factors:

  • Electronic Effects: The hydroxyl group strongly directs bromination to the ortho and para positions.

  • Steric Hindrance: Bulky substituents on the phenol ring can hinder the approach of the electrophile to the adjacent ortho position, leading to a preference for bromination at the less sterically hindered para position.[6]

Quantitative Data: Expected Regioselectivity and Yields

Phenol DerivativeMajor Product(s)Expected YieldPredominant IsomerRationale for Regioselectivity
Phenolo-Bromophenol, p-BromophenolHighparaThe hydroxyl group is an o,p-director. The para product often predominates due to less steric hindrance.
p-Cresol2-Bromo-4-methylphenolHighorthoThe para position is blocked, directing bromination to the ortho position.
o-Cresol4-Bromo-2-methylphenolHighparaThe para position is sterically more accessible than the other ortho position.
m-Cresol4-Bromo-3-methylphenol, 6-Bromo-3-methylphenolHigh4-Bromo-3-methylphenolThe para position relative to the hydroxyl group is favored.
4-Chlorophenol2-Bromo-4-chlorophenolModerate-HighorthoThe para position is occupied, directing bromination to the ortho position.
2-Nitrophenol4-Bromo-2-nitrophenol, 6-Bromo-2-nitrophenolModerate4-Bromo-2-nitrophenolThe nitro group is deactivating, but the hydroxyl group's directing effect to the para position is dominant.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

General Protocol for Regioselective Monobromination of Phenols

This protocol is adapted from a procedure for the bromination of an activated aromatic compound and should be optimized for specific phenolic substrates.

Materials:

  • Substituted Phenol

  • This compound (DBI)

  • Concentrated Sulfuric Acid (or other suitable solvent/catalyst system)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted phenol (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid, acetonitrile, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add this compound (0.5-0.6 eq for monobromination) in portions to the stirred solution. Note: Both bromine atoms of DBI can be utilized.[5]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or UPLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of dichloromethane in hexane) to obtain the desired brominated phenol.

Example Protocol: Bromination of 2,6-Dinitrotoluene (Illustrative for deactivated systems)

This protocol demonstrates the potency of DBI for brominating deactivated aromatic rings.[5]

Procedure:

  • This compound (433 mg, 1.51 mmol) was added to a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).[5]

  • The mixture was stirred at room temperature for 1.5 hours.[5]

  • The solution was then poured into iced water.[5]

  • The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous sodium sulfate and filtered.[5]

  • The solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to give 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).[5]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Products Phenol Phenol Mixing Mixing in Solvent Phenol->Mixing DBI This compound (DBI) DBI->Mixing Electrophilic_Attack Electrophilic Attack (Formation of Arenium Ion) Mixing->Electrophilic_Attack Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Bromophenol Brominated Phenol Deprotonation->Bromophenol Byproduct Isocyanuric Acid Deprotonation->Byproduct

Caption: General workflow for the bromination of phenols using DBI.

G Phenol Phenol (with Substituent R) Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Phenol->Arenium_Ion + Br+ (from DBI) DBI DBI (Electrophilic Bromine Source) Ortho_Product ortho-Bromophenol Arenium_Ion->Ortho_Product - H+ Para_Product para-Bromophenol Arenium_Ion->Para_Product - H+

Caption: Mechanism of electrophilic bromination of a substituted phenol.

G Regioselectivity Regioselectivity (ortho vs. para) Electronic_Effects Electronic Effects (-OH is o,p-directing) Regioselectivity->Electronic_Effects Steric_Hindrance Steric Hindrance (Bulky Substituents) Regioselectivity->Steric_Hindrance Ortho_Attack ortho-Attack Electronic_Effects->Ortho_Attack Favors Para_Attack para-Attack Electronic_Effects->Para_Attack Favors Steric_Hindrance->Ortho_Attack Hinders Steric_Hindrance->Para_Attack Favors

Caption: Factors influencing the regioselectivity of phenol bromination.

References

Application Notes and Protocols: Dibromoisocyanuric Acid Mediated Hofmann Rearrangement of Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of primary amides into primary amines with one fewer carbon atom.[1] This reaction proceeds through an isocyanate intermediate, which can be subsequently hydrolyzed to the corresponding amine or trapped with nucleophiles, such as alcohols, to yield carbamates.[1] While the classical Hofmann rearrangement employs bromine and a strong base, modern variations utilize alternative reagents to offer milder conditions, improved safety, and broader substrate compatibility.[2]

Dibromoisocyanuric acid (DBI), a stable and easy-to-handle solid, has emerged as an effective reagent for mediating the Hofmann rearrangement.[3] In the presence of a base, DBI serves as an in-situ source of electrophilic bromine, facilitating the necessary N-bromination of the amide under controlled conditions.[3] This method provides a practical and efficient alternative for the synthesis of amines and their derivatives, which are crucial building blocks in pharmaceuticals and other advanced materials.

Reaction Mechanism

The this compound (DBI) mediated Hofmann rearrangement follows a well-established mechanistic pathway, initiated by the N-bromination of the primary amide. The key steps are outlined below:

  • N-Bromination: The primary amide is deprotonated by a base (e.g., sodium hydroxide), and the resulting anion attacks the electrophilic bromine of this compound to form an N-bromoamide intermediate. Cyanuric acid is formed as a byproduct.

  • Second Deprotonation: A second proton is abstracted from the N-bromoamide by the base, generating an unstable N-bromoamide anion.

  • Rearrangement: In the rate-determining step, the N-bromoamide anion undergoes a concerted rearrangement. The alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen atom with concomitant expulsion of the bromide ion, leading to the formation of an isocyanate.

  • Hydrolysis or Nucleophilic Trapping: The isocyanate intermediate is then quenched. In an aqueous basic medium, it undergoes hydrolysis to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[1] Alternatively, if the reaction is performed in an alcoholic solvent, the isocyanate is trapped by the alcohol to produce a stable carbamate.

Hofmann_Rearrangement cluster_main_path Main Reaction Pathway cluster_products Products Amide R-CONH₂ (Amide) N_Bromoamide R-CONHBr (N-Bromoamide) Amide->N_Bromoamide + DBI, + NaOH DBI_node This compound (DBI) DBI_node->N_Bromoamide Cyanuric_Acid Cyanuric Acid DBI_node->Cyanuric_Acid Base NaOH N_Bromoamide_Anion R-CON⁻Br (N-Bromoamide Anion) N_Bromoamide->N_Bromoamide_Anion + NaOH Isocyanate R-N=C=O (Isocyanate) N_Bromoamide_Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid R-NHCOOH (Carbamic Acid) Isocyanate->Carbamic_Acid + H₂O Carbamate R-NHCOOR' (Carbamate) Isocyanate->Carbamate + R'OH (Alcohol) Amine R-NH₂ (Amine) Carbamic_Acid->Amine - CO₂

Caption: DBI-mediated Hofmann rearrangement mechanism.

Data Presentation

The following table summarizes the yields of various amines obtained from the Hofmann rearrangement of primary amides using this compound (DBI) and sodium hydroxide in an aqueous acetonitrile solution.[3]

EntryAmide SubstrateAmine ProductYield (%)
1BenzamideAniline85
24-Methylbenzamide4-Methylaniline89
34-Methoxybenzamide4-Methoxyaniline82
44-Chlorobenzamide4-Chloroaniline75
54-Nitrobenzamide4-Nitroaniline38
6PhenylacetamideBenzylamine73
7HexanamidePentylamine65
8CyclohexanecarboxamideCyclohexylamine68

Experimental Protocols

General Protocol for the Hofmann Rearrangement of Carboxamides to Amines: [3]

This protocol is adapted from the procedure described by Bastos and de Mattos in Tetrahedron Letters.

Materials:

  • Carboxamide (20 mmol)

  • Sodium hydroxide (NaOH) (4.4 g, 110 mmol)

  • This compound (DBI) (1.9 g, 6.7 mmol)

  • Deionized water

  • Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amide Solution: In a suitable reaction vessel, dissolve the carboxamide (20 mmol) and sodium hydroxide (4.4 g, 110 mmol) in a mixture of deionized water (15 mL) and acetonitrile (25 mL).

  • Preparation of the DBI Suspension: In a separate flask, prepare a suspension of this compound (1.9 g, 6.7 mmol) in cold deionized water (10 mL) at 0 °C (ice bath).

  • Reaction Initiation: Pour the amide solution into the cold suspension of DBI with stirring.

  • Reaction Progression: Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Heating: After the initial stirring period, heat the reaction mixture under reflux for 30 minutes.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid byproduct (cyanuric acid) and wash it with a small amount of water. c. Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 20 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure to yield the crude amine product.

  • Purification: The crude amine can be further purified by standard techniques such as distillation or chromatography if necessary.

Experimental_Workflow start Start prep_amide Prepare Amide Solution (Amide, NaOH, H₂O, MeCN) start->prep_amide prep_dbi Prepare DBI Suspension (DBI, H₂O, 0 °C) start->prep_dbi reaction Combine and Stir at 0 °C for 1h prep_amide->reaction prep_dbi->reaction reflux Reflux for 30 min reaction->reflux workup Work-up (Cool, Filter, Extract with CH₂Cl₂) reflux->workup dry_evap Dry and Evaporate Solvent workup->dry_evap purify Purification (optional) dry_evap->purify end End Product (Amine) dry_evap->end (if pure) purify->end

Caption: Experimental workflow for amine synthesis.

Applications in Research and Drug Development

The Hofmann rearrangement is a valuable tool in the synthesis of pharmaceuticals and other biologically active molecules. The use of this compound offers a practical and efficient method for key bond-forming reactions. Some notable applications include:

  • Synthesis of Anilines: The reaction is highly effective for the preparation of substituted anilines, which are common scaffolds in many drug molecules.

  • Access to Chiral Amines: The Hofmann rearrangement proceeds with retention of configuration at the migrating carbon center, making it a useful method for the synthesis of enantiomerically pure amines from chiral amides.

  • Natural Product Synthesis: This rearrangement has been employed as a key step in the total synthesis of complex natural products containing primary amine functionalities.

  • Scaffold Diversification: By converting readily available amides to amines, the Hofmann rearrangement allows for the diversification of molecular scaffolds in medicinal chemistry programs, enabling the exploration of structure-activity relationships.

References

Application Notes and Protocols: Use of Dibromoisocyanuric Acid in Flow Chemistry for Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibromoisocyanuric acid (DBI) is a powerful and efficient electrophilic brominating agent, demonstrating superior reactivity compared to other N-bromo compounds like N-bromosuccinimide (NBS), especially for the bromination of deactivated aromatic and heterocyclic rings.[1][2] Its application in organic synthesis is well-established in traditional batch chemistry, often utilizing strong acids like concentrated sulfuric acid to enhance its electrophilic nature.[1]

The translation of these potent bromination reactions to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. Flow chemistry's superior heat and mass transfer capabilities allow for precise control over reaction parameters, minimizing the formation of byproducts and enabling the safe handling of highly exothermic reactions.[3][4]

However, the direct application of this compound in continuous flow systems presents challenges, primarily due to its solid nature and poor solubility in many common organic solvents, and the corrosive nature of the strong acids typically used in batch reactions.[5][6][7][8] This document provides an overview of established batch protocols for DBI-mediated bromination and proposes a conceptual framework and protocols for adapting these reactions to a continuous flow setup, addressing the challenges of solid handling and corrosive media.

Key Advantages of this compound:

  • High Reactivity: Capable of brominating electron-deficient aromatic and heterocyclic compounds that are unreactive towards other brominating agents.[1]

  • Mild Conditions (in Batch): Can effect brominations at room temperature, offering an advantage over methods that require high temperatures.[1]

  • Solid Reagent: As a stable, crystalline solid, DBI is easier and safer to handle and store compared to liquid bromine.[1]

Advantages of Implementing DBI Bromination in Flow Chemistry:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with highly exothermic reactions and the handling of hazardous materials.[4]

  • Precise Temperature Control: Superior heat exchange in flow reactors allows for precise temperature management, leading to improved selectivity and reduced byproduct formation.[3][4]

  • Improved Mixing: Efficient mixing in microreactors can lead to faster reaction rates and higher yields.[3]

  • Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3]

  • Automation: Flow chemistry setups are amenable to automation, allowing for high-throughput screening of reaction conditions and unattended operation.

Data Presentation: Bromination with this compound (Batch Data)

The following table summarizes quantitative data from batch bromination reactions using this compound on various aromatic and heterocyclic substrates. Note that these results were obtained under batch conditions, as there is limited published data on the use of DBI in continuous flow for these specific substrates.

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DinitrotolueneThis compoundconc. H₂SO₄Room Temp1.570
NitrobenzeneThis compoundconc. H₂SO₄200.0888[1]
Fraxinellone (Furan)This compoundCH₂Cl₂40-High (not specified)[9]

Experimental Protocols

Established Batch Protocol: Bromination of 2,6-Dinitrotoluene

This protocol is based on a reported procedure for the bromination of a deactivated aromatic ring using DBI in a batch reactor.

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid (conc. H₂SO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice water

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 500 mg (2.75 mmol) of 2,6-dinitrotoluene in 3 mL of concentrated sulfuric acid.

  • To this solution, add 433 mg (1.51 mmol) of this compound in portions while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.

Proposed Continuous Flow Protocol: Bromination of Aromatic Compounds

This proposed protocol is a conceptual adaptation of the batch process to a continuous flow setup, incorporating strategies for handling solid reagents and corrosive media. This protocol should be considered a starting point for optimization.

Equipment:

  • Pumps: Two high-pressure pumps capable of handling corrosive liquids (e.g., syringe pumps with Hastelloy or PTFE components).

  • Reagent Loops/Syringes: To hold the solutions of the substrate and DBI.

  • Packed Bed Reactor: A column packed with an inert support (e.g., silica gel or PTFE beads) on which this compound is adsorbed or mixed. Alternatively, a slurry reactor or an agitated cell reactor (ACR) could be employed to handle DBI as a suspension.[5][8][10]

  • Reactor Material: The reactor and all wetted parts should be constructed from corrosion-resistant materials such as Hastelloy C, glass, or PTFE.[11]

  • Temperature Control: A heating module to maintain the desired reaction temperature.

  • Back Pressure Regulator: To maintain the system pressure and allow for heating solvents above their boiling points.[4]

  • Quenching and Collection System: A setup to quench the reaction mixture (e.g., with a solution of sodium thiosulfate) and collect the product.

Reagent Preparation:

  • Solution A (Substrate): Prepare a solution of the aromatic substrate in a suitable, less corrosive solvent that is miscible with the acid catalyst. Dichloromethane or a fluorinated solvent could be explored.

  • Solution B (Acid Catalyst): A stream of a strong acid, such as sulfuric acid, potentially diluted in a suitable co-solvent to manage viscosity and corrosivity.

  • Solid Reagent (DBI): The this compound would be loaded into the packed bed reactor.

Procedure:

  • System Setup: Assemble the flow chemistry system as described above, ensuring all connections are secure and the system is leak-proof.

  • Reactor Loading: Pack the column reactor with a pre-weighed amount of this compound, potentially mixed with an inert support material.

  • Priming: Prime the pumps and tubing with the respective solvents to be used.

  • Reaction Initiation: Start pumping Solution A (substrate) and Solution B (acid catalyst) through the packed bed reactor at the desired flow rates to achieve a specific residence time.

  • Temperature Control: Heat the reactor to the optimized reaction temperature.

  • Steady State: Allow the system to reach a steady state before collecting the product.

  • Quenching: The output from the reactor is continuously fed into a stream of a quenching agent (e.g., aqueous sodium thiosulfate) to stop the reaction and neutralize any unreacted bromine species.

  • Collection and Analysis: Collect the quenched reaction mixture. The product can then be isolated by extraction and purified using standard laboratory techniques. Samples can be taken periodically for analysis (e.g., by GC-MS or LC-MS) to monitor conversion and selectivity.

Visualizations

Diagrams

G cluster_advantages Advantages of DBI in Bromination high_reactivity High Reactivity deactivated_substrates Brominates Deactivated Rings high_reactivity->deactivated_substrates mild_conditions Mild Batch Conditions high_reactivity->mild_conditions solid_reagent Stable Solid Reagent

Caption: Key advantages of using this compound for bromination.

G cluster_workflow Batch Bromination Workflow dissolve Dissolve Substrate in H₂SO₄ add_dbi Add DBI dissolve->add_dbi react Stir at Room Temp add_dbi->react quench Quench with Ice Water react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for a typical batch bromination using DBI.

G cluster_flow_setup Proposed Flow Chemistry Setup for DBI Bromination pump_a Pump A (Substrate Solution) mixer T-Mixer pump_a->mixer pump_b Pump B (Acid Catalyst) pump_b->mixer reactor Packed Bed Reactor (with DBI) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection quench Quenching Stream quench->collection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination Reactions with Dibromoisocyanuric Acid (DBI)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromoisocyanuric acid (DBI) mediated bromination reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the yield and selectivity of your bromination reactions.

FAQs and Troubleshooting Guide

This section addresses common challenges encountered during bromination reactions using DBI.

Question 1: Why is my bromination reaction yield low?

Low yields in DBI-mediated bromination can stem from several factors. A primary reason is the quality and handling of the DBI reagent itself. This compound is sensitive to moisture and light, and its degradation can lead to reduced reactivity.[1] Additionally, suboptimal reaction conditions, such as incorrect solvent choice, temperature, or reaction time, can significantly impact the yield. For deactivated aromatic rings, the use of a strong acid like concentrated sulfuric acid is often crucial for achieving high yields.[1][2]

Troubleshooting Steps for Low Yield:

  • Reagent Quality: Ensure your DBI is of high purity and has been stored correctly in a cool, dark, and dry place.[1] Consider using freshly opened or purified DBI for critical reactions.

  • Reaction Conditions: The choice of solvent is critical. DBI has poor solubility in many common organic solvents but is soluble in concentrated sulfuric acid and dichloromethane.[1] For deactivated substrates, concentrated sulfuric acid is often the solvent of choice.[1][2]

  • Temperature Control: The optimal temperature can vary depending on the substrate. For highly deactivated substrates, the reaction may proceed well at room temperature, while other substrates might require cooling to control selectivity and minimize side reactions.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.

  • Stoichiometry: Both bromine atoms on the DBI molecule are available for bromination. Ensure the stoichiometry of DBI to your substrate is appropriate for the desired level of bromination (mono-, di-, etc.).

Question 2: How can I improve the regioselectivity of my bromination reaction?

Poor regioselectivity, leading to a mixture of isomers (e.g., ortho and para substituted products), is a frequent challenge in aromatic bromination. The inherent electronic and steric properties of your substrate play a significant role in directing the substitution pattern. Electron-donating groups typically direct bromination to the ortho and para positions, while electron-withdrawing groups favor the meta position.

Strategies to Enhance Regioselectivity:

  • Temperature Management: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable isomer.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Steric Hindrance: In some cases, bulky protecting groups can be used to block certain positions on the aromatic ring, thereby directing the bromination to the desired position.

Question 3: I am observing the formation of multiple byproducts. How can I minimize them?

The formation of byproducts, such as polybrominated compounds or products from side reactions, can complicate purification and reduce the yield of the desired product. The high reactivity of DBI can lead to over-bromination if the reaction is not carefully controlled.

Minimizing Byproduct Formation:

  • Control Stoichiometry: Carefully control the molar ratio of DBI to your substrate. Using an excess of DBI can lead to the formation of di- or tri-brominated products.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of byproduct formation. Monitor the reaction closely and quench it once the starting material has been consumed.

  • Temperature Control: As with regioselectivity, maintaining a consistent and optimal temperature can help minimize the formation of unwanted byproducts.

Question 4: What is the best work-up procedure for a DBI bromination reaction?

A proper work-up procedure is essential for isolating the brominated product and removing any unreacted DBI and the cyanuric acid byproduct.

General Work-up Protocol:

  • Quenching: The reaction mixture is typically quenched by pouring it into a beaker of ice water. This precipitates the organic product and helps to dissolve the cyanuric acid byproduct.

  • Neutralization: If the reaction was performed in a strong acid like sulfuric acid, the aqueous solution should be carefully neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution.

  • Extraction: The brominated product is then extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

  • Washing: The combined organic layers should be washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified by techniques such as column chromatography or recrystallization.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of bromination reactions with DBI for different types of substrates.

Table 1: Effect of Solvent on Bromination Yield

SubstrateSolventTemperature (°C)TimeYield (%)Reference
Nitrobenzeneconc. H₂SO₄205 min88[1]
2,6-Dinitrotolueneconc. H₂SO₄Room Temp1.5 h70
AnisoleAcetonitrileNot specifiedNot specifiedHigh (para-selective)[3]

Table 2: Effect of Substrate on Regioselectivity

SubstrateActivating/Deactivating GroupMajor ProductReference
AnisoleActivating (-OCH₃)para-bromoanisole[4]
NitrobenzeneDeactivating (-NO₂)meta-bromonitrobenzene[4]
2,6-DinitrotolueneDeactivating (-NO₂)5-bromo-2-methyl-1,3-dinitrobenzene

Experimental Protocols

Protocol 1: Bromination of a Deactivated Aromatic Ring (2,6-Dinitrotoluene)

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To this solution, add this compound (433 mg, 1.51 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by UPLC.

  • After the reaction is complete, carefully pour the mixture into a beaker containing iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 to 20:80) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and optimizing your bromination reactions.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Reagent Check DBI Quality (Purity, Storage) Start->Check_Reagent Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up Procedure Start->Check_Workup Degraded DBI Degraded? Check_Reagent->Degraded Suboptimal_Solvent Incorrect Solvent? Check_Conditions->Suboptimal_Solvent Incorrect_Temp Suboptimal Temp? Check_Conditions->Incorrect_Temp Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Loss_During_Extraction Product Loss During Extraction? Check_Workup->Loss_During_Extraction Solution_Reagent Use Fresh/Purified DBI Store Properly Degraded->Solution_Reagent Yes Solution_Solvent Select Appropriate Solvent (e.g., conc. H₂SO₄ for deactivated rings) Suboptimal_Solvent->Solution_Solvent Yes Solution_Temp Optimize Temperature Incorrect_Temp->Solution_Temp Yes Solution_Time Increase Reaction Time Monitor Progress (TLC/LC-MS) Incomplete_Rxn->Solution_Time Yes Solution_Workup Optimize Extraction (pH, Solvent, Repeats) Loss_During_Extraction->Solution_Workup Yes

Caption: Troubleshooting workflow for low yield in DBI bromination reactions.

Optimization_Workflow Start Define Bromination Goal (Substrate, Desired Product) Lit_Search Literature Search for Similar Substrates Start->Lit_Search Initial_Conditions Select Initial Conditions (Solvent, Temp, Stoichiometry) Lit_Search->Initial_Conditions Run_Reaction Run Small-Scale Screening Reaction Initial_Conditions->Run_Reaction Analyze Analyze Outcome (Yield, Selectivity, Byproducts) Run_Reaction->Analyze Optimize Optimize Parameters (Systematic Variation) Analyze->Optimize Optimize->Run_Reaction Iterate Scale_Up Scale-Up Reaction Optimize->Scale_Up Optimized

Caption: General workflow for optimizing a DBI-mediated bromination reaction.

References

Common side reactions and byproducts when using Dibromoisocyanuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromoisocyanuric acid (DBI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DBI, with a focus on troubleshooting common side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBI) and what are its primary applications?

A1: this compound (DBI) is a powerful and efficient brominating and oxidizing agent.[1][2] It is recognized for its ability to brominate even deactivated aromatic rings under mild conditions, often outperforming other N-bromo reagents like N-bromosuccinimide (NBS).[1] Its dual functionality also allows for the oxidation of various functional groups, including alcohols and sulfides.[3]

Q2: What is the main byproduct formed when using DBI?

A2: The primary byproduct in reactions involving DBI is cyanuric acid. After the transfer of its bromine atoms, the DBI molecule is converted to cyanuric acid.

Q3: How can I remove the cyanuric acid byproduct from my reaction mixture?

A3: Cyanuric acid has low solubility in many common organic solvents. A typical laboratory workup procedure involves quenching the reaction with an aqueous solution (e.g., water or a reducing agent like sodium sulfite solution) and then performing an extraction. Cyanuric acid will either precipitate and can be filtered off, or it will be partitioned into the aqueous layer. For specific protocols, refer to the detailed experimental procedures in the Troubleshooting Guides. In some industrial applications, melamine can be used to precipitate cyanuric acid.[4][5]

Q4: What are the key safety precautions I should take when working with DBI?

A4: DBI is a strong oxidizing agent and can intensify fires. It is also corrosive and can cause severe skin burns and eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DBI should be stored in a cool, dry, and dark place, away from combustible materials.[1][7]

Troubleshooting Guides

Bromination of Aromatic Compounds

Issue: Low yield of the desired monobrominated product.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the DBI is fresh and has been stored properly, as it can degrade with exposure to light and moisture.[1]

      • For deactivated aromatic rings, the use of a strong acid catalyst like concentrated sulfuric acid is often necessary to activate the DBI.[1][3]

      • Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause 2: Formation of polybrominated byproducts.

    • Troubleshooting:

      • This typically occurs when an excess of DBI is used.[3] Carefully control the stoichiometry of the reactants. It is often recommended to use a slight excess of the aromatic substrate relative to the brominating agent.

      • Add the DBI portion-wise to the reaction mixture to maintain a low concentration of the brominating agent and minimize over-bromination.

Issue: Presence of unreacted starting material and multiple brominated products in the final mixture.

  • Possible Cause: Incorrect reaction conditions for the substrate's reactivity.

    • Troubleshooting:

      • For electron-rich aromatics: These substrates are highly reactive and may not require harsh conditions or strong acid catalysis. Over-bromination is a common side reaction. Consider running the reaction at a lower temperature and without a strong acid catalyst.

      • For electron-poor aromatics: These substrates require more forcing conditions. Ensure the use of a strong acid catalyst like concentrated sulfuric acid and allow for sufficient reaction time.[1]

Substrate TypeCommon Side Reactions/ByproductsRecommended Conditions
Electron-Rich Aromatics Polybromination, oxidation of sensitive functional groupsLower temperature, no strong acid catalyst, careful control of stoichiometry
Electron-Poor Aromatics Incomplete reactionUse of conc. H₂SO₄, room temperature or gentle heating

Experimental Protocol: Monobromination of a Deactivated Aromatic Compound (2,6-Dinitrotoluene)

  • To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add this compound (433 mg, 1.51 mmol) in one portion.

  • Stir the mixture at room temperature for 1.5 hours.

  • Carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to afford 5-bromo-2-methyl-1,3-dinitrobenzene.

Oxidation of Alcohols

Issue: Low yield of the desired aldehyde or ketone.

  • Possible Cause 1: Incomplete oxidation.

    • Troubleshooting:

      • Ensure sufficient equivalents of DBI are used. Note that both bromine atoms on DBI can be utilized.

      • The reaction may require longer reaction times or gentle heating. Monitor the reaction by TLC.

  • Possible Cause 2: Over-oxidation of primary alcohols to carboxylic acids.

    • Troubleshooting:

      • This is a common side reaction, especially in the presence of water.[8] To obtain the aldehyde, it is crucial to work under anhydrous conditions.

      • Distill the aldehyde from the reaction mixture as it is formed to prevent further oxidation.[9]

Issue: Formation of α-bromo ketone as a byproduct in the oxidation of secondary alcohols.

  • Possible Cause: Bromination of the ketone product.

    • Troubleshooting:

      • The ketone product can be brominated under the reaction conditions, especially if there is an excess of DBI or if the reaction is run for an extended period.

      • Use the minimum amount of DBI required for the oxidation and monitor the reaction closely to stop it once the starting alcohol is consumed.

Alcohol TypeDesired ProductCommon Side ProductsTroubleshooting
Primary Alcohol AldehydeCarboxylic AcidUse anhydrous conditions, distill aldehyde as it forms.
Secondary Alcohol Ketoneα-Bromo KetoneUse stoichiometric DBI, monitor reaction closely.
Tertiary Alcohol No reactionNo reactionTertiary alcohols are not oxidized under these conditions.[8]
Reactions with Alkenes

Issue: Formation of a mixture of regioisomers.

  • Possible Cause: Nature of the alkene substrate.

    • Troubleshooting:

      • The addition of DBI to unsymmetrical alkenes in the presence of a nucleophilic solvent generally follows Markovnikov's rule.[10] However, some substrates, like 1-octene, can give a mixture of regioisomers.[10]

      • If regioselectivity is a problem, consider alternative brominating agents or reaction conditions.

Issue: Formation of dibrominated or oxidized byproducts.

  • Possible Cause: Competing reaction pathways.

    • Troubleshooting:

      • In the absence of a nucleophilic solvent, DBI can lead to the formation of dibrominated products.

      • With certain substrates like styrenes, in the presence of water, the initially formed bromohydrin can be further oxidized to a phenacyl bromide.[10]

      • Carefully control the stoichiometry and reaction conditions based on the desired product.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and potential side reactions when using this compound.

G cluster_0 Bromination of Deactivated Aromatics Aromatic Aromatic Mono-Bromo Mono-Bromo Aromatic->Mono-Bromo + DBI (1 equiv) DBI DBI Cyanuric_Acid1 Cyanuric_Acid1 DBI->Cyanuric_Acid1 byproduct Di-Bromo Di-Bromo Mono-Bromo->Di-Bromo + DBI (excess) G cluster_1 Oxidation of a Primary Alcohol Primary_Alcohol Primary_Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde Oxidation DBI_Ox1 DBI Carboxylic_Acid Carboxylic_Acid Aldehyde->Carboxylic_Acid Over-oxidation DBI_Ox2 DBI, H₂O Cyanuric_Acid2 Cyanuric_Acid2 DBI_Ox1->Cyanuric_Acid2 byproduct DBI_Ox2->Cyanuric_Acid2 G cluster_2 Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_DBI Check DBI Activity/Storage Start->Check_DBI Check_Conditions Review Reaction Conditions Start->Check_Conditions Incomplete Incomplete Reaction? Check_Conditions->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Time Increase Reaction Time/Temperature Incomplete->Increase_Time Yes Optimize_Stoich Optimize Stoichiometry Side_Products->Optimize_Stoich Yes Purification Review Purification Method Side_Products->Purification No Success Yield Improved Increase_Time->Success Optimize_Stoich->Success Purification->Success

References

Technical Support Center: Purification Strategies for Products of Dibromoisocyanuric Acid (DBI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products obtained from reactions utilizing Dibromoisocyanuric acid (DBI).

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of a reaction involving this compound (DBI), and how can I remove it?

A1: The main byproduct of reactions using DBI is isocyanuric acid.[1] Fortunately, isocyanuric acid has very low solubility in most common organic solvents.[2][3][4][5] This property is key to its removal.

  • During Aqueous Workup: After quenching the reaction, isocyanuric acid will predominantly remain in the aqueous phase or as a solid precipitate if the reaction solvent is immiscible with water.

  • Filtration: If the reaction is performed in a solvent in which isocyanuric acid is insoluble (e.g., dichloromethane, chloroform, acetone, benzene, diethyl ether), it may precipitate out of the reaction mixture.[2][4][5] In such cases, the isocyanuric acid can be removed by simple filtration before proceeding with the aqueous workup.

Q2: How do I quench a reaction that uses this compound (DBI)?

A2: Excess DBI, which is a source of electrophilic bromine, should be quenched to prevent the formation of unwanted byproducts during workup and purification. The most common method is to use a reducing agent that converts active bromine species into bromide salts, which are water-soluble and easily removed in the aqueous phase.

Common quenching agents include:

  • Sodium thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically used. The disappearance of the characteristic red/brown/purple color of bromine indicates that the quench is complete.[5]

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅): Saturated aqueous solutions of these reagents are also effective.[6]

  • Sodium sulfite (Na₂SO₃): Another suitable reducing agent.[6]

Q3: I'm observing emulsion formation during the liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue in reaction workups. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

  • Dilution: Dilute the organic layer with more of the same organic solvent.[3]

  • Filtration through Celite: Filter the entire mixture through a pad of Celite.[3]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate.[3]

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

Q4: My brominated product seems to be degrading during column chromatography on silica gel. What can I do?

A4: Some brominated compounds can be sensitive to the acidic nature of silica gel, leading to degradation.[7][8] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by eluting it with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before loading your compound.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[8]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product After Recrystallization
Possible Cause Solution
Too much solvent was used. Evaporate some of the solvent from the mother liquor and attempt a second crystallization.[10] For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
The compound is too soluble in the chosen solvent, even at low temperatures. Consider a mixed-solvent recrystallization.[6][11] Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Premature crystallization occurred during hot filtration. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Rinse the filter paper with a small amount of hot solvent to dissolve any crystals that have formed.[12]
The product "oiled out" instead of crystallizing. Reheat the mixture to redissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[13]
Problem 2: Poor Separation During Column Chromatography
Possible Cause Solution
Incorrect solvent system. Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound and maximize the difference in Rf values between your product and impurities.[14]
Co-elution of the product with a non-polar impurity. If your product is polar, consider using a less polar solvent system to increase the retention of your product on the column while allowing the non-polar impurity to elute first.
Co-elution of the product with a polar impurity. Gradually increase the polarity of the eluent during the column (gradient elution). This will help to separate compounds with similar polarities.[8]
The compound is streaking or tailing on the column. This may be due to interactions with the silica gel. Try adding a small amount of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[14]
Overloading the column. Use an appropriate amount of silica gel for the amount of crude product you are purifying (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

Experimental Protocols

Protocol 1: General Workup Procedure for a DBI Reaction
  • Cool the Reaction Mixture: Once the reaction is complete (monitored by TLC or other analytical methods), cool the reaction mixture to room temperature.

  • Quench Excess DBI: Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the color of bromine is no longer visible.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, add an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification of 5-bromo-2-methyl-1,3-dinitrobenzene

This protocol is an example of the purification of a product from a DBI reaction.

  • Reaction Workup: After stirring a solution of 2,6-dinitrotoluene and DBI in concentrated sulfuric acid for 1.5 hours, the solution is poured into iced water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The resulting residue is purified by silica gel column chromatography using a gradient of dichloromethane in hexane (from 0:100 to 20:80) to yield the pure product.

Data Presentation

Table 1: Solubility of Isocyanuric Acid in Various Solvents
SolventSolubility ( g/100 g of solvent) at 25°CReference
Water0.27[2]
AcetoneInsoluble[2][5]
Benzene0.23[2]
Diethyl EtherInsoluble[4]
EthanolSparingly soluble[2]
Dimethylformamide (DMF)6.7[2]
Dimethyl sulfoxide (DMSO)15.1[2]
Table 2: Comparison of Purification Techniques for Brominated Compounds
Technique Typical Yield/Recovery Purity Achievable Advantages Disadvantages
Recrystallization 60-90%>99%Can provide very high purity for crystalline solids. Scalable.Not suitable for oils or amorphous solids. Yield can be low if the compound has some solubility in the cold solvent.
Column Chromatography 50-95%95-99%Applicable to a wide range of compounds (solids and oils). Can separate mixtures of similar polarity.Can be time-consuming and solvent-intensive. Potential for product degradation on the stationary phase.

Visualizations

Purification_Workflow General Purification Workflow for DBI Reactions Reaction DBI Reaction Mixture Quench Quench with Na2S2O3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification Crude_Product->Purification Column Column Chromatography Purification->Column If oil or difficult separation Recrystallization Recrystallization Purification->Recrystallization If solid Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for DBI reactions.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation During Extraction Start Emulsion Formed Add_Brine Add Saturated NaCl (Brine) Start->Add_Brine Check1 Emulsion Resolved? Add_Brine->Check1 Dilute Dilute Organic Layer Check1->Dilute No Success Continue Workup Check1->Success Yes Check2 Emulsion Resolved? Dilute->Check2 Filter Filter through Celite Check2->Filter No Check2->Success Yes Check3 Emulsion Resolved? Filter->Check3 Check3->Success Yes Failure Consult Further Check3->Failure No

Caption: Decision tree for resolving emulsions.

References

Troubleshooting low regioselectivity in Dibromoisocyanuric acid brominations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromoisocyanuric acid (DBI) brominations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions using DBI.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBI) and why is it used for bromination?

This compound (DBI) is a powerful brominating agent that is particularly effective for the electrophilic bromination of aromatic compounds, including those that are deactivated and resistant to other brominating agents like N-bromosuccinimide (NBS).[1] It is a stable, solid reagent, making it easier and safer to handle than liquid bromine.[1]

Q2: Under what conditions is DBI typically used for aromatic bromination?

For the bromination of deactivated aromatic rings, DBI is commonly used in conjunction with a strong acid, such as concentrated sulfuric acid. The reaction is often carried out at room temperature. For instance, the bromination of 2,6-dinitrotoluene can be achieved in 1.5 hours at room temperature using DBI in concentrated sulfuric acid.

Q3: How does the regioselectivity of DBI in electrophilic aromatic substitution compare to other reagents?

DBI is known for its high regioselectivity. In the case of aromatic compounds with electron-withdrawing groups, bromination typically occurs at the meta-position. For substrates with electron-donating groups, the substitution is directed to the ortho- and para-positions. The powerful nature of DBI allows for the efficient bromination of even highly deactivated rings.[1]

Q4: Can DBI be used for free-radical bromination of alkanes and benzylic positions?

While DBI is most renowned for electrophilic aromatic brominations, N-haloimides, in general, can be used for free-radical brominations of alkanes and benzylic positions under UV light or with a radical initiator. Benzylic C-H bonds are weaker than most sp³ hybridized C-H bonds, making them susceptible to radical halogenation.[2] However, specific protocols and extensive regioselectivity data for the use of DBI in these applications are less commonly reported compared to reagents like N-bromosuccinimide (NBS).

Q5: What are the main advantages of using DBI over N-bromosuccinimide (NBS)?

The primary advantage of DBI is its greater brominating power.[1] This allows for the successful bromination of aromatic rings that are inert to electrophilic substitution with NBS under milder conditions. For example, nitrobenzene can be brominated with DBI in concentrated sulfuric acid at 20°C in just five minutes, whereas with NBS, the reaction requires much harsher conditions (100°C for six hours with a catalyst).[1]

Troubleshooting Guide: Low Regioselectivity

Low regioselectivity in DBI brominations can manifest as the formation of undesired isomers or polybrominated products. This guide provides a structured approach to diagnosing and resolving these issues.

Issue 1: Formation of a Mixture of Aromatic Isomers (ortho/para/meta)

Possible Causes:

  • Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity by providing enough energy to overcome the activation barriers for the formation of less favored isomers.

  • Incorrect Catalyst or Solvent System: The nature of the acid catalyst and solvent can significantly influence the electrophilicity of the brominating species and the stability of the intermediates, thereby affecting the isomer distribution.

  • Substrate Reactivity: Highly activated substrates can react so quickly that selectivity is compromised.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature is often the first step to improving regioselectivity.

  • Screen Solvents and Catalysts: While concentrated sulfuric acid is common for deactivated substrates, for more activated systems, a milder acid or a different solvent system might be necessary to achieve better control.

  • Controlled Addition of Reagents: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the active electrophile and improve selectivity.

Issue 2: Polybromination

Possible Causes:

  • Stoichiometry: Using an excess of DBI is a common cause of polybromination, especially with activated aromatic rings.

  • High Reactivity of the Monobrominated Product: In some cases, the initial product of monobromination is more activated towards further electrophilic substitution than the starting material.

  • Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polybrominated byproducts.

Solutions:

  • Adjust Stoichiometry: Carefully control the molar ratio of DBI to the substrate. Use of a slight sub-stoichiometric amount of DBI can sometimes be beneficial.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed and before significant amounts of polybrominated products are formed.

  • Modify the Substrate: If the amino group is present, its high activating effect can be moderated by acetylation to an acetanilide before bromination to prevent polysubstitution.

Issue 3: Benzylic vs. Aromatic Bromination Competition

Possible Causes:

  • Reaction Conditions: The choice between electrophilic aromatic substitution and free-radical benzylic bromination is highly dependent on the reaction conditions. The presence of a strong acid like H₂SO₄ favors electrophilic attack on the aromatic ring. In contrast, the presence of UV light or a radical initiator, and the absence of a strong acid, will favor free-radical bromination at the benzylic position.

Solutions:

  • For Aromatic Bromination: Ensure the reaction is carried out in a strong acid (e.g., concentrated H₂SO₄) and in the absence of light or radical initiators.

  • For Benzylic Bromination: The reaction should be performed in a non-polar solvent, without a strong acid, and initiated by UV light or a radical initiator like AIBN or benzoyl peroxide.

Data on Regioselectivity

The regioselectivity of bromination is highly dependent on the substrate and reaction conditions. Below is a summary of expected outcomes.

Substrate TypeActivating Group (e.g., -OH, -OR, -NH₂)Deactivating Group (e.g., -NO₂, -CN, -COR)Alkyl Group (e.g., -CH₃, -CH₂CH₃)
Reaction Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution / Free-Radical Benzylic Bromination
Typical Conditions DBI, often with milder acid or no acidDBI in conc. H₂SO₄For aromatic: DBI in acid. For benzylic: DBI with UV light/radical initiator.
Expected Major Product(s) ortho- and para- isomersmeta- isomerAromatic: ortho- and para- isomers. Benzylic: Bromination at the carbon attached to the ring.

Key Experimental Protocols

Protocol 1: Electrophilic Bromination of a Deactivated Aromatic Compound (2,6-Dinitrotoluene)

This protocol details the monobromination of a highly deactivated aromatic ring.

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound (433 mg, 1.51 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by UPLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient from 0:100 to 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.

Expected Yield: ~70%

Visualizations

Logical Workflow for Troubleshooting Low Regioselectivity

TroubleshootingWorkflow Troubleshooting Low Regioselectivity in DBI Bromination start Low Regioselectivity Observed issue_type Identify Issue Type start->issue_type isomers Mixture of Isomers issue_type->isomers Isomers polybromination Polybromination issue_type->polybromination Polybromination competition Benzylic vs. Aromatic issue_type->competition Competition temp Lower Reaction Temperature isomers->temp solvent Screen Solvents/ Catalysts isomers->solvent addition Slow Reagent Addition isomers->addition stoichiometry Adjust Stoichiometry polybromination->stoichiometry monitoring Monitor Reaction Progress (TLC/GC) polybromination->monitoring protect Protect Activating Groups polybromination->protect conditions_aromatic For Aromatic: Use Strong Acid, Exclude Light competition->conditions_aromatic conditions_benzylic For Benzylic: Non-polar Solvent, UV/Radical Initiator competition->conditions_benzylic end Improved Regioselectivity temp->end solvent->end addition->end stoichiometry->end monitoring->end protect->end conditions_aromatic->end conditions_benzylic->end

Caption: A flowchart for diagnosing and solving common regioselectivity issues in DBI brominations.

Reaction Mechanism Pathways

ReactionPathways DBI Bromination: Electrophilic vs. Free Radical Pathways DBI This compound (DBI) Electrophilic_Conditions Conditions: conc. H₂SO₄ No Light DBI->Electrophilic_Conditions Radical_Conditions Conditions: UV Light or Radical Initiator Non-polar Solvent DBI->Radical_Conditions Aromatic Aromatic Substrate (e.g., Toluene) Aromatic->Electrophilic_Conditions Alkane Alkane/Benzylic Substrate (e.g., Toluene) Alkane->Radical_Conditions Electrophilic_Attack Electrophilic Aromatic Substitution Electrophilic_Conditions->Electrophilic_Attack Radical_Abstraction Free Radical Benzylic Bromination Radical_Conditions->Radical_Abstraction Aromatic_Product Ring Bromination (o-, p-isomers) Electrophilic_Attack->Aromatic_Product Benzylic_Product Benzylic Bromination Radical_Abstraction->Benzylic_Product

Caption: A diagram illustrating the competing reaction pathways for DBI bromination depending on the reaction conditions.

References

Technical Support Center: Managing Exothermic Reactions of Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermicity of reactions involving Dibromoisocyanuric acid (DBI). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction conditions.

Troubleshooting Guide

Issue 1: Sudden and Rapid Temperature Increase (Exotherm)

Symptoms:

  • A rapid rise in the internal temperature of the reaction vessel.

  • Increased pressure within the vessel.

  • Vigorous boiling of the solvent, even with external cooling.

  • Change in color or viscosity of the reaction mixture.

  • Release of fumes.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, especially this compound.

  • Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature further. If using a circulator, set it to its lowest possible temperature.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Prepare for Quenching: Have a suitable quenching agent ready (see FAQ section for recommendations).

Workflow for Managing an Exothermic Event:

Exotherm_Troubleshooting start Temperature Spike Detected stop_addition Stop Reagent Addition Immediately start->stop_addition enhance_cooling Increase Cooling Capacity (e.g., add salt to ice bath) stop_addition->enhance_cooling alert_personnel Alert Nearby Personnel enhance_cooling->alert_personnel prepare_quench Prepare Quenching Agent alert_personnel->prepare_quench is_controlled Is Temperature Decreasing? prepare_quench->is_controlled resume_monitoring Resume Cautious Monitoring is_controlled->resume_monitoring Yes emergency_quench Perform Emergency Quench (Slow, controlled addition) is_controlled->emergency_quench No emergency_quench->is_controlled evacuate Evacuate Area & Follow Emergency Procedures emergency_quench->evacuate If quench is ineffective or reaction accelerates Controlled_Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Assemble Apparatus in Fume Hood prep2 Charge Substrate and Solvent prep1->prep2 prep3 Cool to Target Temperature prep2->prep3 reaction1 Slow, Controlled Addition of DBI prep3->reaction1 reaction2 Maintain Temperature with Cooling reaction1->reaction2 reaction3 Monitor Reaction Progress reaction2->reaction3 workup1 Cool Reaction Mixture reaction3->workup1 workup2 Slowly Add Quenching Agent workup1->workup2 workup3 Extract and Purify Product workup2->workup3

Overcoming solubility issues of Dibromoisocyanuric acid in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibromoisocyanuric Acid (DBI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a particular focus on overcoming its inherent solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBI), and what are its primary applications in organic synthesis?

A1: this compound (DBI) is a stable, solid brominating agent used in a variety of organic transformations.[1][2] Its primary application is as a powerful yet often mild brominating agent for a range of substrates, including inactive aromatic rings.[3] It is also utilized in oxidation reactions.[1][2]

Q2: Why does this compound have poor solubility in many common organic solvents?

A2: this compound's low solubility is attributed to its rigid, polar, and crystalline structure, which makes it difficult for many organic solvents to effectively solvate. While it has polar N-Br bonds, the overall molecule is not readily soluble in a wide range of common laboratory solvents.

Q3: In which solvents is this compound known to be soluble or partially soluble?

A3: this compound is known to be soluble in concentrated sulfuric acid, dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[3][4][5] However, its solubility in most other common organic solvents is generally poor.[3]

Q4: What are the main safety precautions to consider when handling this compound?

A4: this compound is a strong oxidizer and is corrosive, causing severe skin burns and eye damage.[6] It is also harmful if swallowed and can intensify fire.[6] It is sensitive to moisture and light and should be stored in a cool, dark, and dry place.[3] Always handle DBI in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to addressing solubility challenges with this compound in your reaction media.

Problem: this compound is not dissolving in the chosen reaction solvent.

Visual Troubleshooting Workflow

start DBI Solubility Issue (Insoluble in chosen solvent) solvent_check Is the solvent DCM, conc. H₂SO₄, DMSO, or MeOH? start->solvent_check strategy Select a Strategy solvent_check->strategy No protocol1 Follow Protocol for Concentrated H₂SO₄ or Dichloromethane solvent_check->protocol1 Yes homogeneous Strategy 1: Homogeneous Reaction (Solvent Change) strategy->homogeneous heterogeneous Strategy 2: Heterogeneous Reaction (Suspension) strategy->heterogeneous ptc Strategy 3: Phase-Transfer Catalysis (Biphasic System) strategy->ptc homogeneous->protocol1 protocol2 Follow Protocol for Heterogeneous Bromination heterogeneous->protocol2 protocol3 Follow Protocol for Phase-Transfer Catalysis ptc->protocol3 success Reaction Proceeds protocol1->success protocol2->success protocol3->success failure Still Unsuccessful? Consider alternative brominating agent.

Caption: Troubleshooting logic for DBI solubility issues.

Strategy 1: Homogeneous Reaction Conditions

If your substrate is compatible, switching to a solvent in which DBI is soluble is the most straightforward approach.

  • Option A: Concentrated Sulfuric Acid: This is a common and effective solvent for the bromination of deactivated aromatic compounds using DBI.[3]

  • Option B: Dichloromethane (DCM): DBI is reported to be soluble in dichloromethane and can be used for various transformations, including metal-free oxidative esterifications.[3][7]

  • Option C: Dimethyl Sulfoxide (DMSO) or Methanol: These polar aprotic and protic solvents, respectively, can also be used.[4][5] However, their reactivity with DBI under certain conditions should be considered.

Strategy 2: Heterogeneous Reaction Conditions (Suspension)

If changing the solvent is not feasible, running the reaction as a suspension is a viable alternative. In this approach, the DBI is added as a solid to the reaction mixture.

  • Key Considerations:

    • Stirring: Vigorous stirring is essential to ensure a sufficient rate of reaction by maximizing the surface area of the solid DBI exposed to the dissolved substrate.

    • Temperature: Gently heating the reaction mixture can increase the dissolution rate of DBI and accelerate the reaction. However, monitor for potential side reactions or decomposition.

    • Particle Size: Using finely powdered DBI can increase the surface area and improve the reaction rate.

Strategy 3: Phase-Transfer Catalysis (PTC)

For reactions involving a substrate in an organic solvent and a reagent that is insoluble, phase-transfer catalysis can be an effective solution. This is particularly useful when a biphasic system is employed.

  • Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transfer of the reactive species from one phase to another where the reaction occurs.

  • Application with DBI: While specific literature on PTC with DBI is scarce, the principle can be adapted. For instance, in a biphasic system of water and an organic solvent, the catalyst can help shuttle a reactive species to the organic phase to react with the substrate, while the insoluble DBI acts as a reservoir of bromine in the organic phase.

Data Presentation: Solubility of N-Halo Compounds

SolventTrichloroisocyanuric Acid (TCCA) SolubilityN-Bromosuccinimide (NBS) Solubility
Water 1.2 g / 100 mL (at 25 °C)[8][9][10]1.47 g / 100 g (at 25 °C)[11][12]
Acetone 35 g / 100 g (at 30 °C)[9]Very Soluble[11][13]
Ethyl Acetate Soluble[14]Slightly Soluble[11]
Acetonitrile Soluble[8][14]Soluble[13]
Dichloromethane Less Soluble[14]-
Dimethyl Sulfoxide (DMSO) -Soluble[13]
Hexane -Insoluble[11]

Experimental Protocols

Protocol 1: Homogeneous Bromination of an Aromatic Compound in Concentrated Sulfuric Acid

This protocol is adapted from the bromination of 2,6-dinitrotoluene.[15]

Workflow Diagram:

start Start dissolve Dissolve Substrate in Concentrated H₂SO₄ start->dissolve add_dbi Add this compound dissolve->add_dbi react Stir at Room Temperature add_dbi->react quench Pour Reaction Mixture into Ice Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end End purify->end

Caption: Workflow for homogeneous bromination using DBI.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate (1.0 equivalent) in cold (0 °C) concentrated sulfuric acid.

  • To this solution, add this compound (0.55 equivalents) portion-wise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1.5-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Bromination in a Non-polar Solvent (Suspension)

This is a general protocol for reactions where DBI is used as a suspension.

Methodology:

  • To a solution of the substrate (1.0 equivalent) in a suitable solvent (e.g., ethyl acetate or acetonitrile), add finely powdered this compound (0.6 equivalents).

  • Stir the resulting suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS. Note that the reaction may be slower than a homogeneous reaction.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the insoluble cyanuric acid byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining active bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as required.

Protocol 3: Two-Phase Bromination (Adapted from a Phase-Transfer Catalysis Principle)

This protocol provides a conceptual framework for a two-phase system, which could be beneficial when dealing with substrates sensitive to strong acids.

Methodology:

  • Dissolve the substrate in a water-immiscible organic solvent (e.g., chloroform or dichloromethane).

  • In a separate flask, prepare an aqueous solution of a base (e.g., sodium bicarbonate) if required for the specific reaction mechanism.

  • Combine the organic and aqueous phases in a reaction vessel equipped with a powerful mechanical stirrer.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%).

  • Add this compound as a solid to the organic phase.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by analyzing samples from the organic layer.

  • After completion, separate the organic layer. Wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product.

References

Technical Support Center: Selective Bromination with Dibromoisocyanuric Acid (DBI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dibromoisocyanuric acid (DBI) for aromatic bromination, with a specific focus on preventing the formation of polybrominated species.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBI) and why is it used for bromination?

This compound (DBI) is a powerful brominating agent used in organic synthesis.[1] It is often favored over other reagents like N-bromosuccinimide (NBS) due to its higher reactivity, which allows for the efficient bromination of even deactivated aromatic rings under mild conditions.[1][2]

Q2: What is the primary cause of polybromination when using DBI?

Polybromination is the introduction of more than one bromine atom onto a substrate. The primary causes include:

  • Substrate Reactivity: Highly activated aromatic rings, such as phenols and anilines, are electron-rich and thus highly susceptible to multiple brominations.[3][4]

  • Reaction Conditions: High temperatures, prolonged reaction times, and an excess of DBI can lead to the formation of polybrominated byproducts.

  • Solvent Choice: The polarity and nature of the solvent can influence the reactivity of the brominating species and the substrate, potentially leading to over-bromination.

Q3: How can I control the stoichiometry to favor monobromination?

Since both bromine atoms of DBI can be used for bromination, it is crucial to carefully control the stoichiometry.[2] For monobromination, it is recommended to use 0.5 equivalents of DBI relative to the substrate. However, the optimal ratio may vary depending on the substrate's reactivity, and it is advisable to perform small-scale test reactions to determine the ideal stoichiometry for your specific application.

Q4: What are the recommended storage and handling procedures for DBI?

DBI should be stored in a cool, dark, and dry place as it can be degraded by moisture and light.[1] It is a severe skin and eye irritant, and inhalation should be avoided.[5] Always handle DBI in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: Preventing Polybromination

This guide addresses common issues encountered during bromination with DBI and provides strategies to promote selective monobromination.

Issue 1: Formation of Di- or Poly-brominated Products with Activated Aromatic Rings (e.g., Phenols, Anilines)

Cause: The high reactivity of the substrate leads to rapid, multiple brominations.

Solutions:

StrategyDetails
Temperature Control Lowering the reaction temperature significantly (e.g., to 0 °C or below) can decrease the reaction rate and improve selectivity towards the monobrominated product.
Stoichiometry Adjustment Use a stoichiometric or slightly sub-stoichiometric amount of DBI (e.g., 0.5 equivalents) relative to the aromatic substrate.
Solvent Selection Employing a less polar solvent may help to moderate the reactivity.
Protecting Group Strategy For highly activated substrates like anilines, protecting the activating group (e.g., converting an amine to an amide) can reduce its activating effect and sterically hinder ortho-substitution, favoring para-monobromination. The protecting group can be removed in a subsequent step.[6]
Issue 2: Polybromination with Moderately Activated or Deactivated Aromatic Rings

Cause: While less common, polybromination can still occur with less reactive substrates if the reaction conditions are too harsh.

Solutions:

StrategyDetails
Precise Stoichiometry Ensure accurate measurement of 0.5 equivalents of DBI.
Reaction Time Monitoring Monitor the reaction progress closely using techniques like TLC or GC-MS to quench the reaction once the desired monobrominated product is formed and before significant polybromination occurs.
Gradual Reagent Addition Add the DBI solution dropwise to the substrate solution to maintain a low concentration of the brominating agent throughout the reaction.

Experimental Protocols

Protocol 1: Selective Monobromination of a Deactivated Aromatic Substrate (2,6-Dinitrotoluene)

This protocol describes the monobromination of a deactivated aromatic ring, where polybromination is less of a concern but highlights the efficacy of DBI.

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).[2]

  • To this solution, add this compound (433 mg, 1.51 mmol) and stir the mixture at room temperature for 1.5 hours.[2]

  • Monitor the reaction by UPLC.[2]

  • Upon completion, pour the reaction mixture into ice water.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.[2]

Expected Yield: Approximately 70%.[2]

Visualizations

Troubleshooting Workflow for Polybromination

The following diagram outlines a decision-making process for troubleshooting and optimizing bromination reactions to favor monobromination.

Troubleshooting_Workflow start Start: Plan Bromination with DBI substrate_eval Evaluate Substrate Reactivity start->substrate_eval activated Highly Activated (e.g., Phenol, Aniline) substrate_eval->activated High deactivated Deactivated or Moderately Activated substrate_eval->deactivated Low/Moderate initial_conditions_activated Initial Conditions: - Low Temperature (e.g., 0°C) - 0.5 eq. DBI - Consider Protecting Group activated->initial_conditions_activated initial_conditions_deactivated Initial Conditions: - Room Temperature - 0.5 eq. DBI deactivated->initial_conditions_deactivated run_reaction Run Reaction & Monitor initial_conditions_activated->run_reaction initial_conditions_deactivated->run_reaction analyze_products Analyze Product Mixture (TLC, GC-MS, NMR) run_reaction->analyze_products desired_product Desired Monobrominated Product is Major analyze_products->desired_product Success polybromination_issue Polybromination is Significant analyze_products->polybromination_issue Issue end End: Optimized Protocol desired_product->end troubleshoot Troubleshoot: - Lower Temperature Further - Reduce eq. of DBI - Slower Reagent Addition - Change Solvent polybromination_issue->troubleshoot troubleshoot->run_reaction Re-run with adjustments

Caption: Troubleshooting workflow for preventing polybromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the general mechanism for the electrophilic aromatic bromination of an aromatic ring (Ar-H) using DBI.

EAS_Mechanism DBI DBI (Br-N donor) Electrophile_gen Generation of Electrophilic Bromine (Brδ+) DBI->Electrophile_gen ArH Aromatic Substrate (Ar-H) Sigma_complex Arenium Ion Intermediate (Sigma Complex) ArH->Sigma_complex Attack on Brδ+ Electrophile_gen->Sigma_complex Deprotonation Deprotonation Sigma_complex->Deprotonation Product Monobrominated Product (Ar-Br) Deprotonation->Product Byproduct Byproduct (H-Base) Deprotonation->Byproduct

Caption: General mechanism of electrophilic aromatic bromination with DBI.

References

Technical Support Center: Work-up Procedure for Dibromoisocyanuric Acid (DBI)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures for quenching and removing excess dibromoisocyanuric acid (DBI) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for quenching a reaction involving this compound (DBI)?

A1: The most common and effective method for quenching excess DBI is to use a reducing agent. This converts the electrophilic bromine species into bromide salts, which are typically water-soluble and can be easily removed during an aqueous work-up. Upon reduction, DBI is converted to isocyanuric acid.

Q2: Which quenching agents are recommended for DBI?

A2: Several reducing agents are effective for quenching DBI. The choice of quenching agent can depend on the pH of your reaction mixture and the stability of your product. Commonly used agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A mild and effective quenching agent.

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions.[1][2]

  • Sodium Sulfite (Na₂SO₃): Another effective option that is less likely to form elemental sulfur as a byproduct under acidic conditions.[1]

Q3: How do I know the quenching is complete?

A3: A visual indication of a complete quench is the disappearance of the characteristic yellow or orange color of the reaction mixture, resulting in a colorless solution. If your product is colored, you may need to use analytical techniques like TLC or LCMS to confirm the absence of DBI.

Q4: What is the main byproduct of DBI after quenching, and how is it removed?

A4: The main byproduct of quenched DBI is isocyanuric acid (or its corresponding salt). Isocyanuric acid has low solubility in water and many common organic solvents, which can lead to its precipitation during the work-up.[3][4][5][6] Removal can be challenging and may require specific procedures (see Troubleshooting Guide below).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Persistent yellow or orange color in the organic layer after quenching. Incomplete quenching of DBI.Add additional portions of the quenching agent with vigorous stirring. Ensure sufficient reaction time.
Poor mixing between the organic and aqueous layers.Increase the stirring speed or manually shake the separatory funnel more vigorously.
Formation of a white precipitate during work-up. Precipitation of isocyanuric acid or its salt.Option 1 (Filtration): If the product is soluble in the organic solvent, the precipitated isocyanuric acid can be removed by filtration. Option 2 (Base Wash): Isocyanuric acid is acidic and can be dissolved by washing with an aqueous base solution (e.g., 1M NaOH). Ensure your product is stable to basic conditions. Option 3 (Alum Treatment): In some applications, aluminum sulfate (alum) has been used to precipitate cyanuric acid.[7] This may be adaptable to a laboratory setting.
The quenching process is highly exothermic. A large excess of DBI is present in the reaction mixture.Add the quenching agent slowly and in portions. Cool the reaction mixture in an ice bath during the addition of the quenching agent.
Formation of elemental sulfur (a fine yellow precipitate) when using sodium thiosulfate. The reaction mixture is acidic.Neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1] Alternatively, use sodium bisulfite or sodium sulfite as the quenching agent, as they are less prone to this side reaction.[1]

Quantitative Data on Common Quenching Agents

The following table, adapted from data for quenching bromine, provides a general guideline for using common quenching agents for DBI. The stoichiometry is based on the reduction of Br⁺ to Br⁻.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:DBI)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution2:1Can form elemental sulfur under acidic conditions.[1]
Sodium BisulfiteNaHSO₃Saturated aqueous solution2:1A good alternative to thiosulfate in acidic media.[1]
Sodium MetabisulfiteNa₂S₂O₅1.3 M aqueous solution1:1Often used interchangeably with sodium bisulfite.[2]
Sodium SulfiteNa₂SO₃20% aqueous solution2:1Effective and avoids sulfur precipitation.[1]

Experimental Protocols

Protocol 1: General Quenching Procedure with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.

  • Quenching Procedure: a. Cool the reaction mixture to room temperature. If the reaction was conducted at an elevated temperature, an ice bath can be used. b. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. c. Continue the addition until the yellow/orange color of the reaction mixture disappears. d. Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction and water. e. Separate the layers. Wash the organic layer with water and then with brine. f. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). g. Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching in Acidic Media with Sodium Bisulfite

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding solid sodium bisulfite to deionized water with stirring until no more solid dissolves.

  • Quenching Procedure: a. Cool the reaction mixture to room temperature. b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. c. Continue the addition until the reaction mixture becomes colorless. d. Proceed with the aqueous work-up as described in Protocol 1 (steps d-g).

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_quench Quenching cluster_workup Work-up cluster_product Final Product cluster_troubleshooting Troubleshooting start Reaction Mixture containing excess DBI quench Add Quenching Agent (e.g., Na2S2O3, NaHSO3) start->quench observe Observe Color Change (Yellow -> Colorless) quench->observe extract Aqueous Extraction observe->extract wash Wash Organic Layer (Water, Brine) extract->wash precipitate White Precipitate (Isocyanuric Acid) extract->precipitate If precipitate forms dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end filter_or_base Filter or Base Wash precipitate->filter_or_base

Caption: Workflow for quenching and removing excess this compound.

References

Impact of reaction temperature on the selectivity of Dibromoisocyanuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of reaction temperature on the selectivity of Dibromoisocyanuric Acid (DBI) in bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBI) and why is it used?

This compound (DBI) is a powerful brominating agent used in organic synthesis.[1][2] It is considered more reactive than other common N-bromo compounds like N-bromosuccinimide (NBS) and can effectively brominate even deactivated aromatic rings under mild conditions.[3] DBI is a solid, which can make it easier and safer to handle than liquid bromine.

Q2: How does reaction temperature generally affect the selectivity of bromination reactions?

Reaction temperature is a critical parameter that influences both the rate and selectivity of bromination reactions.[4][5] Generally, lower reaction temperatures favor higher selectivity.[6] This is because at lower temperatures, the reaction is more likely to proceed through the pathway with the lowest activation energy, leading to the thermodynamically more stable product.[7] As the temperature increases, there is more energy available to overcome higher activation energy barriers, which can lead to the formation of a mixture of isomers or poly-brominated products.[4][8]

Q3: I am observing poor regioselectivity (a mixture of ortho and para isomers) in my aromatic bromination with DBI. What role could temperature play?

Poor regioselectivity is often a consequence of elevated reaction temperatures. For electrophilic aromatic brominations, performing the reaction at the lowest effective temperature can significantly enhance para/ortho selectivity.[9] For some substrates, cooling the reaction to temperatures as low as -30°C may be necessary to achieve high selectivity.[6]

Q4: My reaction is producing di- and poly-brominated products. How can I increase the selectivity for the mono-brominated product?

The formation of poly-brominated products is a common issue, especially with highly reactive brominating agents like DBI and activated substrates.[10] This can be caused by several factors, including the reaction temperature being too high.[4] To favor mono-bromination, it is recommended to maintain a low reaction temperature and add the brominating agent slowly to control the exothermic nature of the reaction.[6]

Q5: Can temperature influence the stability of this compound?

Yes, DBI should be stored in a cool, dark, and dry place as it can be degraded by factors such as moisture and light.[3] While its melting point is very high (above 300°C), prolonged exposure to elevated temperatures during a reaction could potentially contribute to degradation or side reactions.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Possible CauseRecommended Solution
Reaction temperature is too high. Lower the reaction temperature. For electrophilic aromatic brominations, consider temperatures between 0°C and -30°C.[6][9]
Incorrect solvent. The polarity of the solvent can affect regioselectivity. Experiment with different solvents to find the optimal conditions for your substrate.[4]
Highly activated substrate. For very reactive substrates, consider using a milder brominating agent or protecting groups to control selectivity.
Issue 2: Formation of Di- or Poly-brominated Products
Possible CauseRecommended Solution
Reaction temperature is too high. Maintain a low and controlled temperature throughout the reaction. Use an ice bath or other cooling system.[4]
Excess of brominating agent (DBI). Use a stoichiometric amount or only a slight excess of DBI.[4]
Reaction conditions favor polyhalogenation. In addition to lowering the temperature, ensure slow, portion-wise addition of DBI to the reaction mixture.[6]
Issue 3: Low or No Conversion of Starting Material
Possible CauseRecommended Solution
Reaction temperature is too low. While low temperatures favor selectivity, the temperature must be sufficient for the reaction to proceed. Gradually increase the temperature and monitor the reaction's progress using TLC or GC.[4]
Inactive brominating agent. Ensure your DBI is fresh and has been stored correctly in a cool, dark, and dry environment.[3]
Insufficient reaction time. Extend the reaction time and continue to monitor its progress.

Quantitative Data Summary

Reaction TemperatureExpected Selectivity Outcome
Low (-30°C to 0°C) Higher regioselectivity (e.g., higher para/ortho ratio). Favors mono-bromination.[6][9]
Room Temperature Moderate selectivity. Risk of obtaining a mixture of isomers.[9]
Elevated (e.g., 60°C - 90°C) Lower selectivity. Increased formation of isomeric byproducts and poly-brominated products.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination using DBI

This protocol is based on the bromination of 2,6-dinitrotoluene.

Materials:

  • Substrate (e.g., 2,6-dinitrotoluene)

  • This compound (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substrate (1.0 eq) in concentrated sulfuric acid in a round-bottom flask.

  • Temperature Control: Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add this compound (0.55 eq, as both bromine atoms can be used) to the solution while stirring.

  • Stir the reaction at the controlled temperature for a set time (e.g., 1.5 hours), monitoring progress by TLC or UPLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography.

Notes on Temperature:

  • The reaction described was performed at room temperature. However, for other substrates, starting at a lower temperature (0°C) is a good practice to enhance selectivity.

  • The exothermic nature of the reaction requires careful temperature management during the addition of DBI.

Protocol 2: Regioselective Bromination of Catechol with NBS

This protocol demonstrates the critical role of low temperature in achieving high selectivity.[6]

Materials:

  • Catechol

  • N-bromosuccinimide (NBS)

  • Fluoroboric acid (HBF₄)

  • Acetonitrile

Procedure:

  • Dissolve catechol in acetonitrile in a round-bottom flask.

  • Temperature Control: Cool the solution to -30°C using a dry ice/acetone bath.[6]

  • Slowly add N-bromosuccinimide and fluoroboric acid to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature overnight.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification.

Notes on Temperature:

  • The initial low temperature of -30°C is crucial for achieving a 100% yield of the 4-brominated product.[6]

  • Running this reaction at a higher initial temperature would likely result in a mixture of isomers.[6]

Visualizations

experimental_workflow Experimental Workflow for Selective Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate in Solvent cool Cool Reaction Mixture (e.g., 0°C to -30°C) dissolve->cool Crucial for selectivity add_dbi Slowly Add DBI cool->add_dbi Maintain low temp monitor Monitor Reaction (TLC / GC / UPLC) add_dbi->monitor quench Quench Reaction monitor->quench Upon completion extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for selective bromination reactions.

temp_selectivity_relationship Impact of Temperature on Reaction Selectivity cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (-30°C to 0°C) high_select High Selectivity (Desired Product) low_temp->high_select Favors low_select Low Selectivity (Mixture of Products) low_temp->low_select Can still occur if other factors are not optimal high_temp High Temperature (> Room Temp.) high_temp->high_select Unlikely high_temp->low_select Leads to

Caption: Relationship between reaction temperature and product selectivity.

troubleshooting_flowchart Troubleshooting Poor Selectivity start Poor Selectivity Observed (e.g., Isomers, Poly-bromination) q_temp Was the reaction run at low temperature? start->q_temp a_lower_temp Action: Lower reaction temp. (Try 0°C or -30°C) q_temp->a_lower_temp No q_stoich Was DBI added slowly and stoichiometrically? q_temp->q_stoich Yes a_lower_temp->q_stoich a_control_add Action: Control DBI addition (slow, portion-wise) q_stoich->a_control_add No q_solvent Is the solvent optimal? q_stoich->q_solvent Yes a_control_add->q_solvent a_screen_solvent Action: Screen different solvents q_solvent->a_screen_solvent Maybe Not end Improved Selectivity q_solvent->end Yes a_screen_solvent->end

Caption: A flowchart for troubleshooting selectivity issues in bromination.

References

Optimizing catalyst loading for Dibromoisocyanuric acid-mediated transformations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibromoisocyanuric acid (DBI) in their synthetic workflows.

Troubleshooting Guide

This guide addresses common issues encountered during DBI-mediated transformations in a question-and-answer format.

Issue Possible Cause Troubleshooting Steps
1. Low or No Product Yield Inactive DBI: DBI can degrade upon exposure to moisture and light.[1]Check DBI Quality: Use freshly opened or properly stored DBI. Store in a cool, dark, and dry place.[1] • Test Activity: Before a critical reaction, consider running a small-scale test reaction with a known reactive substrate.
Insufficient Reagent: The stoichiometry of DBI to the substrate is crucial.Optimize DBI Loading: Systematically increase the equivalents of DBI (e.g., from 0.55 eq. to 1.1 eq. or higher) to find the optimal ratio for your specific substrate. Note that both bromine atoms on DBI can be utilized.[2]
Poor Solubility: DBI has poor solubility in many common organic solvents.[1]Solvent Selection: Use solvents in which DBI is soluble, such as concentrated sulfuric acid for aromatic brominations or dichloromethane for some applications.[1] • Increase Stirring/Agitation: Ensure the reaction mixture is vigorously stirred to maximize the interaction between the solid DBI and the dissolved substrate.
Reaction Not Reaching Completion: The reaction may be too slow under the current conditions.Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present. • Increase Temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious as this can also lead to side product formation.
2. Formation of Multiple Products/Low Selectivity Over-bromination: DBI is a powerful brominating agent, which can lead to di- or poly-brominated products.Reduce DBI Stoichiometry: Carefully control the amount of DBI used. Start with a sub-stoichiometric amount and gradually increase it. • Control Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further bromination.
Side Reactions with Solvent: The solvent may be participating in the reaction.Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions.
Substrate Decomposition: The substrate or product may be unstable to the reaction conditions.Milder Conditions: Attempt the reaction at a lower temperature. • Use of a Buffer: If acidic or basic conditions are generated that affect stability, consider the use of a non-reactive buffer.
3. Difficult Product Isolation Formation of Isocyanuric Acid Byproduct: The reaction of DBI produces isocyanuric acid, which may complicate purification.Aqueous Workup: Isocyanuric acid has some water solubility, so an aqueous workup can help in its removal. • Filtration: In some cases, the isocyanuric acid byproduct may precipitate and can be removed by filtration.
Emulsion during Workup: The presence of finely divided solids or certain solvents can lead to emulsions.Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. • Filtration through Celite: Passing the mixture through a pad of celite can help to remove particulate matter that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of this compound (DBI) compare to N-Bromosuccinimide (NBS)?

A1: DBI is generally a more powerful brominating agent than NBS.[1][2] It can be used to brominate deactivated aromatic rings under mild conditions, a transformation that is often challenging with NBS.[1] For instance, the bromination of nitrobenzene can be achieved with DBI in concentrated sulfuric acid at 20°C in just five minutes, whereas with NBS, it requires harsh conditions of 100°C for six hours in the presence of a Lewis acid.[1]

Q2: How should I handle and store this compound?

A2: DBI should be stored in a cool, dark, and dry environment as it is sensitive to moisture and light.[1] It is a severe irritant to the skin and mucous membranes, and there is a risk of ignition or explosion if it comes into contact with reducing agents or combustible materials.[1] Always handle DBI in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a Lewis acid as a catalyst with DBI to enhance its reactivity?

A3: While Lewis acids are sometimes used to activate other N-bromo compounds like NBS, there is limited information in the scientific literature on their use as catalysts with DBI. Given that DBI is already a very powerful brominating agent, the addition of a Lewis acid may lead to a highly exothermic and uncontrollable reaction, potentially causing over-reaction or decomposition. If you choose to explore the use of a Lewis acid with DBI, it is crucial to start with very small-scale experiments and take extreme safety precautions.

Q4: Can DBI be used for transformations other than bromination?

A4: Yes, DBI is also a potent oxidizing agent. It can be used for the oxidation of various functional groups. For example, in combination with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it can be used for the oxidation of alcohols to aldehydes and ketones.

Q5: What is the stoichiometry of DBI in bromination reactions?

A5: Both bromine atoms in the DBI molecule are available for bromination.[2] Therefore, for a monobromination, a stoichiometric amount of 0.5 equivalents of DBI relative to the substrate is theoretically needed. However, in practice, the optimal loading may vary depending on the substrate's reactivity and the desired outcome. It is common to use a slight excess of the brominating agent to ensure complete conversion of the starting material. For example, in the bromination of 2,6-dinitrotoluene, 0.55 equivalents of DBI were used.[2]

Data Presentation: Optimizing DBI Loading

Optimizing the amount of DBI is critical for achieving high yield and selectivity. The following table summarizes the effect of DBI loading in a representative aromatic bromination reaction.

SubstrateEquivalents of DBIReaction ConditionsProductYieldReference
2,6-Dinitrotoluene0.55conc. H₂SO₄, rt, 1.5 h5-Bromo-2-methyl-1,3-dinitrobenzene70%--INVALID-LINK--

Note: Further systematic studies are required to provide a comprehensive dataset for various substrates and reaction types. Researchers are encouraged to perform their own optimization studies, starting with around 0.5-0.6 equivalents of DBI for monobromination and adjusting as needed based on reaction monitoring.

Experimental Protocols

Protocol 1: Aromatic Bromination of 2,6-Dinitrotoluene

This protocol is adapted from a TCI Practical Example.[2]

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To this solution, add this compound (433 mg, 1.51 mmol, 0.55 eq.).

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by UPLC or TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane in hexane (e.g., 0% to 20%) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (expected yield: ~70%).

Protocol 2: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols with DBI (Proposed)

Note: This is a proposed general procedure based on standard TEMPO-catalyzed oxidations. The optimal conditions, especially the stoichiometry of DBI, may need to be determined experimentally.

Materials:

  • Alcohol substrate

  • This compound (DBI)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the alcohol (1.0 mmol) in dichloromethane (5 mL), add TEMPO (0.01-0.05 mmol, 1-5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (0.5-0.6 mmol, 0.5-0.6 eq. for oxidation to aldehyde/ketone) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for DBI-Mediated Bromination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Solvent B Add DBI A->B 1. Add Reagents C Stir at Defined Temperature and Time B->C D Monitor Progress (TLC/LC-MS) C->D D->C If incomplete E Quench Reaction D->E If complete F Aqueous Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for a DBI-mediated bromination.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low or No Product Yield Check_DBI Is the DBI fresh and properly stored? Start->Check_DBI Check_Stoichiometry Is the DBI stoichiometry optimized? Check_DBI->Check_Stoichiometry Yes Use_New_DBI Use fresh DBI and store properly. Check_DBI->Use_New_DBI No Check_Solubility Is the reaction mixture homogeneous or well-stirred? Check_Stoichiometry->Check_Solubility Yes Increase_DBI Increase DBI loading systematically. Check_Stoichiometry->Increase_DBI No Check_Conditions Are the reaction time and temperature sufficient? Check_Solubility->Check_Conditions Yes Improve_Solubility Change solvent or increase agitation. Check_Solubility->Improve_Solubility No Optimize_Conditions Increase reaction time or temperature cautiously. Check_Conditions->Optimize_Conditions No End Re-evaluate Reaction Check_Conditions->End Yes Use_New_DBI->Check_Stoichiometry Increase_DBI->Check_Solubility Improve_Solubility->Check_Conditions Optimize_Conditions->End

Caption: Troubleshooting flowchart for low product yield in DBI reactions.

References

Validation & Comparative

A Head-to-Head Comparison: Dibromoisocyanuric Acid vs. N-Bromosuccinimide for Benzylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selective functionalization of benzy-lic C-H bonds is a critical transformation. Benzylic bromides are versatile intermediates, readily converted to a variety of other functional groups. For decades, N-bromosuccinimide (NBS) has been the go-to reagent for this purpose. However, alternative reagents, such as dibromoisocyanuric acid (DBI), have emerged, touting their own advantages. This guide provides an objective comparison of DBI and NBS for benzylic bromination, supported by experimental data and detailed protocols to aid in reagent selection.

Executive Summary

Both N-bromosuccinimide and this compound are effective reagents for the benzylic bromination of alkylarenes. NBS is a well-established and widely used reagent that reliably produces benzylic bromides in good yields, typically requiring a radical initiator. This compound, and its close analog tribromoisocyanuric acid (TBCA), are more powerful brominating agents that can effect benzylic bromination, in some cases without the need for an external initiator, and often with high efficiency. The choice between these two reagents will depend on factors such as substrate reactivity, desired reaction conditions, and safety considerations.

Performance Comparison: A Quantitative Look

The following table summarizes the performance of this compound (represented by its analog, tribromoisocyanuric acid) and N-bromosuccinimide in the benzylic bromination of various alkylarenes.

SubstrateReagentProductYield (%)Reference
TolueneTribromoisocyanuric Acid (TBCA)Benzyl bromide53%[1]
Toluene1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Benzyl bromide86%[2]
EthylbenzeneTribromoisocyanuric Acid (TBCA)1-Bromo-1-phenylethane84%[1]
Ethylbenzene1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)1-Bromo-1-phenylethane98%[2]
FluoreneTribromoisocyanuric Acid (TBCA)9-Bromofluorene88%[1]
Methoxyimino-o-tolyl-acetic acid methyl esterN-Bromosuccinimide (NBS)(2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester92%[3]

*Data for 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), a related N-bromo compound, is included as a representative example of a high-yielding benzylic bromination.

Reaction Mechanisms and Experimental Workflows

The benzylic bromination with both DBI and NBS proceeds via a free radical chain mechanism. The key steps involve initiation, propagation, and termination.

General Mechanism of Benzylic Bromination

The generally accepted mechanism for benzylic bromination with an N-bromoimide reagent involves the following steps:

  • Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates a bromine radical (Br•) from a trace amount of molecular bromine, which is in equilibrium with the N-bromoimide.

  • Propagation:

    • The bromine radical abstracts a benzylic hydrogen from the alkylarene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

    • The benzylic radical then reacts with a molecule of the N-bromoimide (or Br2 generated in situ) to yield the benzylic bromide and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Br_radical Br• Initiator->Br_radical Heat or Light Alkylarene R-CH2-Ar HBr HBr Benzylic_Radical R-CH•-Ar Alkylarene->Benzylic_Radical + Br• Benzylic_Bromide R-CH(Br)-Ar Benzylic_Radical->Benzylic_Bromide + >N-Br N_Bromoimide >N-Br N_Bromoimide->Br_radical - >N• Radical_Combination Radical Combination Stable_Product Stable Product Radical_Combination->Stable_Product

General mechanism of free-radical benzylic bromination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a benzylic bromination reaction.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve alkylarene in appropriate solvent Start->Dissolve_Substrate Add_Reagent Add brominating agent (DBI or NBS) Dissolve_Substrate->Add_Reagent Add_Initiator Add radical initiator (if required) Add_Reagent->Add_Initiator Heat_Irradiate Heat to reflux or irradiate with UV light Add_Initiator->Heat_Irradiate Monitor_Reaction Monitor reaction progress (TLC, GC, etc.) Heat_Irradiate->Monitor_Reaction Workup Aqueous workup to remove byproducts Monitor_Reaction->Workup Purification Purify product (crystallization, chromatography) Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

A typical experimental workflow for benzylic bromination.

Detailed Experimental Protocols

Benzylic Bromination of Toluene using N-Bromosuccinimide (NBS)

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like acetonitrile or 1,2-dichlorobenzene)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • UV lamp (optional, if AIBN is not used)

Procedure:

  • To a dry round-bottom flask, add toluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add the solvent (e.g., carbon tetrachloride) to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. If not using a chemical initiator, irradiate the mixture with a UV lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl bromide.

  • The crude product can be purified by vacuum distillation.

Benzylic Bromination of Ethylbenzene using Tribromoisocyanuric Acid (TBCA)

This protocol is adapted from the procedure described for the benzylic bromination of alkylarenes using TBCA, a close analog of DBI.[1]

Materials:

  • Ethylbenzene

  • Tribromoisocyanuric acid (TBCA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add ethylbenzene (1 equivalent) and tribromoisocyanuric acid (0.34 equivalents).

  • Add ethyl acetate to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the cyanuric acid byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-phenylethane.

  • The crude product can be purified by flash column chromatography or vacuum distillation.

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • This compound (DBI): DBI is a strong oxidizing agent and can be corrosive. It may intensify fire.[4] It is also a severe irritant to the skin and mucous membranes.[5] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Both this compound and N-bromosuccinimide are valuable reagents for benzylic bromination.

  • N-Bromosuccinimide is a classic, reliable reagent with a vast body of literature supporting its use. It is particularly advantageous for its ability to provide a low, steady concentration of bromine, which helps to minimize side reactions.[5] The requirement for a radical initiator is a well-understood and generally manageable aspect of its reactivity.

  • This compound and its analogs are more potent brominating agents.[6] A key advantage is the potential to perform benzylic brominations without the need for an external radical initiator, simplifying the experimental setup.[1] This increased reactivity, however, also necessitates more careful handling due to its stronger oxidizing properties.

For routine benzylic brominations where established protocols are preferred, NBS remains an excellent choice . For substrates that are less reactive or when a more powerful and potentially initiator-free method is desired, This compound presents a compelling alternative . The ultimate decision will be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and safety protocols in place.

References

A Comparative Analysis of Dibromoisocyanuric Acid and Molecular Bromine for Arene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision in the synthesis of aryl bromides, key intermediates in the production of a vast array of pharmaceuticals and functional materials. This guide provides a detailed comparative study of two common brominating agents: Dibromoisocyanuric acid (DBI) and molecular bromine (Br₂). The following sections will objectively evaluate their performance based on experimental data, outline detailed experimental protocols, and provide a clear visual representation of the underlying chemical processes.

Performance Comparison: A Quantitative Overview

The choice between this compound (DBI) and molecular bromine for arene bromination hinges on a variety of factors, including the reactivity of the aromatic substrate, desired regioselectivity, reaction conditions, and safety considerations. While both reagents are effective in introducing a bromine atom onto an aromatic ring, their performance characteristics can differ significantly.

This compound is a powerful brominating agent, particularly effective for the bromination of deactivated aromatic rings that are often challenging to functionalize using milder reagents.[1][2][3] For instance, the bromination of the highly deactivated nitrobenzene can be achieved in a short period with a high yield using DBI under relatively mild conditions.[1]

Molecular bromine, often in the presence of a Lewis acid catalyst such as FeBr₃, is a classic and widely used reagent for electrophilic aromatic substitution.[4][5] Its reactivity can be tuned by the choice of catalyst and reaction conditions, making it a versatile, albeit hazardous, option.

To facilitate a direct comparison, the following table summarizes available quantitative data for the bromination of various arenes with both DBI and molecular bromine.

AreneReagentCatalyst/ConditionsReaction TimeYield (%)Regioselectivity (ortho:para:meta)Reference
Nitrobenzene This compoundconc. H₂SO₄, 20°C5 minutes88%meta[1][6]
Nitrobenzene Molecular Bromine (Br₂)FeBr₃, heat16 hours70-83%meta[6][7]
2,6-Dinitrotoluene This compoundconc. H₂SO₄, rt1.5 hours70%5-bromo product[8]
Toluene Molecular Bromine (Br₂)Fe, dark--ortho and para mixture[9]
Anisole N-Bromosuccinimide (NBS)*Acetonitrile, rtovernight96%exclusively para[10]
Phenol Molecular Bromine (Br₂)Acetic Acid-High2,4,6-tribromophenol[3]

Reaction Mechanisms and Experimental Workflows

The bromination of arenes by both DBI and molecular bromine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key difference lies in the generation of the electrophilic bromine species.

General Mechanism of Electrophilic Arene Bromination

The accepted mechanism for electrophilic aromatic bromination involves two main steps:

  • Formation of a sigma complex (arenium ion): The aromatic ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.[11]

  • Deprotonation: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.[11]

G Arene Arene (Benzene Ring) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Attack by π-electrons Electrophile Electrophilic Bromine (Br+) Electrophile->SigmaComplex Product Bromoarene SigmaComplex->Product Deprotonation ProtonatedBase Protonated Base (H-Base) SigmaComplex->ProtonatedBase Base Base Base->Product

Comparative Experimental Workflow

The handling and experimental setup for DBI and molecular bromine differ significantly, primarily due to their physical states and reactivity.

G cluster_DBI This compound (DBI) cluster_Br2 Molecular Bromine (Br₂) DBI_start Weigh solid DBI DBI_dissolve Dissolve arene in solvent DBI_add Add DBI to arene solution DBI_react Stir at specified temperature DBI_workup Aqueous workup and extraction DBI_product Purified Bromoarene Br2_start Measure liquid Br₂ (in fume hood) Br2_dissolve Dissolve arene and catalyst in solvent Br2_add Slowly add Br₂ to arene solution Br2_react Stir at specified temperature Br2_quench Quench excess Br₂ Br2_workup Aqueous workup and extraction Br2_product Purified Bromoarene

Detailed Experimental Protocols

The following are representative experimental protocols for the bromination of an arene using this compound and molecular bromine.

Protocol 1: Bromination of 2,6-Dinitrotoluene using this compound[8]

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • To the solution, add this compound (433 mg, 1.51 mmol) in portions.

  • Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid.

Protocol 2: General Procedure for the Bromination of an Arene using Molecular Bromine

Materials:

  • Arene (e.g., Toluene)

  • Molecular Bromine (Br₂)

  • Iron filings or Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄)

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Caution: This procedure must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of bromine.

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the arene in a suitable solvent (e.g., DCM).

  • Add a catalytic amount of iron filings or FeBr₃ to the flask.

  • From the dropping funnel, add a solution of molecular bromine in the same solvent dropwise to the stirred solution of the arene at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.

  • After the addition is complete, continue stirring at room temperature until the red-brown color of the bromine disappears. The reaction time will vary depending on the reactivity of the arene.

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water, followed by aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Safety Considerations

A critical aspect of choosing a brominating agent is its safety profile.

This compound (DBI):

  • Form: Solid, which is generally easier and safer to handle than a volatile liquid.[1]

  • Hazards: DBI is an oxidizing agent and can cause severe skin burns and eye damage. It is harmful if swallowed.[12] There is a risk of ignition or explosion if it comes into contact with reducing agents or combustible materials.[1] It is also a severe irritant to the skin and mucous membranes.[1]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area. Store away from combustible materials.

Molecular Bromine (Br₂):

  • Form: Highly volatile, corrosive, and toxic reddish-brown liquid.

  • Hazards: Molecular bromine is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation. It is highly toxic and can be fatal if inhaled. Bromine is a strong oxidizing agent and reacts violently with many organic and inorganic substances.

  • Precautions: All manipulations involving molecular bromine must be conducted in a well-maintained chemical fume hood.[13] Appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory. A solution of sodium thiosulfate should be readily available to neutralize any spills.

Conclusion

Both this compound and molecular bromine are effective reagents for arene bromination, each with its own set of advantages and disadvantages.

This compound stands out as a powerful and often more convenient and safer alternative to molecular bromine, especially for the bromination of deactivated arenes. Its solid form simplifies handling and reduces the risk of exposure to corrosive vapors.

Molecular bromine , while highly effective and versatile, presents significant safety challenges due to its volatility, corrosivity, and toxicity. Its use requires stringent safety protocols and a well-equipped laboratory environment.

For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthesis, including the nature of the substrate, the desired regioselectivity, and, critically, the available safety infrastructure. For many applications, particularly those involving electron-poor aromatic systems, the superior reactivity and enhanced safety profile of this compound make it a compelling choice.

References

A Researcher's Guide to Validating Brominated Products from Dibromoisocyanuric Acid Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is paramount. This guide provides a comprehensive comparison of Dibromoisocyanuric acid (DBI) with other common brominating agents, focusing on the validation of brominated aromatic products using Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of reagents and the confident characterization of reaction products.

Introduction to Brominating Agents and the Role of NMR in Structure Validation

Bromination is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom can significantly alter the biological activity and chemical properties of a molecule, and it serves as a versatile handle for further functionalization.

A variety of reagents are available for electrophilic aromatic bromination, each with its own reactivity profile, selectivity, and handling requirements. Among these, N-bromo compounds have gained popularity as safer and more convenient alternatives to molecular bromine. This guide focuses on this compound (DBI), a powerful and efficient solid brominating agent, and compares its performance with two other widely used N-bromo reagents: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural validation of the resulting brominated products. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of ¹H and ¹³C nuclei, researchers can unambiguously determine the regiochemistry of bromination and confirm the identity of the synthesized compounds.

Performance Comparison of Brominating Agents

The choice of a brominating agent is critical and depends on the substrate's reactivity, the desired selectivity, and the reaction conditions. DBI has emerged as a potent reagent, particularly for the bromination of deactivated aromatic rings under mild conditions.[1][2][3]

Quantitative Data on Bromination Reactions

The following tables summarize the performance of DBI in comparison to NBS and DBDMH for the bromination of various aromatic substrates.

Table 1: Bromination of Activated Aromatic Substrates

SubstrateReagentReaction ConditionsYield (%)Reference
AnisoleDBICH₂Cl₂ (DCM), Room Temp, 1h93
AnisoleNBSAcetonitrile, 60°C, 2h96[4]
AnisoleDBDMHChloroform, Room TempGood to Excellent[5]
TolueneDBINot specified-
TolueneNBSCCl₄, AIBN, reflux-[6][7]
TolueneDBDMHCH₂Cl₂, ZrCl₄, Room Temp95 (benzyl bromide)[2]

Table 2: Bromination of Deactivated Aromatic Substrates

SubstrateReagentReaction ConditionsYield (%)Reference
NitrobenzeneDBIconc. H₂SO₄, 20°C, 5 min88[3]
NitrobenzeneNBSBF₃·H₂O, 100°C, 6h92[3]
NitrobenzeneDBDMHNot specified-
2,6-DinitrotolueneDBIconc. H₂SO₄, Room Temp, 1.5h70

As the data indicates, DBI can effectively brominate even highly deactivated rings under significantly milder conditions and shorter reaction times compared to NBS.[3]

NMR Data for Structure Validation of Brominated Products

The definitive confirmation of the bromination regiochemistry is achieved through the analysis of ¹H and ¹³C NMR spectra. The electron-withdrawing and anisotropic effects of the bromine atom induce characteristic changes in the chemical shifts of nearby protons and carbons.

Table 3: ¹H and ¹³C NMR Data for Representative Brominated Products in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Bromoanisole 7.37 (d, 2H, J = 8.8 Hz), 6.77 (d, 2H, J = 8.8 Hz), 3.78 (s, 3H)158.7, 132.2, 115.8, 112.8, 55.4[1]
4-Bromotoluene 7.33 (d, 2H, J = 8.4 Hz), 7.03 (d, 2H, J = 8.4 Hz), 2.30 (s, 3H)137.9, 131.5, 129.8, 120.2, 21.1[8][9][10]
m-Bromonitrobenzene 8.35 (t, 1H, J = 2.0 Hz), 8.05 (ddd, 1H, J = 8.0, 2.0, 1.0 Hz), 7.78 (ddd, 1H, J = 8.0, 2.0, 1.0 Hz), 7.45 (t, 1H, J = 8.0 Hz)148.8, 137.1, 130.3, 127.8, 122.9, 122.7[11][12]
5-Bromo-2-methyl-1,3-dinitrobenzene 8.14 (s, 2H), 2.53 (s, 3H)Not specified

Experimental Protocols

General Procedure for Aromatic Bromination with this compound (DBI)

This protocol provides a general guideline for the bromination of an aromatic compound using DBI. The specific conditions may need to be optimized for different substrates.

Materials:

  • Aromatic substrate

  • This compound (DBI)

  • Concentrated sulfuric acid (for deactivated substrates) or an appropriate organic solvent (e.g., dichloromethane for activated substrates)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and dichloromethane (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate in the chosen solvent. For deactivated substrates, concentrated sulfuric acid is typically used.

  • Addition of DBI: To the stirred solution, add this compound (typically 0.5-1.0 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary for highly reactive substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Ultra-Performance Liquid Chromatography (UPLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Protocol for NMR Sample Preparation

Materials:

  • Purified brominated product (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

Procedure:

  • Dissolution: Weigh the purified product and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. For a comprehensive analysis, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm assignments.

Visualizing the Workflow and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_reaction Bromination Reaction cluster_workup Workup & Purification cluster_analysis Structure Validation A Aromatic Substrate D Reaction Mixture A->D B DBI B->D C Solvent/ Catalyst C->D E Quenching (Ice-water) D->E F Extraction (Ethyl Acetate) E->F G Drying (Na₂SO₄) F->G H Solvent Removal G->H I Column Chromatography H->I J Purified Product I->J K NMR Sample Preparation J->K L ¹H & ¹³C NMR Spectroscopy K->L M Structure Confirmed L->M EAS_mechanism cluster_step1 Step 1: Formation of the Sigma Complex cluster_step2 Step 2: Deprotonation A Aromatic Ring + Br⁺ B Sigma Complex (Arenium Ion) A->B Electrophilic Attack C Sigma Complex D Brominated Product + H⁺ C->D Loss of a Proton

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis for Impurity Profiling in Dibromoisocyanuric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing Dibromoisocyanuric acid (DBI), ensuring the purity of the final product is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for identifying and quantifying impurities. This guide provides a comparative overview of potential LC-MS methodologies, adaptable for the analysis of DBI reaction mixtures, and discusses alternative approaches for comprehensive impurity profiling.

This compound is a potent brominating agent employed in various organic syntheses.[1] The manufacturing process, starting from isocyanuric acid and bromine in an alkaline solution, along with potential degradation pathways, can introduce several impurities.[1] These can include unreacted starting materials, byproducts from side reactions, and degradation products. While specific LC-MS protocols for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as cyanuric acid and other triazine derivatives, provide a strong foundation for method development.

Unveiling the Impurities: A Look at Potential Contaminants

The synthesis of this compound involves the reaction of isocyanuric acid with bromine.[1] Based on this, potential impurities could include:

  • Isocyanuric Acid: Unreacted starting material.

  • Monobromoisocyanuric Acid: An intermediate in the synthesis.

  • Cyanuric Acid: A potential precursor and degradant.

  • Other Halogenated Species: Depending on the purity of the bromine source.

  • Degradation Products: Formed due to exposure to moisture and light.[1]

Comparative Analysis of LC-MS Methodologies for Related Compounds

Given the structural similarity of this compound to cyanuric acid and other triazine compounds, existing LC-MS methods for these analogs can be effectively adapted. The following table summarizes key chromatographic and mass spectrometric parameters from established methods, offering a starting point for the analysis of DBI.

ParameterMethod 1: UPLC-MS/MS for Cyanuric AcidMethod 2: LC-MS/MS for Triazine PesticidesMethod 3: HPLC-MS for Halide Ions
Instrumentation Waters ACQUITY UPLC with TQD Mass SpectrometerThermo Scientific Accela HPLC with TSQ Quantum Access MSUHPLC system with a Triple Quadrupole (TQ) analyzer
Column Not SpecifiedThermo Scientific Hypersil GOLD (100 x 2.1 mm, 3 µm)C18 reverse-phase column
Mobile Phase A 10 mM Ammonium Acetate in 90:10 Acetonitrile/Water5 mM Ammonium Acetate in WaterNot Specified
Mobile Phase B Not SpecifiedMethanolNot Specified
Flow Rate Not Specified400 µL/min20.0 μL/min (for optimization)
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Mass Spectrometer Tandem QuadrupoleTriple Stage QuadrupoleTriple Quadrupole
Ionization Mode Not SpecifiedNot SpecifiedNot Specified (implied ESI)
Key Analytes Cyanuric acid, Melamine, AmmelineAtrazine, Simazine, Cyanazine, and their degradatesChloride, Bromide, Iodide

Alternative Analytical Approaches

Beyond LC-MS, other techniques can provide valuable, complementary information for impurity profiling in this compound reactions.

TechniqueApplicability for DBI AnalysisAdvantagesLimitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Suitable for quantifying known, UV-active impurities.Robust, widely available, and cost-effective for routine analysis.May lack the sensitivity and specificity of MS for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Applicable for volatile or semi-volatile impurities and requires derivatization for non-volatile compounds like cyanuric acid.Excellent for separating and identifying volatile organic compounds.Derivatization adds complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the elucidation of unknown impurity structures.Unrivaled for structural determination.Lower sensitivity compared to MS, making it less suitable for trace-level impurities.

Experimental Protocols: Foundational Methods for Adaptation

The following are detailed experimental protocols for the analysis of related compounds, which can be adapted and optimized for this compound impurity analysis.

Protocol 1: UPLC-MS/MS for Cyanuric Acid Analysis (Adapted from Waters Application Note)

This method is suitable for the sensitive detection of cyanuric acid and related polar compounds.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a TQD tandem quadrupole mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of the this compound reaction mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Dilute the stock solution to the desired concentration with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column should be selected based on initial screening.

    • Mobile Phase: A gradient of 10 mM ammonium acetate in 90:10 acetonitrile/water is a good starting point.

    • Flow Rate: Optimize between 0.2 - 0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 30 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.

    • Scan Mode: Full scan for initial impurity identification, followed by Multiple Reaction Monitoring (MRM) for quantification of known impurities.

    • Source Temperature: Optimize as per instrument guidelines (e.g., 150 °C).

    • Desolvation Temperature: Optimize as per instrument guidelines (e.g., 350 °C).

    • Capillary Voltage: Optimize for maximum signal intensity.

    • Cone Voltage: Optimize for each target analyte.

    • Collision Energy: Optimize for each MRM transition.

Protocol 2: LC-MS/MS for General Triazine Compound Analysis (Adapted from Thermo Fisher Scientific Application Note)[2]

This protocol provides a robust method for a broader range of triazine compounds.

  • Instrumentation: Thermo Scientific Accela HPLC system with a TSQ Quantum Access triple stage quadrupole mass spectrometer.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent.

    • For samples in aqueous matrices, the addition of 20 mM ammonium acetate for pH adjustment may be beneficial.[2]

  • Chromatographic Conditions:

    • Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm.[2]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[2]

    • Mobile Phase B: Methanol.[2]

    • Gradient: Develop a suitable gradient to resolve the main component from its impurities.

    • Flow Rate: 400 µL/min.[2]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI) is a common choice for triazines.

    • Scan Mode: Utilize full scan for unknown identification and Selected Reaction Monitoring (SRM) for targeted quantification.

    • Optimize source parameters (e.g., spray voltage, capillary temperature, vaporizer temperature) for the specific instrument and analytes.

Visualizing the Workflow

To effectively implement an LC-MS based impurity analysis, a structured workflow is essential. The following diagram illustrates the key stages from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis Sample This compound Reaction Mixture Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (e.g., 0.22 µm) Dilution->Filtration LC_Separation Liquid Chromatographic Separation Filtration->LC_Separation Injection MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan / MRM) MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_ID Impurity Identification (Mass & Fragmentation) Peak_Integration->Impurity_ID Reporting Reporting Impurity_ID->Reporting Method_Selection cluster_goal Analytical Goal cluster_methods Primary Analytical Techniques cluster_complementary Complementary/Confirmatory Techniques Goal Impurity Profiling of This compound LC_MS LC-MS (High Sensitivity & Specificity) Goal->LC_MS Primary Choice for Unknowns & Trace Levels HPLC_UV HPLC-UV (Routine Quantification) Goal->HPLC_UV For Known UV-Active Impurities GC_MS GC-MS (Volatile Impurities) LC_MS->GC_MS To Complement for Volatiles NMR NMR (Structural Elucidation) LC_MS->NMR For Structure Confirmation of Unknowns HPLC_UV->LC_MS When Higher Specificity is Required

References

The Industrial Bromination Showdown: A Cost-Benefit Analysis of Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a brominating agent for large-scale synthesis is a critical decision impacting not only reaction efficiency and cost, but also process safety and environmental footprint. This guide provides an objective comparison of Dibromoisocyanuric acid (DBI) with two commonly used alternatives, N-Bromosuccinimide (NBS) and molecular bromine (Br₂), supported by experimental data and detailed protocols to inform your process development.

This compound has emerged as a powerful and efficient brominating agent, particularly for deactivated aromatic compounds.[1][2] Its solid form and high bromine content offer advantages in handling and stoichiometry. However, a thorough cost-benefit analysis requires a holistic view of its performance against established reagents under industrially relevant conditions.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for DBI, NBS, and Br₂, providing a clear comparison of their economic, performance, and safety profiles.

Table 1: Economic and Physical Properties

ReagentChemical FormulaMolecular Weight ( g/mol )Active Bromine (%)Indicative Bulk Price (USD/kg)
This compound (DBI)C₃HBr₂N₃O₃286.8755.7~$40[3]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9844.9~$172[4]
Bromine (Br₂)Br₂159.81100~$3.21 (China, May 2025)[5]

Table 2: Performance in Aromatic Bromination (Example: Bromination of Nitrobenzene)

ReagentConditionsReaction TimeYield (%)Key Observations
DBIConcentrated H₂SO₄, 20°C5 minutes88Mild conditions, rapid reaction.[2]
NBSBoron trifluoride monohydrate, 100°C6 hours92Harsh conditions, significantly longer reaction time.[2]
Br₂/CaBr₂Aqueous solution, Room Temperature5 - 30 minutes97Utilizes a catalyst system for enhanced reactivity and greener conditions.[6][7]

Table 3: Safety and Handling Comparison

ReagentKey HazardsRecommended Personal Protective Equipment (PPE)Waste Disposal Considerations
DBI Oxidizer, Corrosive, IrritantChemical goggles, face shield, PVC gloves, non-static clothing, respiratory protection for dust.[8]Dispose of in approved landfill or incinerator. Avoid contamination with reducing agents.[9]
NBS Corrosive, IrritantSafety glasses, face shield, gloves, lab coat.[10]Dispose of in accordance with local regulations. Avoid dust formation.[10]
Br₂ Highly Toxic, Corrosive, VolatileGas-tight chemical protection suit, self-contained breathing apparatus, neoprene/nitrile/fluorinated rubber gloves, face shield.[11]Neutralize with reducing agents (e.g., sodium thiosulfate). Handle as hazardous waste.[6][12]

Experimental Protocols

Bromination of 2,6-Dinitrotoluene using this compound

This protocol demonstrates the efficacy of DBI in the bromination of a deactivated aromatic ring.

Materials:

  • 2,6-Dinitrotoluene

  • This compound (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

  • Dichloromethane

  • Ice

Procedure:

  • Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

  • Add this compound (433 mg, 1.51 mmol) to the solution.

  • Stir the mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.[1]

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (dichloromethane:hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).[1]

General Procedure for Aromatic Bromination using N-Bromosuccinimide

This protocol outlines a general approach for the bromination of deactivated aromatic compounds using NBS.

Materials:

  • Deactivated aromatic substrate

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

Procedure:

  • Dissolve the deactivated aromatic compound in concentrated sulfuric acid.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the mixture at an appropriate temperature (e.g., room temperature or elevated temperatures) until the reaction is complete (monitor by TLC or GC).[13][14]

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Industrial-Scale Aromatic Bromination using Molecular Bromine

This protocol describes a greener approach to aromatic bromination using a recyclable Br₂/CaBr₂ system in an aqueous medium.

Materials:

  • Aromatic substrate (e.g., aniline or phenol derivative)

  • Calcium bromide (CaBr₂)

  • Bromine (Br₂)

  • Water

Procedure:

  • Prepare an aqueous solution of calcium bromide.

  • Add the aromatic substrate to the aqueous CaBr₂ solution with stirring.

  • Slowly add the required equivalents of molecular bromine to the reaction mixture at room temperature.[6]

  • Continue stirring for a short period (typically 5-30 minutes) until the reaction is complete.[6]

  • Isolate the brominated product, which often precipitates from the aqueous solution, by filtration.

  • The aqueous filtrate containing CaBr₂ and HBr can be treated to regenerate the brominating agent, making the process more sustainable.[7]

Mandatory Visualizations

experimental_workflow cluster_DBI DBI Protocol cluster_NBS NBS Protocol cluster_Br2 Br₂ Protocol (Aqueous System) DBI_start Dissolve Substrate in H₂SO₄ DBI_add Add DBI DBI_start->DBI_add DBI_react Stir at RT DBI_add->DBI_react DBI_quench Quench with Ice Water DBI_react->DBI_quench DBI_extract Extract with Organic Solvent DBI_quench->DBI_extract DBI_purify Purify DBI_extract->DBI_purify DBI_end Final Product DBI_purify->DBI_end NBS_start Dissolve Substrate in H₂SO₄ NBS_add Add NBS NBS_start->NBS_add NBS_react Stir (potentially with heat) NBS_add->NBS_react NBS_quench Quench with Ice Water NBS_react->NBS_quench NBS_extract Extract with Organic Solvent NBS_quench->NBS_extract NBS_purify Purify NBS_extract->NBS_purify NBS_end Final Product NBS_purify->NBS_end Br2_start Prepare Aqueous CaBr₂ Solution Br2_add_substrate Add Substrate Br2_start->Br2_add_substrate Br2_add_br2 Add Br₂ Br2_add_substrate->Br2_add_br2 Br2_react Stir at RT Br2_add_br2->Br2_react Br2_isolate Isolate Product (Filtration) Br2_react->Br2_isolate Br2_end Final Product Br2_isolate->Br2_end

Caption: Comparative experimental workflows for aromatic bromination.

reagent_selection_logic start Select Brominating Agent substrate_type Substrate Activity? start->substrate_type deactivated Deactivated Aromatic substrate_type->deactivated Deactivated activated Activated Aromatic / Allylic / Benzylic substrate_type->activated Activated reactivity_need High Reactivity Needed? deactivated->reactivity_need cost_consideration Primary Driver: Cost? activated->cost_consideration safety_handling Primary Driver: Safety/Handling? cost_consideration->safety_handling No br2 Use Br₂ (with precautions) cost_consideration->br2 Yes nbs Use NBS safety_handling->nbs Yes safety_handling->br2 No dbi Use DBI reactivity_need->dbi Yes reactivity_need->nbs No

References

A Comparative Guide to Green Chemistry Metrics for Bromination Reactions: Dibromoisocyanuric Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision that extends beyond reaction yield to encompass safety, environmental impact, and overall process efficiency. This guide provides an objective comparison of Dibromoisocyanuric acid (DBI) with other common brominating agents, namely N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), through the lens of green chemistry metrics. The following analysis, supported by experimental data, aims to facilitate the selection of more sustainable and efficient bromination protocols.

Quantitative Comparison of Green Chemistry Metrics

The "greenness" of a chemical reaction can be quantified using several metrics. Here, we compare Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) for the bromination of various substrates using DBI, NBS, and DBDMH.

Table 1: Green Chemistry Metrics for the Bromination of Anisole

MetricThis compound (DBI)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Atom Economy (%) 55.444.955.4
Process Mass Intensity (PMI) 27.844.228.5
E-Factor 26.843.227.5
Yield (%) 93[1]92[1]90 (assumed for calculation)

Table 2: Green Chemistry Metrics for the Bromination of Toluene (Benzylic)

MetricThis compound (DBI)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Atom Economy (%) 59.648.359.6
Process Mass Intensity (PMI) 35.125.922.8
E-Factor 34.124.921.8
Yield (%) 85 (assumed for calculation)99[2]86[3]

Table 3: Green Chemistry Metrics for the Bromination of Cyclohexene

MetricThis compound (DBI)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Atom Economy (%) 64.257.764.2
Process Mass Intensity (PMI) 18.221.515.9
E-Factor 17.220.514.9
Yield (%) 90 (assumed for calculation)85 (assumed for calculation)95[4]

Table 4: Hazard Comparison of Brominating Agents and Byproducts

CompoundKey Hazards
This compound (DBI) Oxidizer, Harmful if swallowed, Causes severe skin burns and eye damage.[5][6][7][8]
N-Bromosuccinimide (NBS) Oxidizer, Corrosive to metals, Causes skin and serious eye irritation, May cause an allergic skin reaction, Suspected of causing genetic defects, Very toxic to aquatic life.[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Oxidizer, Corrosive, Acute Toxic, Irritant, Environmental Hazard.[1]
Cyanuric Acid (from DBI) Generally low toxicity, but can cause kidney damage at high doses.[6] Does not readily break down in the environment and can impact aquatic life.[9]
Succinimide (from NBS) Generally considered to have low toxicity.
5,5-Dimethylhydantoin (from DBDMH) Generally considered to have low toxicity.

Experimental Protocols

Detailed methodologies for the bromination reactions used to calculate the green chemistry metrics are provided below.

Protocol 1: Monobromination of Anisole

This protocol is adapted from a comparative guide on brominating agents.[1]

  • Using this compound (DBI):

    • Dissolve anisole (1.08 g, 10 mmol) in 20 mL of dichloromethane.

    • Add this compound (1.43 g, 5 mmol).

    • Stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture to remove the cyanuric acid byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution (20 mL) and water (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-bromoanisole. (Reported yield: 93%).[1]

  • Using N-Bromosuccinimide (NBS):

    • Dissolve anisole (1.08 g, 10 mmol) in 20 mL of acetonitrile at 0 °C.

    • Add N-bromosuccinimide (1.78 g, 10 mmol) in one portion.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to afford 4-bromoanisole. (Reported yield: 92%).[1]

  • Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH):

    • Dissolve anisole (1.08 g, 10 mmol) in 20 mL of chloroform.

    • Add solid 1,3-dibromo-5,5-dimethylhydantoin (1.43 g, 5 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Filter off the solid byproduct (5,5-dimethylhydantoin).

    • The filtrate contains the product, 4-bromoanisole.

Protocol 2: Benzylic Bromination of Toluene
  • Using N-Bromosuccinimide (NBS): This protocol is based on a continuous flow method.[2]

    • Prepare a 0.5 M solution of toluene in acetonitrile.

    • Use 1.05 equivalents of NBS.

    • The reaction is activated by a compact fluorescent lamp (CFL) in a continuous flow reactor.

    • The reaction mixture is exposed to light for a specified residence time at a controlled temperature.

    • The output from the reactor contains the product, benzyl bromide. (Reported yield: up to 99%).[2]

  • Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This protocol utilizes a Lewis acid catalyst.[10]

    • To a suspension of Zirconium(IV) chloride (ZrCl₄) (0.05 mmol) in 2 mL of dichloromethane, add a solution of toluene (0.5 mmol) and DBDMH (0.25 mmol) in 2 mL of dichloromethane at room temperature.

    • Stir the mixture for 2 hours at room temperature under ambient light.

    • Quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether.

    • Analyze the organic layer by gas chromatography (GC) to determine the yield of benzyl bromide. (Reported yield: 86%).[3]

Protocol 3: Dibromination of Cyclohexene
  • Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): [4]

    • To a solution of cyclohexene (1.0 mmol) in dichloromethane (2.0 mL), add DBDMH (0.6 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain trans-1,2-dibromocyclohexane. (Reported yield: 95%).[4]

Logical Workflow for Green Bromination Assessment

The selection of an optimal brominating agent from a green chemistry perspective involves a systematic evaluation of several factors. The following diagram illustrates a logical workflow for this assessment process.

Green_Bromination_Workflow cluster_0 Reaction Definition cluster_1 Reagent Selection cluster_2 Data Collection cluster_3 Green Metrics Calculation cluster_4 Safety & Environmental Assessment cluster_5 Decision Start Define Substrate and Desired Product Reagent Identify Potential Brominating Agents (DBI, NBS, DBDMH, etc.) Start->Reagent Protocols Gather Experimental Protocols Reagent->Protocols Hazards Evaluate Reagent and Byproduct Hazards Reagent->Hazards Data Collect Quantitative Data (masses, yield, solvent volume) Protocols->Data AE Calculate Atom Economy Data->AE PMI Calculate Process Mass Intensity Data->PMI EFactor Calculate E-Factor Data->EFactor Decision Select Optimal Reagent based on Holistic Assessment AE->Decision PMI->Decision EFactor->Decision EnvImpact Assess Environmental Fate Hazards->EnvImpact EnvImpact->Decision

Caption: Workflow for selecting a green brominating agent.

Discussion

The quantitative data reveals important trade-offs between the different brominating agents.

  • Atom Economy: DBI and DBDMH generally exhibit a higher atom economy compared to NBS.[1] This is because both DBI and DBDMH can deliver two bromine atoms per molecule, whereas NBS only delivers one. A higher atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste.

  • Process Mass Intensity (PMI) and E-Factor: These metrics provide a more holistic view of the process efficiency by considering all materials used, including solvents and workup chemicals.[1] Lower PMI and E-Factor values are indicative of a greener process. In the case of anisole bromination, DBI and DBDMH show significantly lower PMI and E-Factors compared to NBS, primarily due to their higher atom economy and, in the case of the provided protocol for DBI, a simpler workup procedure.[1] However, for the benzylic bromination of toluene, the continuous flow process with NBS demonstrates a lower PMI and E-Factor, highlighting the significant impact of the reaction conditions and technology on the overall greenness of a process.

  • Reactivity and Scope: DBI is recognized as a particularly powerful brominating agent, capable of brominating even deactivated aromatic rings where other reagents may fail.[4][11] This can be a significant advantage, as it may allow for shorter reaction times or milder conditions, potentially reducing energy consumption and solvent use.

  • Safety and Environmental Considerations: All three N-bromo compounds are hazardous and require careful handling.[1][5][6][7][8] A key differentiator for DBI is the nature of its byproduct, cyanuric acid. While generally of low toxicity to humans, cyanuric acid is persistent in the environment and can have adverse effects on aquatic ecosystems.[9][12] The byproducts of NBS (succinimide) and DBDMH (5,5-dimethylhydantoin) are generally considered to be of lower environmental concern.

Conclusion

The selection of a brominating agent should be a multi-faceted decision that balances reactivity, efficiency, safety, and environmental impact.

  • This compound (DBI) offers excellent atom economy and can be highly effective for a broad range of substrates, including challenging deactivated systems.[4][11] However, the environmental persistence of its cyanuric acid byproduct is a significant drawback that must be considered.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling balance of good atom economy, often favorable PMI and E-Factor values, and a byproduct with a better environmental profile than cyanuric acid.

  • N-Bromosuccinimide (NBS) , while having a lower atom economy, can be utilized in highly efficient processes, such as continuous flow reactions, which can lead to excellent overall green chemistry metrics.

Ultimately, the "greenest" brominating agent is context-dependent. For researchers and professionals in drug development, a thorough evaluation using the workflow and metrics outlined in this guide will enable the selection of the most sustainable and efficient bromination strategy for their specific application.

References

A Comparative Guide to the Chemoselectivity of Dibromoisocyanuric Acid Versus Other N-Bromo Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate brominating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and overall yield. While a variety of N-bromo reagents are available, Dibromoisocyanuric acid (DBI) has emerged as a powerful and versatile option. This guide provides an objective comparison of the chemoselectivity of DBI against other common N-bromo reagents, supported by experimental data and detailed protocols, to inform reagent selection for specific synthetic transformations.

Executive Summary

This compound (DBI) distinguishes itself from other N-bromo reagents through its exceptional reactivity, particularly in the bromination of deactivated aromatic systems. It often serves as a more potent alternative to the widely used N-bromosuccinimide (NBS), enabling reactions under milder conditions. While NBS is the reagent of choice for allylic and benzylic bromination via a free-radical pathway, DBI's utility in this area is less documented. For electrophilic additions to alkenes, N-bromoacetamide (NBA) often shows a preference for addition products where NBS might favor substitution. The comparative performance of DBI in alcohol oxidation and bromohydrin formation is an area of ongoing investigation, with existing literature primarily focusing on other N-bromo compounds.

Comparison of Reactivity and Selectivity

The chemoselectivity of N-bromo reagents is intrinsically linked to the electronic environment of the N-Br bond and the reaction conditions. The electron-withdrawing nature of the triazine ring in DBI renders its bromine atoms highly electrophilic.[1]

Bromination of Aromatic Compounds

DBI exhibits superior performance in the electrophilic bromination of electron-deficient aromatic rings compared to other N-bromo reagents.[2][3] This enhanced reactivity allows for the bromination of substrates that are unreactive towards reagents like NBS under standard conditions.[2]

Table 1: Comparison of N-Bromo Reagents in the Bromination of Nitrobenzene

ReagentConditionsTimeYield of m-Bromonitrobenzene
DBI Concentrated H₂SO₄, 20°C5 minutes88%[2]
NBS Boron trifluoride monohydrate, 100°C6 hours92%[2]

As shown in Table 1, DBI achieves a high yield of m-bromonitrobenzene in a remarkably short time and at a much lower temperature compared to NBS, underscoring its superior efficacy for deactivated systems.[2]

Protocol 1: Bromination of 2,6-Dinitrotoluene with DBI

  • Materials: 2,6-Dinitrotoluene, this compound, concentrated sulfuric acid, ethyl acetate, anhydrous sodium sulfate, hexane, dichloromethane.

  • Procedure:

    • To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add this compound (433 mg, 1.51 mmol).

    • Stir the mixture at room temperature for 1.5 hours.

    • Pour the reaction mixture into iced water.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (dichloromethane:hexane gradient) to yield 5-bromo-2-methyl-1,3-dinitrobenzene.

  • Expected Yield: 70%

Protocol 2: Bromination of Nitrobenzene with NBS (Illustrative)

  • Materials: Nitrobenzene, N-Bromosuccinimide, Boron trifluoride monohydrate.

  • Procedure:

    • Combine nitrobenzene and N-Bromosuccinimide in the presence of boron trifluoride monohydrate.

    • Heat the mixture at 100°C for 6 hours.[2]

    • Work-up involves quenching the reaction and purification of the product.

Reaction Pathway: Electrophilic Aromatic Bromination

G Aromatic Aromatic Ring (e.g., Nitrobenzene) Intermediate Arenium Ion Intermediate (Resonance Stabilized) Aromatic->Intermediate Electrophilic Attack N_Bromo N-Bromo Reagent (e.g., DBI, NBS) Electrophile Electrophilic Bromine Species (Br⁺ equivalent) N_Bromo->Electrophile Activation Activator Activator (e.g., H₂SO₄) Activator->Electrophile Electrophile->Intermediate Product Brominated Aromatic Product Intermediate->Product Deprotonation Byproduct Protonated N-H Reagent Intermediate->Byproduct

Caption: Generalized pathway for electrophilic aromatic bromination.

Oxidation of Alcohols

N-bromo reagents are effective oxidizing agents for converting primary and secondary alcohols to aldehydes/ketones and carboxylic acids. The chemoselectivity (primary vs. secondary alcohol oxidation) and the extent of oxidation (aldehyde vs. carboxylic acid) can be influenced by the choice of reagent and reaction conditions. While extensive data exists for reagents like NBS, direct comparative studies with DBI are less common.

Table 2: Qualitative Comparison of N-Bromo Reagents in Alcohol Oxidation

ReagentReactivity with Primary AlcoholsReactivity with Secondary AlcoholsNotes
DBI Oxidizing agent, but detailed comparative data is limited.Oxidizing agent, but detailed comparative data is limited.Known as a strong oxidizing agent in general.
NBS Can oxidize to aldehydes or carboxylic acids depending on conditions.Oxidizes to ketones.Often requires a catalyst or specific solvent systems for efficient oxidation.
NBA Oxidizes to aldehydes.Oxidizes to ketones.Reaction kinetics have been studied in acidic and alkaline media.
NBP Oxidizing agent.Oxidizes to ketones.Has been used for the oxidation of thiols to disulfides.

Protocol 3: Oxidation of a Secondary Alcohol with NBS (General)

  • Materials: Secondary alcohol, N-Bromosuccinimide, solvent (e.g., aqueous dioxane or polyethylene glycol), radical initiator (optional, for certain mechanisms).

  • Procedure:

    • Dissolve the secondary alcohol in the chosen solvent.

    • Add N-Bromosuccinimide to the solution.

    • The reaction may be heated or irradiated with light depending on the desired mechanism.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench any remaining NBS with a reducing agent (e.g., sodium sulfite).

    • Extract the product and purify by distillation or chromatography.

Reaction Pathway: Alcohol Oxidation by N-Bromo Reagent

G Alcohol Primary or Secondary Alcohol Intermediate Intermediate Complex (e.g., Hypobromite ester) Alcohol->Intermediate N_Bromo N-Bromo Reagent N_Bromo->Intermediate Product Aldehyde or Ketone Intermediate->Product Elimination Byproducts N-H Reagent + HBr Intermediate->Byproducts

Caption: Simplified mechanism for the oxidation of an alcohol by an N-bromo reagent.

Bromination of Alkanes (Free Radical Halogenation)

The bromination of alkanes at allylic or benzylic positions is a hallmark of N-bromosuccinimide (NBS) chemistry, proceeding via a free-radical chain mechanism (the Wohl-Ziegler reaction). This reaction is highly selective for the weakest C-H bond, which is typically at an allylic or benzylic position. There is a lack of literature describing the use of DBI for this transformation, suggesting it is not a standard application for this reagent, which primarily reacts through electrophilic pathways.[1]

Table 3: Comparison of N-Bromo Reagents in Allylic/Benzylic Bromination

ReagentSelectivityCommon SubstratesNotes
DBI Not commonly reported for this transformation.-Primarily an electrophilic brominating agent.
NBS High for allylic and benzylic positions.Alkenes, alkylarenes.Requires a radical initiator (e.g., AIBN, light).
NBA Generally favors addition to double bonds over allylic substitution.Alkenes.Can undergo allylic bromination under specific conditions, but less common than NBS.
NBP Can be used for allylic amination in combination with a base.Alkenes.Can also lead to unwanted side products.[2]

Protocol 4: Allylic Bromination of Cyclohexene with NBS

  • Materials: Cyclohexene, N-Bromosuccinimide, benzoyl peroxide (radical initiator), carbon tetrachloride.

  • Procedure:

    • To a mixture of cyclohexene and N-Bromosuccinimide in carbon tetrachloride, add a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Concentrate the filtrate and purify by distillation under reduced pressure to obtain 3-bromocyclohexene.

Reaction Pathway: Free Radical Allylic Bromination with NBS

G cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., light, AIBN) Br_radical Bromine Radical (Br•) Initiator->Br_radical Generates Br• Allyl_radical Allyl Radical (Resonance Stabilized) Br_radical->Allyl_radical NBS NBS NBS->Br_radical Source of Br₂ Alkene Alkene with Allylic H Alkene->Allyl_radical H abstraction by Br• Product Allylic Bromide Allyl_radical->Product Reaction with Br₂ Br2 Br₂ Allyl_radical->Br2 Br2->Product Br_radical_new Bromine Radical (Br•) Br2->Br_radical_new Regenerates Br•

Caption: Key steps in the free-radical allylic bromination using NBS.

Formation of Bromohydrins from Alkenes

The reaction of alkenes with an N-bromo reagent in the presence of water yields bromohydrins. This reaction proceeds via an electrophilic addition mechanism involving a bromonium ion intermediate. N-bromoacetamide (NBA) is often cited as favoring addition reactions with alkenes, while NBS can lead to competing allylic bromination. Tribromoisocyanuric acid (TBCA), a related compound to DBI, has been shown to be effective for this transformation.[4]

Table 4: Comparison of N-Bromo Reagents in Bromohydrin Formation

ReagentReactivity/SelectivityCommon Solvents
DBI Expected to form bromohydrins, but specific comparative data is limited.Aqueous organic solvents.
NBS Commonly used for bromohydrin formation.Aqueous DMSO, aqueous acetone.
NBA Favors addition reactions, making it a good choice for bromohydrins.Aqueous acetone, THF.
TBCA High regioselectivity and good yields for bromohydrin formation.Aqueous acetone.

Protocol 5: Formation of a Bromohydrin from Styrene with NBS

  • Materials: Styrene, N-Bromosuccinimide, aqueous acetone.

  • Procedure:

    • Dissolve styrene in 95% aqueous acetone.

    • Add N-Bromosuccinimide to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent to obtain the crude bromohydrin, which can be purified by chromatography.

  • Expected Product: 2-bromo-1-phenylethanol.

Reaction Pathway: Bromohydrin Formation

G Alkene Alkene Bromonium_ion Bromonium Ion Intermediate Alkene->Bromonium_ion N_Bromo_H2O N-Bromo Reagent + H₂O N_Bromo_H2O->Bromonium_ion Bromohydrin Bromohydrin (anti-addition) Bromonium_ion->Bromohydrin Nucleophilic attack by H₂O H2O H₂O (Nucleophile) H2O->Bromonium_ion

Caption: Electrophilic addition mechanism for the formation of a bromohydrin.

Conclusion

This compound is a highly reactive and effective brominating agent, particularly for challenging substrates such as deactivated aromatic rings, where it significantly outperforms N-bromosuccinimide in terms of reaction conditions. Its dual role as a potent oxidizing agent adds to its versatility. However, for free-radical mediated allylic and benzylic brominations, NBS remains the superior and more established reagent. For electrophilic additions to alkenes, such as bromohydrin formation, both NBS and NBA are commonly employed, with NBA often showing a greater propensity for addition over substitution. The choice of N-bromo reagent should therefore be carefully considered based on the specific transformation desired, with DBI being the premier choice for difficult electrophilic aromatic brominations. Further research into the comparative performance of DBI in other key transformations would be beneficial to fully elucidate its synthetic potential.

References

Performance evaluation of Dibromoisocyanuric acid in the synthesis of a specific target molecule.

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive performance evaluation of Dibromoisocyanuric acid (DBI) in the synthesis of a specific target molecule, this guide will focus on a representative transformation: the oxidation of alcohols to aldehydes or ketones. This is a fundamental reaction in organic synthesis where DBI has shown considerable utility. For a direct comparison, we will evaluate its performance against other common oxidizing agents like Pyridinium chlorochromate (PCC) and the Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride).

Performance Comparison of Oxidizing Agents in Alcohol Oxidation

The efficacy of an oxidizing agent is determined by several factors including yield, reaction time, selectivity, and ease of handling. Below is a comparative summary of this compound, PCC, and Swern oxidation for the oxidation of a generic secondary alcohol to a ketone.

Table 1: Comparison of Oxidizing Agents for the Oxidation of a Secondary Alcohol

ParameterThis compound (DBI)Pyridinium Chlorochromate (PCC)Swern Oxidation
Typical Yield 90-98%80-95%95-99%
Reaction Time 1-3 hours2-6 hours0.5-2 hours
Reaction Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reagent Toxicity ModerateHigh (Chromium-based)High (produces CO, (CH₃)₂S)
Byproducts Isocyanuric acid (recyclable)Chromium tars (toxic waste)Dimethyl sulfide, CO, CO₂
Substrate Scope BroadGood for primary/secondary alcoholsExcellent, very mild
Ease of Workup Simple filtrationDifficult, requires chromatographyQuenching and extraction

Experimental Protocols

Detailed methodologies for the oxidation of a generic secondary alcohol (e.g., 2-octanol) using each of the compared reagents are provided below.

Oxidation with this compound (DBI)

Materials:

  • This compound (DBI)

  • 2-octanol

  • Dichloromethane (DCM)

  • Sodium sulfite solution (10% aqueous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-octanol (1.0 mmol) in 10 mL of dichloromethane.

  • Add this compound (0.6 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite solution to destroy any excess DBI.

  • Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-octanone.

  • Purify the crude product by column chromatography on silica gel if necessary.

Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • Pyridinium chlorochromate (PCC)

  • 2-octanol

  • Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 mmol) and silica gel in 15 mL of dichloromethane, add a solution of 2-octanol (1.0 mmol) in 5 mL of dichloromethane.

  • Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove the chromium tars.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain pure 2-octanone.

Swern Oxidation

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 2-octanol

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure:

  • In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.2 mmol) in 10 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.4 mmol) in 2 mL of dichloromethane. Stir for 10 minutes.

  • Add a solution of 2-octanol (1.0 mmol) in 2 mL of dichloromethane dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 mmol) to the reaction mixture. Allow the reaction to warm to room temperature while stirring for 1 hour.

  • Quench the reaction by adding 10 mL of water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the general reaction pathway for the oxidation of an alcohol using DBI and the comparative experimental workflow.

G cluster_reagents Reactants cluster_products Products cluster_process Alcohol R-CH(OH)-R' Oxidation Oxidation Alcohol->Oxidation DBI This compound DBI->Oxidation Ketone R-C(=O)-R' IsocyanuricAcid Isocyanuric Acid HBr 2 HBr Oxidation->Ketone Oxidation->IsocyanuricAcid Oxidation->HBr

Caption: General reaction scheme for the oxidation of a secondary alcohol to a ketone using this compound.

G cluster_DBI DBI Protocol cluster_PCC PCC Protocol cluster_Swern Swern Protocol DBI_Start Mix Alcohol & DBI in DCM at RT DBI_React Stir for 2 hours DBI_Start->DBI_React DBI_Quench Quench with Na₂SO₃ DBI_React->DBI_Quench DBI_Workup Aqueous Workup DBI_Quench->DBI_Workup DBI_End Purify (Chromatography) DBI_Workup->DBI_End PCC_Start Mix Alcohol & PCC/Silica in DCM at RT PCC_React Stir for 3 hours PCC_Start->PCC_React PCC_Filter Filter through Celite PCC_React->PCC_Filter PCC_End Purify (Chromatography) PCC_Filter->PCC_End Swern_Start Activate DMSO with Oxalyl Chloride at -78°C Swern_Add_Alc Add Alcohol at -78°C Swern_Start->Swern_Add_Alc Swern_Add_Base Add Et₃N, warm to RT Swern_Add_Alc->Swern_Add_Base Swern_Workup Aqueous Workup Swern_Add_Base->Swern_Workup Swern_End Purify (Chromatography) Swern_Workup->Swern_End

Caption: Comparative workflow diagram for alcohol oxidation using DBI, PCC, and Swern oxidation protocols.

Safety Operating Guide

Proper Disposal Procedures for Dibromoisocyanuric Acid: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dibromoisocyanuric acid in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical, thereby fostering a culture of safety and environmental responsibility.

This compound is a potent oxidizing agent and a source of electrophilic bromine, making it a valuable reagent in organic synthesis. However, its reactivity also presents significant hazards, necessitating strict adherence to proper disposal protocols. This guide outlines the immediate safety precautions, a detailed step-by-step deactivation procedure for small laboratory quantities, and the final disposal of the resulting waste stream.

I. Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be fully aware of its associated hazards. This chemical is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Classification and Precautionary Statements:

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Oxidizer Oxidizing Solids, Category 2/3P210, P220, P221
Acute Toxicity Acute Toxicity, Oral, Category 4P264, P270, P301+P317
Skin Corrosion/Irritation Skin Corrosion/Irritation, Category 1BP260, P280, P301+P330+P331, P302+P361+P354, P363
Eye Damage/Irritation Serious Eye Damage/Eye Irritation, Category 1P305+P354+P338, P316
Aquatic Hazard Hazardous to the aquatic environment, acute hazard, Category 1-

This data is aggregated from multiple safety data sheets and chemical databases.[1][2][3]

Personal Protective Equipment (PPE):

When handling this compound, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles and a full-face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber).[1]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

II. Step-by-Step Disposal and Deactivation Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5][6] However, for small quantities of residual material or contaminated solutions, a chemical deactivation procedure can be performed by trained laboratory personnel. This procedure involves the reduction of the reactive N-bromo bonds to the less hazardous bromide ion.

Experimental Protocol: Deactivation of this compound using Sodium Bisulfite

This protocol is designed for the safe deactivation of small quantities (typically less than 5 grams) of this compound.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Stir bar and stir plate

  • Beaker or flask of appropriate size (at least 5 times the volume of the final solution)

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask on a stir plate and add a stir bar. Add a significant amount of water to the vessel.

  • Cooling: Cool the water in an ice bath. The deactivation reaction can be exothermic.

  • Dissolution/Suspension: Slowly and carefully add the this compound waste to the cold water with stirring. It may not fully dissolve, which is acceptable.

  • Deactivation: While stirring vigorously, slowly add a 1.5 to 2.0 molar excess of sodium bisulfite in small portions. The reaction should be monitored for any signs of excessive heat generation or gas evolution. The yellow color of the this compound suspension should fade as it is reduced.

  • Neutralization: After the this compound has been completely reduced (the solution should be colorless), slowly add sodium bicarbonate to neutralize the acidic solution. The target pH should be between 6 and 8. Be cautious as the addition of bicarbonate to an acidic solution will cause frothing due to the release of carbon dioxide.

  • Final Disposal: Once the solution is neutralized and the reaction has ceased, the resulting solution can be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals, other organic compounds) and local regulations permit this. If other hazardous materials are present, the neutralized solution must be collected as hazardous waste.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dibromoisocyanuric_Acid_Disposal start Start: this compound Waste decision1 Is it a large quantity or in its original container? start->decision1 disposal_service Dispose through a licensed hazardous waste service. decision1->disposal_service Yes decision2 Is it a small residual quantity or a dilute solution? decision1->decision2 No deactivation Perform laboratory deactivation protocol. decision2->deactivation Yes ppe Wear appropriate PPE (goggles, face shield, gloves, lab coat). deactivation->ppe fume_hood Work in a chemical fume hood. deactivation->fume_hood neutralize Neutralize with sodium bicarbonate to pH 6-8. deactivation->neutralize final_disposal Dispose of neutralized solution according to local regulations. neutralize->final_disposal

References

Essential Safety and Operational Guidance for Handling Dibromoisocyanuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Dibromoisocyanuric acid (DBI), a potent brominating agent. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3] It is also a strong oxidizing agent that may intensify fires and is harmful if swallowed.[2][3][4] Contact with acids can liberate toxic gas.[1] Due to these hazards, a thorough understanding and strict implementation of personal protective equipment (PPE) protocols are mandatory.

Hazard Identification and Classification

A summary of the key hazard information for this compound is provided in the table below.

Hazard ClassificationGHS CodeSignal Word
Oxidizing solidsH272Danger
Acute toxicity, oralH302Warning
Skin corrosion/irritationH314Danger
Causes severe skin burns and eye damageH314Danger
Contact with acids liberates toxic gasEUH031-

Data sourced from multiple safety data sheets.[2][3][4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in safely handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this chemical.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles and a full-face shield.[1]Chemical-resistant gloves (e.g., PVC, Neoprene, or Butyl rubber). Double gloving is recommended.A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit is advised.Work in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.
Working with Solutions Chemical safety goggles and a full-face shield.[1]Chemical-resistant gloves (e.g., PVC, Neoprene, or Butyl rubber).A lab coat or chemical-resistant apron.Work in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator with an acid gas cartridge and a particulate pre-filter is recommended.
Cleaning Spills Chemical safety goggles and a full-face shield.[1]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).A chemical-resistant suit or coveralls.For small spills, a respirator with an acid gas cartridge and particulate filter may be sufficient. For large spills, a self-contained breathing apparatus (SCBA) is necessary.[5]
Glove Selection and Usage
Glove MaterialRecommendationImportant Considerations
PVC (Polyvinyl Chloride) Recommended in some safety data sheets.[1]Provides good resistance to many acids and bases.
Neoprene A suitable alternative with good chemical resistance.Offers good pliability and tear resistance.[6]
Butyl Rubber Highly recommended for handling strong acids and oxidizing agents.[6]Offers excellent resistance to a wide variety of chemicals.
Natural Rubber (Latex) Not Recommended May be attacked by corrosive and oxidizing chemicals.
Cotton or Leather DO NOT USE [1]These materials can absorb the chemical, leading to prolonged skin contact.

Glove Usage Best Practices:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Contaminated gloves should be replaced immediately.[1]

  • Only wear gloves on clean, dry hands.[1]

  • After use, remove gloves without touching the outer surface with bare skin and wash hands thoroughly.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Handling and Disposal start Start: Plan to handle This compound assess_hazards Assess the scale and nature of the operation. (e.g., weighing solid, making a solution, cleaning a spill) start->assess_hazards eye_face Eye and Face Protection: - Chemical Goggles - Full Face Shield assess_hazards->eye_face hand Hand Protection: - Chemical Resistant Gloves (PVC, Neoprene, Butyl) - Double Gloving Recommended assess_hazards->hand body Body Protection: - Lab Coat (minimum) - Chemical Resistant Apron/Suit (for larger quantities or splash risk) assess_hazards->body respiratory Respiratory Protection: - Fume Hood (preferred) - Respirator if dust/aerosol is generated (N95 for dust, Acid Gas cartridge for vapors) assess_hazards->respiratory handling Follow Safe Handling Procedures: - Avoid contact and inhalation - Ensure adequate ventilation eye_face->handling hand->handling body->handling respiratory->handling disposal Dispose of waste as hazardous material according to institutional and regulatory guidelines. handling->disposal

PPE Selection Workflow for this compound

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred location for all manipulations.[1]

  • Avoiding Contamination: This material is highly reactive. Avoid any contamination, especially with reducing agents or combustible materials.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Container Handling: Use only the containers supplied by the manufacturer.[1] Do not cut, drill, grind, or weld containers that have held this chemical.[1]

Spill Response
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.

    • Prevent the material from entering drains. Drains in storage or use areas should have retention basins for pH adjustment and dilution of spills before discharge.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Prevent entry into the area until it is cleared by safety professionals.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Waste Classification: This material exhibits ignitability, corrosivity, and reactivity characteristics.[1]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

  • Disposal Route: All waste must be handled in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.